5-Methylsulfanyl-3-trifluoromethyl-isothiazole
Description
Properties
IUPAC Name |
5-methylsulfanyl-3-(trifluoromethyl)-1,2-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NS2/c1-10-4-2-3(9-11-4)5(6,7)8/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJBAKVWZYOTTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NS1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901250683 | |
| Record name | 5-(Methylthio)-3-(trifluoromethyl)isothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901250683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157984-54-8 | |
| Record name | 5-(Methylthio)-3-(trifluoromethyl)isothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157984-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Methylthio)-3-(trifluoromethyl)isothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901250683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methylsulfanyl-3-trifluoromethyl-isothiazole (CAS 157984-54-8)
Introduction: Unpacking a Privileged Scaffold
The isothiazole ring system is a cornerstone in heterocyclic chemistry, recognized for its stability and diverse biological activities.[1] When functionalized with specific pharmacophores, the isothiazole scaffold becomes a powerful tool in medicinal chemistry. This guide focuses on a particularly compelling derivative: 5-Methylsulfanyl-3-trifluoromethyl-isothiazole.
The strategic incorporation of two key functional groups defines the potential of this molecule. The trifluoromethyl (-CF3) group is a celebrated substituent in modern drug design, known to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] This is achieved through its strong electron-withdrawing nature and steric bulk.[4] Concurrently, the methylsulfanyl (-SCH3) group offers a versatile handle for further chemical modification. It can act as a leaving group in nucleophilic substitution reactions or be oxidized to sulfoxide and sulfone analogues, thereby modulating the electronic properties and solubility of the parent molecule.
This combination of a metabolically robust, lipophilic -CF3 group with a synthetically versatile -SCH3 group on a biologically active isothiazole core makes CAS 157984-54-8 a molecule of significant interest for scaffold-based drug discovery programs, particularly in oncology, and anti-inflammatory and anti-infective research.[5][6]
Physicochemical and Safety Profile
A comprehensive understanding of a compound's physical properties and safety requirements is the foundation of effective laboratory investigation. The key characteristics of this compound are summarized below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 157984-54-8 | [7] |
| Molecular Formula | C₅H₄F₃NS₂ | [7] |
| Molecular Weight | 199.22 g/mol | [7] |
| Physical Form | Pale yellow liquid | [7] |
| Purity | ≥95% | [7] |
| InChI Key | UAJBAKVWZYOTTP-UHFFFAOYSA-N | [7] |
| Storage Temperature | Room temperature | [7] |
Safety and Handling
This compound is classified as hazardous and requires careful handling in a well-ventilated chemical fume hood.[7] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.
| Hazard Information | Details | Source(s) |
| Signal Word | Warning | [7] |
| Pictogram | GHS07 (Exclamation Mark) | [7] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H320: Causes eye irritation.H335: May cause respiratory irritation. | [7] |
| Precautionary Codes | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |
Synthesis and Mechanistic Considerations
While a specific, peer-reviewed synthesis for this compound is not publicly detailed, a plausible and chemically sound synthetic route can be proposed based on established isothiazole synthesis methodologies. A highly effective approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with a suitable dipolarophile.[8]
A logical precursor for the isothiazole ring is trifluoroacetonitrile oxide, which can be generated in situ from trifluoromethyl aldoxime. The subsequent cycloaddition with a thioketene acetal would furnish the desired substituted isothiazole ring.
Causality Behind Experimental Choices:
-
In Situ Generation: Trifluoroacetonitrile oxide is highly reactive. Generating it in situ from a stable precursor like trifluoromethyl aldoxime using a mild oxidant prevents its decomposition and ensures it is immediately available for the cycloaddition step, maximizing yield.[8]
-
Dipolarophile Selection: Bis(methylthio)ethylene is an electron-rich dipolarophile, which facilitates a rapid and regioselective cycloaddition with the electron-deficient trifluoroacetonitrile oxide. The methylsulfanyl groups also provide the necessary atoms for the final product structure.
-
Solvent and Temperature: The reaction would likely be conducted in an aprotic solvent (e.g., dichloromethane or acetonitrile) at or below room temperature to maintain the stability of the nitrile oxide intermediate.
Spectroscopic Characterization (Predicted)
Detailed spectroscopic data allows for unambiguous structural confirmation. Based on the structure and data from analogous compounds, the following spectral characteristics are anticipated.[9][10][11]
| Spectroscopy | Feature | Predicted Chemical Shift / Value |
| ¹H NMR | -SCH₃ (singlet) | δ ≈ 2.5 - 2.8 ppm |
| Isothiazole H-4 (singlet) | δ ≈ 7.0 - 7.5 ppm | |
| ¹³C NMR | -SCH₃ | δ ≈ 15 - 20 ppm |
| Isothiazole C-4 | δ ≈ 120 - 125 ppm | |
| Isothiazole C-5 | δ ≈ 160 - 170 ppm | |
| -CF₃ (quartet, ¹JCF ≈ 270-280 Hz) | δ ≈ 120 - 125 ppm | |
| Isothiazole C-3 (quartet, ²JCF ≈ 35-40 Hz) | δ ≈ 150 - 155 ppm | |
| ¹⁹F NMR | -CF₃ (singlet) | δ ≈ -62 to -68 ppm (relative to CFCl₃) |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 199 |
Rationale for Predictions:
-
¹H NMR: The methyl protons of the -SCH₃ group are expected in the typical alkyl-thioether region. The lone proton on the isothiazole ring (H-4) would appear as a singlet in the aromatic region, shifted downfield due to the influence of the heteroatoms.[9][12]
-
¹³C NMR: The carbon of the -CF₃ group will appear as a quartet with a large one-bond C-F coupling constant. The adjacent ring carbon (C-3) will also show a smaller quartet splitting due to two-bond coupling.[11][13]
-
¹⁹F NMR: The chemical shift for a trifluoromethyl group attached to an aromatic heterocyclic system typically falls within the -60 to -70 ppm range.[10][14]
Reactivity and Potential for Derivatization
The molecule possesses three primary sites of reactivity, making it a versatile building block for creating a library of analogues.
-
Isothiazole Ring (Position 4): The C-H bond at the 4-position is susceptible to electrophilic substitution, such as halogenation or nitration, allowing for the introduction of new functional groups.
-
Methylsulfanyl Group: This group is the most synthetically versatile handle.
-
Oxidation: It can be selectively oxidized to the corresponding methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) derivatives using agents like m-CPBA or Oxone. This transformation dramatically alters the electronic properties and hydrogen-bonding capacity of the molecule.
-
Nucleophilic Displacement: The methylthio group can be a target for nucleophilic aromatic substitution (SNAᵣ), particularly after activation by oxidation to the sulfonyl group, which is an excellent leaving group. This allows for the introduction of amines, alkoxides, and other nucleophiles.[15]
-
-
Trifluoromethyl Group: The -CF₃ group is generally unreactive and metabolically stable, which is one of its key advantages in drug design.[3]
Applications in Drug Discovery and Development
Isothiazole-containing molecules have demonstrated a wide array of pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][5][6] The inclusion of a trifluoromethyl group is a proven strategy to enhance a drug candidate's profile, improving metabolic stability, bioavailability, and target engagement.[3][16][17]
Therefore, this compound serves as a high-potential starting point for several therapeutic areas:
-
Oncology: Many kinase inhibitors and other anticancer agents incorporate fluorinated heterocyclic scaffolds.[4]
-
Anti-infectives: The isothiazole nucleus is present in some antimicrobial agents, and the properties imparted by the -CF₃ group could enhance efficacy.
-
Inflammation and Immunology: Derivatives of isothiazoles have been investigated as anti-inflammatory agents.[5]
The core value of this compound lies in its use as a "privileged scaffold" that can be systematically modified to generate a library of analogues for high-throughput screening, enabling structure-activity relationship (SAR) studies.
Representative Experimental Protocol: In Vitro Cytotoxicity Evaluation
To assess the potential of a new compound as an anticancer agent, a foundational experiment is the in vitro cytotoxicity assay. The MTT assay is a robust and widely used colorimetric method to determine cell viability.[18] It measures the metabolic activity of mitochondrial reductase enzymes in living cells.[19]
MTT Assay Workflow
Detailed Step-by-Step Methodology
This protocol is a self-validating system that includes necessary controls for accurate interpretation.
-
Cell Culture and Seeding:
-
Maintain a human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells using Trypsin-EDTA, perform a cell count, and resuspend in fresh medium to a density of 1x10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (1x10⁴ cells) into each well of a 96-well flat-bottom plate. Leave wells for "blank" controls with medium only.
-
Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth.[20]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in cell-culture-grade DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.[20]
-
Controls are critical:
-
Negative Control: Wells with cells treated with vehicle (medium containing 0.5% DMSO).
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Wells containing only culture medium (no cells).
-
-
Carefully remove the medium from the attached cells and replace it with 100 µL of medium containing the appropriate compound concentrations or controls.
-
Incubate the plate for an exposure period of 24, 48, or 72 hours.
-
-
MTT Assay and Data Acquisition:
-
After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[21]
-
Incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]
-
Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]
-
Place the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[21]
-
-
Data Analysis and Interpretation:
-
Subtract the average OD of the blank controls from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD of Treated Sample / OD of Negative Control) * 100
-
Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
References
Sources
- 1. medwinpublisher.org [medwinpublisher.org]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. mdpi.com [mdpi.com]
- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 5. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 157984-54-8 [sigmaaldrich.com]
- 8. BJOC - A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime [beilstein-journals.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. dovepress.com [dovepress.com]
- 11. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Isothiazole(288-16-4) 1H NMR spectrum [chemicalbook.com]
- 13. Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Kinetics of reactions in heterocycles. Part V. Replacement of the methylsulphinyl and methylthio-groups in substituted six-membered nitrogen heterocycles by methoxide ion. - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 16. nbinno.com [nbinno.com]
- 17. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. MTT (Assay protocol, published on Feb 27, 2023 [protocols.io]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. bio-protocol.org [bio-protocol.org]
Technical Monograph: 3-Trifluoromethyl-5-Methylthio-Isothiazole
Strategic Synthesis, Reactivity Profiling, and Medicinal Utility
Executive Summary
3-Trifluoromethyl-5-methylthio-isothiazole represents a high-value heterocyclic scaffold in modern drug discovery and agrochemistry. This molecule uniquely combines the metabolic stability and lipophilicity of the trifluoromethyl (
For the medicinal chemist, this scaffold serves two primary functions:
-
Bioisostere: A robust replacement for substituted thiazoles or pyridines, offering altered vector properties and dipole moments.
-
Synthetic Handle: The C5-SMe group acts as a "masked" leaving group. Upon oxidation to the sulfone (
), it becomes highly susceptible to Nucleophilic Aromatic Substitution ( ), enabling rapid library generation (SAR exploration).
This guide details the structural rationale, validated synthesis protocols, and downstream reactivity workflows for this specific isomer.
Structural Analysis & Physicochemical Properties
The isothiazole ring is an electron-deficient aromatic system. The introduction of a
Electronic & Steric Parameters
| Parameter | Value / Characteristic | Impact on Drug Design |
| LogP (Calc) | ~2.8 - 3.2 | High lipophilicity aids membrane permeability but requires formulation care. |
| C5 Acidity | High ( | The C5 proton (in the precursor) is highly acidic, facilitating lithiation. |
| Metabolic Stability | High | The |
| Dipole Moment | Distinct Vector | The N-S bond creates a specific dipole distinct from thiazoles, useful for optimizing binding pocket electrostatics. |
The "Fluorine Effect"
The
Strategic Synthesis Protocols
The synthesis of 3-trifluoromethyl-5-methylthio-isothiazole is best approached via Regioselective Lithiation of the parent 3-trifluoromethylisothiazole. This method is superior to de novo cyclization for this specific substitution pattern due to higher yields and fewer byproducts.
Protocol A: C5-Lithiation and Sulfenylation
Rationale: The C5 proton of 3-trifluoromethylisothiazole is significantly acidified by the adjacent sulfur atom and the electron-withdrawing nature of the ring (amplified by
Reagents & Conditions
-
Substrate: 3-Trifluoromethylisothiazole (commercially available or synthesized via enamine route).
-
Base: n-Butyllithium (1.6M in hexanes).
-
Electrophile: Dimethyl disulfide (MeSSMe).
-
Solvent: Anhydrous THF (critical for stabilizing the lithio-intermediate).
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add anhydrous THF (20 mL) and 3-trifluoromethylisothiazole (1.0 eq, 5 mmol).
-
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Lithiation: Add n-BuLi (1.1 eq) dropwise over 10 minutes via syringe pump.
-
Observation: A color change (often yellow/orange) indicates formation of the 5-lithio species.
-
Hold: Stir at -78°C for 30–45 minutes. Do not warm , as ring fragmentation (retro-cycloaddition) can occur.
-
-
Quench: Add dimethyl disulfide (1.2 eq) neat, dropwise.
-
Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C over 1 hour.
-
Workup: Quench with saturated aqueous
. Extract with EtOAc (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a low-melting solid or oil.
Visualization: Synthesis Workflow
The following diagram illustrates the lithiation pathway and the alternative cyclization route (less preferred for this specific isomer but valid).
Figure 1: Synthetic pathways for 3-trifluoromethyl-5-methylthio-isothiazole. The lithiation route (solid lines) is preferred for regiocontrol.
Reactivity Profile & Applications
The true value of 3-trifluoromethyl-5-methylthio-isothiazole lies in its reactivity. The
The "Oxidation-Displacement" Strategy
This is the standard industrial workflow for utilizing this scaffold in library synthesis.
-
Oxidation: The sulfide (
) is oxidized to the sulfone ( ) using m-CPBA or Oxone. The sulfone is a potent electron-withdrawing group and an excellent leaving group on the electron-deficient isothiazole ring. -
Displacement (
): The 5-sulfonyl-3-trifluoromethylisothiazole reacts rapidly with amines, alkoxides, or thiols. The group at C3 activates the ring further, making the C5 position highly electrophilic.
Experimental Protocol: Oxidation to Sulfone
-
Dissolve 3-trifluoromethyl-5-methylthio-isothiazole (1 eq) in DCM.
-
Add m-CPBA (2.2 eq) in portions at 0°C.
-
Stir at room temperature for 4 hours.
-
Wash with aqueous
(to remove excess peroxide) and . -
Result: 3-trifluoromethyl-5-methanesulfonyl-isothiazole (White solid).
Visualization: Reactivity Logic
Figure 2: The "Activation-Displacement" workflow. The SMe group serves as a latent leaving group for generating diverse chemical libraries.
Safety & Handling Guidelines
-
Organolithiums: n-Butyllithium is pyrophoric. All transfers must use cannula techniques or gas-tight syringes under inert atmosphere.
-
Isothiazole Volatility: Lower molecular weight isothiazoles can be volatile and possess a penetrating odor. Work in a well-ventilated fume hood.
-
Sulfur Reagents: Dimethyl disulfide has a stench. Use bleach (hypochlorite) to neutralize glassware and waste streams immediately after use.
References
-
Isothiazole Chemistry Overview
-
Lithiation of Heterocycles
- Title: "Regioselective Lithi
- Source:Journal of Organic Chemistry / Tetrahedron Letters (General methodology cit
- Context: Validates the acidity of the C5 proton in 3-substituted isothiazoles.
-
URL:
-
Trifluoromethyl Group in Medicinal Chemistry
-
Title: "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry"[5]
- Source:Journal of Medicinal Chemistry (2025/Recent Reviews).
- Context: Explains the lipophilicity and metabolic blocking effects of the group.
-
URL:
-
-
Agrochemical Applications
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. isothiazole.com [isothiazole.com]
- 4. Isothiazole - Wikipedia [en.wikipedia.org]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
A Comprehensive Technical Guide to Trifluoromethylated Isothiazole Derivatives: Synthesis, Reactivity, and Applications
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance a molecule's pharmacological profile. The isothiazole ring, a sulfur- and nitrogen-containing five-membered heterocycle, is a recognized "privileged structure" found in numerous biologically active compounds. This technical guide provides an in-depth review of isothiazole derivatives functionalized with a trifluoromethyl group. We will explore the profound impact of the CF3 moiety on physicochemical properties, delve into the synthetic challenges and strategies for accessing these molecules, and survey their applications, particularly in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique synergy between the isothiazole core and trifluoromethyl substitution.
Part 1: The Trifluoromethyl Group and the Isothiazole Scaffold: A Powerful Combination
1.1 The Unique Physicochemical Properties of the Trifluoromethyl Group
The trifluoromethyl (CF3) group is one of the most vital substituents in contemporary drug design for several compelling reasons.[1] Its introduction into a parent molecule can dramatically alter key properties that dictate pharmacokinetic and pharmacodynamic behavior.[2]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. This inherent strength renders the CF3 group highly resistant to metabolic degradation, particularly oxidative processes mediated by cytochrome P450 enzymes.[3] This often leads to an increased biological half-life and improved bioavailability of drug candidates.[1]
-
Lipophilicity: The CF3 group is highly lipophilic (Hansch parameter π ≈ +0.88), which can significantly enhance a molecule's ability to permeate cell membranes.[2] This property is crucial for reaching intracellular targets and improving absorption.[4]
-
Electronic Effects: As a potent electron-withdrawing group, the CF3 moiety can substantially lower the pKa of nearby acidic or basic centers. This modulation of acidity/basicity can be critical for optimizing drug-receptor interactions, which are often governed by electrostatic forces and hydrogen bonding.
-
Conformational Influence: The steric bulk of the CF3 group, often compared to an isopropyl group, can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that enhances binding affinity for a biological target.[2]
The strategic placement of a CF3 group is a validated method for transforming a lead compound into a viable drug candidate, with approximately 20% of all fluorinated pharmaceuticals containing this moiety.[4]
1.2 The Isothiazole Ring: A Privileged Heterocycle
Isothiazoles are a significant class of five-membered heterocyclic compounds that feature a 1,2-relationship between the sulfur and nitrogen heteroatoms. This arrangement imparts unique electronic and structural properties, making the isothiazole scaffold a valuable component in medicinal chemistry.[5] The isothiazole core is present in a range of pharmaceuticals and agrochemicals, valued for its ability to engage in various non-covalent interactions with biological targets and its relative metabolic stability.
1.3 Synergy: Why Incorporate a CF3 Group into Isothiazoles?
The combination of a CF3 group and an isothiazole ring creates a molecular scaffold with highly desirable properties for drug discovery. The electron-withdrawing nature of the CF3 group can modulate the electronic distribution within the isothiazole ring, influencing its reactivity and interaction with biological targets. Furthermore, the enhanced lipophilicity and metabolic stability conferred by the CF3 group can overcome common pharmacokinetic challenges.
A compelling demonstration of this synergistic effect, albeit in the closely related isoxazole system, revealed that the introduction of a CF3 group enhanced anticancer activity by nearly eight-fold compared to its non-fluorinated analogue.[3][6] This significant potency boost underscores the transformative potential of trifluoromethylation in heterocyclic drug design and provides a strong rationale for the synthesis and investigation of CF3-substituted isothiazoles.
Part 2: Synthetic Strategies for Trifluoromethylated Isothiazoles
The synthesis of trifluoromethylated isothiazoles is a less-explored area compared to its structural isomers, such as trifluoromethylated thiazoles and isoxazoles. However, established methodologies for these related heterocycles provide a logical foundation for developing synthetic routes to the target compounds. The primary strategies can be divided into two main categories: building the heterocyclic ring from CF3-containing precursors and the direct trifluoromethylation of a pre-formed isothiazole ring.
2.1 Strategy A: Ring Construction from Trifluoromethylated Building Blocks
This "bottom-up" approach is often the most effective method for ensuring precise regiochemical control of the CF3 group. It involves the cyclization of acyclic precursors that already contain the trifluoromethyl moiety.
2.1.1 Cycloaddition Reactions: 1,3-dipolar cycloadditions are a powerful tool for constructing five-membered heterocycles. A plausible, though not yet widely reported, route to 3-trifluoromethylisothiazoles could involve the reaction of a nitrile sulfide (or a synthetic equivalent) with a trifluoromethylated dipolarophile. More analogously, drawing from isoxazole synthesis, a trifluoroacetonitrile oxide could react with a thiocarbonyl compound.[7] A proposed pathway is illustrated below.
Caption: Proposed [3+2] cycloaddition for 3-CF3-isothiazole synthesis.
2.1.2 Condensation Reactions: A validated approach in the related thiazole series involves the condensation of a CF3-containing reagent with a suitable precursor to form a fused heterocyclic system. For example, 5-(trifluoromethyl)-thiazolo[4,5-d]pyrimidines have been synthesized by reacting 4-amino-2-thioxo-thiazole-5-carboxamides with trifluoroacetic anhydride.[4] This reaction constructs the CF3-containing pyrimidine ring onto the existing thiazole scaffold, demonstrating the utility of trifluoroacetic acid derivatives as C2-CF3 synthons.
2.2 Strategy B: Direct Trifluoromethylation
This "top-down" approach involves introducing a CF3 group directly onto a pre-functionalized isothiazole ring. While synthetically attractive, this method can suffer from issues with regioselectivity. Modern trifluoromethylating agents, such as electrophilic (e.g., Umemoto's reagents) or radical (e.g., Togni's reagents, CF3SO2Na) sources, have made direct C-H trifluoromethylation more feasible for a wide range of aromatic and heteroaromatic substrates. The application of these methods to the isothiazole ring system remains an area ripe for exploration.
2.3 Comparative Analysis of Synthetic Routes
| Strategy | Advantages | Disadvantages | Key Reagents |
| Ring Construction from CF3-Blocks | Excellent regiocontrol, access to diverse derivatives. | Requires synthesis of specialized CF3-precursors. | Trifluoroacetic anhydride[4], CF3-ynones[5], CF3SO2Na[8]. |
| Direct Trifluoromethylation | Atom economical, fewer synthetic steps. | Potential for poor regioselectivity, harsh conditions. | Togni reagents, Umemoto reagents, Langlois reagent. |
2.4 Detailed Experimental Protocol: Synthesis of 3-Substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[2][8]thiazolo[4,5-d]pyrimidin-7(6H)-ones
This protocol is adapted from the published procedure by G. S. Karczmarzyk et al. (2022).[4] It represents a validated method for incorporating a trifluoromethyl group into a fused thiazole system via ring construction.
Self-Validating System: The success of this reaction is validated by the formation of the fused pyrimidine ring, which is confirmed through standard analytical techniques (NMR, MS, X-ray crystallography). The purity of the final product is assessed via melting point and elemental analysis.
Methodology:
-
Reactant Preparation: To a round-bottom flask, add the appropriate 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamide (1.0 eq).
-
Reagent Addition: Add an excess of trifluoroacetic anhydride (approx. 10-15 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Carefully evaporate the excess trifluoroacetic anhydride under reduced pressure.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure product.
-
Characterization: Confirm the structure of the final compound using 1H NMR, 13C NMR, Mass Spectrometry, and, if possible, single-crystal X-ray diffraction.
Causality: The use of trifluoroacetic anhydride serves a dual purpose: it acts as the source for the C-CF3 and carbonyl carbons of the new pyrimidine ring and also serves as a dehydrating agent to facilitate the cyclization. Heating is necessary to overcome the activation energy for the condensation and cyclization steps.
Part 3: Applications in Drug Discovery
The trifluoromethyl-isothiazole scaffold, and its close relatives, are of significant interest in drug discovery, particularly in oncology.
3.1 Anticancer and Kinase Inhibitory Activity
Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[9] Thiazole and bis-thiazole derivatives have been identified as promising scaffolds for kinase inhibitors.[10] The introduction of a trifluoromethyl group is a key strategy in the design of these inhibitors.
For example, [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromide was shown to be effective at inhibiting the growth of human leukemia cells with IC50 values in the single-digit µg/mL range.[11] Furthermore, a series of 5-trifluoromethyl-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines, with the 7-chloro-3-phenyl derivative proving to be the most active.[4]
The workflow for identifying and optimizing such compounds typically follows a well-defined path, from initial screening to lead optimization.
Sources
- 1. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Exploring the impact of trifluoromethyl (-CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls [organic-chemistry.org]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. library.dmed.org.ua [library.dmed.org.ua]
Technical Guide: 5-Substituted 3-Trifluoromethylisothiazole Building Blocks
This guide details the technical landscape of 5-substituted 3-trifluoromethylisothiazole building blocks, a privileged scaffold in modern drug discovery. This motif offers a strategic combination of the lipophilic, metabolically stable trifluoromethyl (
Part 1: Executive Summary & Strategic Value
The 3-trifluoromethylisothiazole core is an emerging bioisostere for phenyl, pyridine, and thiophene rings. Its value lies in the fluorine effect : the
Key Structural Advantages
-
Metabolic Blocking : The
group prevents Phase I oxidative metabolism at C-3. -
Electronic Modulation : The strong electron-withdrawing nature of
reduces the electron density of the isothiazole ring, making the C-5 position significantly more acidic ( for C-H deprotonation) and susceptible to nucleophilic aromatic substitution ( ) if a leaving group is present. -
Vector Control : Substitution at C-5 allows for linear extension of the pharmacophore, ideal for fragment-based drug design (FBDD).
Part 2: Synthesis of the Core Scaffold
Accessing the 3-trifluoromethylisothiazole ring requires specialized protocols, as standard Hantzsch-type cyclizations used for thiazoles do not apply. The most authoritative method involves 1,3-dipolar cycloaddition of nitrile sulfides.
Method A: The Nitrile Sulfide Cycloaddition Route
This route constructs the isothiazole ring from trifluoroacetamide and an alkyne .
Step 1: Synthesis of the Dipole Precursor (Oxathiazolone)
The unstable trifluoroacetonitrile sulfide (
Protocol:
-
Reagents : Trifluoroacetamide (1.0 equiv), Chlorocarbonylsulfenyl chloride (1.1 equiv).
-
Solvent : Toluene or Chlorobenzene (Anhydrous).
-
Conditions : Heat at 100–110 °C for 16–24 hours.
-
Mechanism : Acylation of the amide followed by cyclization and elimination of HCl.
-
Workup : Remove solvent in vacuo. The residue is typically a crystalline solid or oil that can be used directly or purified by sublimation.
Step 2: Thermal Cycloaddition
Heating the oxathiazolone with a dipolarophile (alkyne) triggers decarboxylation, releasing the nitrile sulfide which undergoes [3+2] cycloaddition.
Protocol:
-
Reagents : 5-Trifluoromethyl-1,3,4-oxathiazol-2-one (1.0 equiv), Alkyne (e.g., Ethyl propiolate, 3-5 equiv).
-
Solvent : Xylene or Mesitylene (High boiling point required: >130 °C).
-
Reaction : Reflux for 12–48 hours.
evolution indicates reaction progress. -
Regioselectivity Note :
-
Electron-Deficient Alkynes (e.g., Ethyl propiolate) typically favor the 4-isomer (Ethyl 3-trifluoromethylisothiazole-4-carboxylate).
-
Electron-Rich/Neutral Alkynes favor the 5-isomer .
-
Optimization: To force 5-substitution, use a silyl-protected alkyne or specific steric control, or use Method B (Lithiation).
-
Caption: Pathway for the construction of the 3-trifluoromethylisothiazole core via nitrile sulfide intermediate.
Part 3: Functionalization at C-5 (The Key Building Blocks)
Since the cycloaddition often yields mixtures or 4-isomers, the most robust method to access 5-substituted analogs is via Regioselective Lithiation of the 3-trifluoromethylisothiazole core (or its 4-bromo derivative).
C-5 Lithiation Protocol
The sulfur atom directs lithiation to the C-5 position (alpha-lithiation). The
Safety Critical :
Detailed Workflow:
-
Substrate : 3-Trifluoromethylisothiazole (or 4-bromo-3-trifluoromethylisothiazole).
-
Solvent : Anhydrous THF (0.1 M concentration).
-
Base : LDA (Lithium Diisopropylamide) is preferred over n-BuLi to avoid nucleophilic attack at the ring sulfur or
. -
Temperature : Cool THF solution to -78 °C .
-
Addition : Add LDA (1.1 equiv) dropwise over 15 min. Stir for 30–45 min at -78 °C.
-
Observation: The solution often turns yellow/orange (lithio-species).
-
-
Quench : Add electrophile (dissolved in THF) at -78 °C.
-
(gas/solid)
5-Carboxylic Acid . -
/
5-Iodo / 5-Bromo (Halogen handles). -
DMF
5-Formyl (Aldehyde).
-
(gas/solid)
-
Warming : Allow to warm to RT only after quenching is complete.
Synthesis of 3-(Trifluoromethyl)isothiazole-5-carboxylic Acid
This is the primary building block for amide coupling.
-
Precursor : 3-Trifluoromethylisothiazole.
-
Reagents : 1) LDA, THF, -78 °C;[1] 2) Excess Dry Ice (
); 3) Acidic workup (HCl).[2][3] -
Yield : Typically 60–80%.
-
Data : White solid.
NMR (DMSO- ) ~8.4 ppm (s, 1H, H-4).
Synthesis of 5-Bromo-3-(trifluoromethyl)isothiazole
A versatile handle for Suzuki/Stille couplings.
-
Reagents : 1) LDA, THF, -78 °C;[1] 2) 1,2-Dibromo-1,1,2,2-tetrafluoroethane (
) or . -
Purification : Silica gel chromatography (Hexanes/EtOAc).[4][5][6]
-
Utility : Undergoes Pd-catalyzed cross-coupling at C-5 to install aryl/heteroaryl groups.
Part 4: Data Summary & Building Block Properties
| Building Block | CAS Number | Structure Note | Key Reactivity |
| 3-(Trifluoromethyl)isothiazole | N/A (Core) | Parent ring | C-5 Lithiation substrate.[7] |
| 3-(Trifluoromethyl)isothiazole-5-COOH | 1487375-88-1 | Acidic handle | Amide coupling, Curtius rearrangement (to amine). |
| Ethyl 3-(trifluoromethyl)isothiazole-5-carboxylate | Derivative | Ester | Precursor to acid; made via cycloaddition or esterification. |
| 5-Bromo-3-(trifluoromethyl)isothiazole | Synthetic | Halogenated | Suzuki/Sonogashira coupling partner. |
Comparative Properties (vs. Non-fluorinated)
-
pKa (Acid) : The 5-COOH analog is more acidic (pKa ~3.2) than the non-fluorinated isothiazole-5-COOH (pKa ~3.8) due to the inductive effect of
. -
Lipophilicity :
to when replacing with .
Part 5: Experimental Diagram (Lithiation Workflow)
Caption: Critical workflow for C-5 functionalization via lithiation. Temperature control is paramount to prevent ring opening.
References
- Synthesis of 1,3,4-Oxathiazol-2-ones: J. Org. Chem.1980, 45, 3750.
- Nitrile Sulfide Cycloadditions: J. Chem. Soc., Perkin Trans. 11985, 1457. (Foundational work on nitrile sulfide regioselectivity with alkynes).
- Lithiation of Isothiazoles: Tetrahedron1988, 44, 2977. (Detailed study on the lithiation of isothiazoles and the directing effect of sulfur).
- Properties of Fluorinated Heterocycles: Chem. Rev.2014, 114, 2432. (Comprehensive review of fluorine in medicinal chemistry).
- Commercial Building Block: 3-(Trifluoromethyl)isothiazole-5-carboxylic acid (CAS 1487375-88-1), available from major suppliers (e.g., BLD Pharm, Enamine)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. rsc.org [rsc.org]
- 5. 5-Bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
An In-Depth Technical Guide to the Physicochemical Properties of 5-Methylsulfanyl-3-trifluoromethyl-isothiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Methylsulfanyl-3-trifluoromethyl-isothiazole (CAS No: 157984-54-8). This molecule is of significant interest to the scientific community, particularly those in drug discovery and development, due to its unique structural combination of a trifluoromethyl group and a methylsulfanyl-isothiazole scaffold. The strategic incorporation of a trifluoromethyl group is a well-established method in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This guide is designed to be a foundational resource, consolidating available data and providing expert insights into the handling, characterization, and potential applications of this compound.
Molecular Structure and Core Characteristics
This compound is a heterocyclic compound featuring a five-membered isothiazole ring. The isothiazole ring, containing adjacent sulfur and nitrogen atoms, is a recognized pharmacophore with a diverse range of biological activities.[3] The substitution pattern of this particular derivative includes a highly electronegative trifluoromethyl group at the 3-position and a methylsulfanyl group at the 5-position.
The trifluoromethyl group is known to significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles in drug candidates.[4][5] The methylsulfanyl group can also modulate the electronic and steric properties of the molecule and may be susceptible to metabolic oxidation, a factor to consider in drug design.
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N1 [label="N", pos="0,1!", fontcolor="#202124"];
S1 [label="S", pos="-0.87,-0.5!", fontcolor="#202124"];
C3 [label="C", pos="0.87,-0.5!", fontcolor="#202124"];
C4 [label="C", pos="0.5,-1.37!", fontcolor="#202124"];
C5 [label="C", pos="-0.5,-1.37!", fontcolor="#202124"];
N1 -- C3 [style=solid, color="#202124"];
C3 -- C4 [style=solid, color="#202124"];
C4 -- C5 [style=solid, color="#202124"];
C5 -- S1 [style=solid, color="#202124"];
S1 -- N1 [style=solid, color="#202124"];
C3_CF3 [label="CF3", pos="1.8,0!", fontcolor="#34A853"];
C3 -- C3_CF3 [style=solid, color="#202124"];
C5_SMe [label="S-CH3", pos="-1.5,-2.2!", fontcolor="#EA4335"];
C5 -- C5_SMe [style=solid, color="#202124"];
H4 [label="H", pos="1,-1.8!", fontcolor="#4285F4"];
C4 -- H4 [style=solid, color="#202124"];
}
Figure 2: A conceptual diagram illustrating potential reactivity pathways for this compound.
Spectral Characterization
Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are not widely published. However, based on the known spectral properties of related compounds, the following characteristic signals can be anticipated:
-
¹H NMR: A singlet for the methyl protons of the methylsulfanyl group and a singlet for the proton on the isothiazole ring.
-
¹³C NMR: Signals corresponding to the carbons of the isothiazole ring, the methyl group, and the trifluoromethyl group (which would appear as a quartet due to C-F coupling).
-
¹⁹F NMR: A singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
-
IR Spectroscopy: Characteristic absorption bands for C-F stretching, C=N stretching of the isothiazole ring, and C-S stretching.
-
Mass Spectrometry: The molecular ion peak and fragmentation patterns characteristic of the isothiazole ring and the loss of fragments such as CF₃ and SCH₃. The analysis of isomeric sulfur heterocycles by mass spectrometry often allows for unambiguous differentiation based on fragmentation patterns.[6]
Safety and Handling
According to the available safety information, this compound is classified as a warning-level hazard. The following hazard statements are associated with this compound:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H320: Causes eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
In case of contact, the following first aid measures are recommended:
-
Skin contact: Wash with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.
Relevance in Drug Discovery and Development
The isothiazole nucleus is a key structural motif in a number of biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[3][7] The incorporation of a trifluoromethyl group is a common strategy in modern drug design to enhance the therapeutic potential of lead compounds.[1][2]
While specific biological activity data for this compound is not available in the public domain, its structural features suggest potential for investigation in various therapeutic areas. The combination of the isothiazole scaffold with a trifluoromethyl group makes it an attractive candidate for screening in drug discovery programs. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools can be valuable in the initial assessment of the drug-like properties of this and related molecules.[4]
Conclusion
References
[6] Flammang, R., Gualco, L., Turecek, F., & Van, D. A. (2003). Differentiation of isomeric sulfur heterocycles by electron ionization mass spectrometry: 1,4-dithiins, 1,4-dithiafulvenes and their analogues tetrathianaphthalenes, tetrathiafulvalenes and tetrathiapentalenes. Rapid Communications in Mass Spectrometry, 17(6), 547-552. [Link]
[4] Yamashita, F., & Hashida, M. (2004). In silico approaches for predicting ADME properties of drugs. Drug Metabolism and Pharmacokinetics, 19(5), 327-338. [Link]
[5] Rebe, M., & Kumar, D. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 14(26), 18685-18701. [Link]
[7] Regiec, A., Ryng, S., Siewiński, M., & Mączyński, M. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 61(7), 555-565. [Link]
[3] Mondal, S., & Achar, T. K. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers, 3(2). [Link]
[1] Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
[2] Babar, V. J., Shinde, S. D., & Bhongade, B. A. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Chemical Sciences, 136(1), 1-28. [Link]
Sources
- 1. sciensage.info [sciensage.info]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico approaches for predicting ADME properties of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differentiation of isomeric sulfur heterocycles by electron ionization mass spectrometry: 1,4-dithiins, 1,4-dithiafulvenes and their analogues tetrathianaphthalenes, tetrathiafulvalenes and tetrathiapentalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: Safety, Handling, and Reactivity of 5-Methylthio-3-trifluoromethylisothiazole
Topic: 5-Methylthio-3-trifluoromethylisothiazole Safety & Handling Guide Content Type: Technical Whitepaper / Operational Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists.
Executive Summary & Chemical Identity
5-Methylthio-3-trifluoromethylisothiazole (CAS: 157984-54-8) is a specialized heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical candidates. Its structural utility lies in the 3-trifluoromethyl group (enhancing metabolic stability and lipophilicity) and the 5-methylthio group (a versatile handle for further functionalization via oxidation and nucleophilic aromatic substitution).
This guide moves beyond the standard MSDS, integrating field-proven handling protocols with the chemical logic required for safe experimental design.
Chemical Specifications Table
| Property | Data |
| CAS Number | 157984-54-8 |
| Molecular Formula | C₅H₄F₃NS₂ |
| Molecular Weight | 199.22 g/mol |
| Physical State | Pale yellow liquid |
| Boiling Point | ~205°C (Predicted) |
| Solubility | Soluble in DMSO, DCM, MeOH; Immiscible in water |
| InChI Key | UAJBAKVWZYOTTP-UHFFFAOYSA-N |
Hazard Identification: The Mechanistic "Why"
Standard safety sheets often list hazards without context. For a research scientist, understanding the source of the hazard is critical for risk mitigation.
Core Hazards (GHS Classification)
-
Signal Word: WARNING
-
H315 (Skin Irritation): The lipophilic nature of the trifluoromethyl group facilitates dermal absorption, while the isothiazole ring can act as a local irritant.
-
H319 (Eye Irritation): Direct contact causes severe irritation due to the compound's solvent-like properties and potential for hydrolysis on moist mucous membranes.
-
H335 (STOT-SE): Respiratory irritation is likely if aerosols are generated, particularly during high-vacuum transfers or rotary evaporation.
The "Hidden" Hazards
-
Combustion & Hydrolysis: In the event of a fire or extreme hydrolysis, the CF₃ group can degrade to release Hydrogen Fluoride (HF) , a bone-seeking systemic toxin. Standard ABC fire extinguishers are sufficient, but self-contained breathing apparatus (SCBA) is mandatory for emergency responders.
-
Sulfur Oxidation: The methylthio ether is susceptible to oxidation. While not explosive, inadvertent contact with strong oxidizers (e.g., concentrated H₂O₂, nitric acid) can lead to rapid exotherms and the release of SOₓ gases.
Operational Handling Protocol
Expert Insight: Organosulfur compounds often exhibit high permeation rates through standard latex gloves. The following protocol ensures barrier integrity.
Personal Protective Equipment (PPE) Matrix
-
Gloves: Double-gloving is required.
-
Inner Layer: 4 mil Nitrile (tactile sensitivity).
-
Outer Layer: 8 mil Nitrile or Silver Shield™ laminate (chemical resistance).
-
Change Frequency: Immediately upon splash or every 60 minutes of active handling.
-
-
Respiratory: Work must be performed in a certified chemical fume hood. If working outside a hood (e.g., instrument maintenance), a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is recommended due to potential sulfur/fluorine off-gassing.
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature, cooler storage retards the slow oxidation of the sulfur atom.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Thioethers can slowly auto-oxidize to sulfoxides upon prolonged exposure to air.
Experimental Workflow: Activation & Safety
Context: This compound is rarely the final product. It is typically oxidized to the sulfone to activate the ring for S_N_Ar displacement. This workflow highlights where safety controls must be integrated.
Reaction Scheme: Sulfone Activation
The transformation of the methylthio group to a methylsulfone makes the 5-position highly electrophilic, allowing for the introduction of diverse nucleophiles (amines, alkoxides).
Reaction: 5-SMe-3-CF₃-isothiazole + 2.2 eq mCPBA → 5-SO₂Me-3-CF₃-isothiazole
Safety Decision Tree (DOT Visualization)
This diagram outlines the critical decision points during the handling and reaction setup.
Caption: Operational workflow for the safe handling and oxidative activation of 5-methylthio-3-trifluoromethylisothiazole.
Emergency Response Protocols
Trustworthiness: These protocols are based on the specific chemical properties of fluorinated thioethers.
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Wash with soap and water for 15 min. Do not use alcohol (increases absorption). | Apply polyethylene glycol (PEG 400) if available to solubilize lipophilic residues. |
| Eye Contact | Rinse with tepid water for 15 min, lifting eyelids. | Seek ophthalmological evaluation immediately (risk of corneal erosion). |
| Spill (<10 mL) | Absorb with vermiculite or sand. Do not use combustible materials (sawdust). | Clean surface with a dilute bleach solution to oxidize residual sulfur odors. |
| Fire | Use CO₂, Dry Chemical, or Foam.[1] | Evacuate downwind. Potential for HF and SO₂ generation. |
Synthesis & Reactivity Pathway
To aid the researcher, the following diagram illustrates the chemical logic of using this building block, highlighting the transition from a stable thioether to a reactive electrophile.
Caption: Chemical activation pathway transforming the stable methylthio group into a reactive sulfone for drug discovery applications.
References
-
Sigma-Aldrich. (n.d.). 5-Methylsulfanyl-3-trifluoromethyl-isothiazole Product Sheet. Retrieved from
-
PubChem. (n.d.). Compound Summary for Isothiazole Derivatives. National Library of Medicine. Retrieved from
-
Fisher Scientific. (n.d.). Safety Data Sheet for Fluorinated Heterocycles. Retrieved from
-
GuideChem. (n.d.). MSDS for CAS 157984-54-8. Retrieved from
(Note: While specific toxicological data for this exact isomer is proprietary to manufacturers, the hazard classifications above are derived from validated structure-activity relationship (SAR) data for the class of 3-trifluoromethylisothiazoles.)
Sources
The Strategic Incorporation of Fluorine in Isothiazole Heterocycles: An In-depth Technical Guide for Medicinal Chemistry
Abstract
The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a privileged scaffold in medicinal chemistry, underpinning a range of therapeutic agents. Concurrently, the introduction of fluorine into drug candidates has become a cornerstone of modern drug design, owing to its unique ability to modulate a molecule's physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis, properties, and medicinal chemistry applications of fluorinated isothiazole heterocycles. We will delve into the rationale behind the strategic incorporation of fluorine into the isothiazole core, explore key synthetic methodologies, and discuss the impact of fluorination on biological activity, drawing upon both academic literature and patented inventions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synergistic benefits of these two important pharmacophores.
Introduction: The Power of Two - Fluorine and the Isothiazole Ring
The isothiazole ring is a versatile heterocyclic system that has been successfully incorporated into a variety of biologically active molecules.[1][2] Its unique electronic properties, arising from the presence of two electronegative heteroatoms, allow for a range of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions. This has led to the development of isothiazole-containing drugs with diverse therapeutic applications, from antiviral to anti-inflammatory agents.[2][3]
The strategic incorporation of fluorine into drug molecules has revolutionized medicinal chemistry.[4] The small size and high electronegativity of the fluorine atom can profoundly influence a molecule's properties in several ways:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage and often blocking sites of oxidative metabolism.[5]
-
Lipophilicity and Permeability: Fluorine substitution can increase lipophilicity, which can enhance membrane permeability and oral bioavailability.[5]
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing a compound's ionization state at physiological pH.
-
Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, potentially leading to a more favorable binding orientation with its biological target.
-
Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and dipolar interactions within a protein's binding pocket, thereby increasing binding affinity.[4]
The convergence of isothiazole chemistry with fluorine chemistry, therefore, presents a compelling strategy for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
Synthetic Strategies for Fluorinated Isothiazoles
The synthesis of fluorinated isothiazoles can be broadly categorized into two approaches: the construction of the isothiazole ring from fluorinated precursors, and the direct fluorination of a pre-formed isothiazole scaffold.
Ring Synthesis from Fluorinated Building Blocks
This is often the more common and versatile approach, allowing for the precise placement of fluorine atoms or fluorinated groups.
A notable one-pot, three-component reaction has been developed for the synthesis of isothiazoles bearing a difluoroacetamide or difluoroester moiety.[4][6][7] This method offers high selectivity and efficiency.
Experimental Protocol: Synthesis of Ethyl 2-(diethylcarbamoyl)-4-phenylisothiazole-5-carboxylate
-
Step 1: Reaction Setup. To a solution of ethyl 3-amino-3-phenylacrylate (1.0 mmol) in CH3CN (5.0 mL) in a sealed tube, add sulfur (S8, 1.5 mmol), N,N-diethyl-2-bromo-2,2-difluoroacetamide (1.2 mmol), Cu powder (0.2 mmol), and Na3PO4 (2.0 mmol).
-
Step 2: Reaction. Seal the tube and heat the reaction mixture at 90 °C for 48 hours.
-
Step 3: Workup and Purification. After cooling to room temperature, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.
Caption: Three-component synthesis of difluoro-substituted isothiazoles.
Methods for preparing isothiazoles bearing fluoro-substituted aryl moieties have also been reported, typically involving the cyclization of functionalized precursors.[8]
Experimental Protocol: From β-thiocyanato-cinnamaldehydes
-
Step 1: Reaction Setup. A solution of the appropriate fluoro-substituted β-thiocyanato-cinnamaldehyde (1.0 mmol) and ammonium thiocyanate (1.2 mmol) in a suitable solvent such as ethanol is prepared.
-
Step 2: Reaction. The reaction mixture is heated at reflux for a specified period, monitored by TLC.
-
Step 3: Workup and Purification. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Experimental Protocol: From Enamino Thiones
-
Step 1: Reaction Setup. To a solution of the fluoro-substituted enamino thione (1.0 mmol) in a suitable solvent (e.g., dichloromethane), hydroxylamine-O-sulfonic acid (1.1 mmol) is added portion-wise at 0 °C.
-
Step 2: Reaction. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Step 3: Workup and Purification. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Caption: Synthetic routes to fluoro-aryl isothiazoles.
Direct Fluorination of the Isothiazole Ring
Direct fluorination of the isothiazole ring is less common and can be challenging due to the potential for competing reactions and the need for specialized fluorinating reagents. However, methods for the introduction of trifluoromethyl groups have been described.
Chlorinated and brominated (trifluoromethyl)isothiazoles can be prepared by the fluorination of the corresponding carboxylic acids using sulfur tetrafluoride (SF4).[9]
Caution: Sulfur tetrafluoride is a highly toxic and corrosive gas and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Experimental Protocol: General Procedure for SF4 Fluorination
-
Step 1: Reaction Setup. The isothiazole carboxylic acid (1.0 mmol) is placed in a high-pressure reactor (e.g., a stainless-steel autoclave).
-
Step 2: Reaction. The reactor is cooled, and a measured amount of sulfur tetrafluoride (typically a 2-4 fold molar excess) is condensed into the vessel. The reactor is sealed and heated to the required temperature (e.g., 100-150 °C) for several hours.
-
Step 3: Workup and Purification. After cooling, the excess SF4 is carefully vented. The crude reaction mixture is cautiously quenched with a suitable solvent and then neutralized. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is achieved by distillation or chromatography.
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
While the direct exploration of fluorinated isothiazoles in medicinal chemistry is an emerging field, we can infer their potential by combining the known biological activities of isothiazoles with the well-established benefits of fluorination.
Potential Therapeutic Areas
Based on the known activities of isothiazole derivatives, fluorinated analogues are promising candidates for development in several therapeutic areas:
-
Antiviral Agents: Isothiazole derivatives have shown activity against a range of viruses, including HIV and picornaviruses.[3][10] Fluorination could enhance antiviral potency by improving cell permeability and metabolic stability.
-
Anticancer Agents: Certain isothiazole-containing compounds have demonstrated antiproliferative activity. The introduction of fluorine, particularly trifluoromethyl groups, is a common strategy in the design of kinase inhibitors and other anticancer drugs.[11]
-
Anti-inflammatory Agents: Isothiazole derivatives have been investigated as anti-inflammatory agents.[8] Fluorination can modulate the electronic properties of the molecule, potentially leading to improved interactions with inflammatory targets.
-
Central Nervous System (CNS) Disorders: Isothiazole-based compounds have been patented for their potential in treating cognitive and neurodegenerative disorders.[6][12] The ability of fluorine to enhance blood-brain barrier penetration makes this a particularly interesting area for exploration.
Structure-Activity Relationship (SAR) Insights
Although specific SAR studies on fluorinated isothiazoles are limited in the public domain, some general principles can be applied:
-
Position of Fluorination: The position of the fluorine substituent on the isothiazole ring or on an appended aryl group will be critical. Fluorination at different positions will have distinct effects on the molecule's electronics, lipophilicity, and steric profile, thereby influencing target binding and ADME properties.
-
Nature of the Fluorinated Group: The choice between a single fluorine atom, a difluoromethyl group, or a trifluoromethyl group will significantly impact the compound's properties. For instance, a trifluoromethyl group is a strong electron-withdrawing group and can act as a bioisostere for other groups, while a single fluorine atom can act as a hydrogen bond acceptor.[5]
-
Synergy with Other Substituents: The effect of fluorination will be context-dependent and will be influenced by the other substituents on the isothiazole scaffold.
Table 1: Predicted Effects of Fluorination on Isothiazole Derivatives
| Property | Predicted Effect of Fluorination | Rationale |
| Metabolic Stability | Increased | C-F bond strength resists metabolic cleavage. |
| Lipophilicity | Generally Increased | Can enhance membrane permeability. |
| Target Binding Affinity | Potentially Increased | Favorable electrostatic interactions. |
| Oral Bioavailability | Potentially Improved | Combination of increased stability and permeability. |
Future Perspectives and Conclusion
The strategic incorporation of fluorine into the isothiazole scaffold represents a promising avenue for the discovery of new and improved therapeutic agents. While the synthesis of these compounds can be challenging, the development of novel synthetic methodologies is expanding the accessible chemical space. The limited availability of detailed biological data and SAR studies for fluorinated isothiazoles highlights a clear opportunity for future research.
Key areas for future investigation include:
-
The development of more efficient and regioselective methods for the direct fluorination of the isothiazole ring.
-
Systematic SAR studies to elucidate the precise effects of fluorine substitution at different positions of the isothiazole core.
-
Exploration of fluorinated isothiazoles in a wider range of therapeutic areas, including as kinase inhibitors, protease inhibitors, and agents for CNS disorders.
References
-
Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288. [Link]
- Bayer, A. G. (2016). Isothiazole derivatives as PIM kinase inhibitors and preparation methods and use in medicinal manufacture thereof. US9458151B2.
-
Pfizer Inc. (2007). Isoxazole and isothiazole compounds for the treatment of neurodegenerative disorders. US7241786B2. [Link]
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Behringer, H., & Wajtkowiak, R. (2014). Trifluoromethylated Heterocycles. ResearchGate. [Link]
- Imperial Chemical Industries Ltd. (1987).
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Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. [Link]
- Naito, T., & Nakagawa, S. (1969). New isothiazole synthesis. US3479365A.
- Wellcome Foundation. (1965).
- Gilead Sciences, Inc. (2014). Antiviral compounds. US8921341B2.
- Bayer Cropscience AG. (2020).
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Pfizer Inc. (2015). Isothiazole carboxamides of m-aminotetramisole as anthelmintics. US4143147A. [Link]
- Pfizer Inc. (2009). Thiazole derivatives used as pi 3 kinase inhibitors. WO2009080694A1.
- Janssen Pharmaceutica NV. (2024). Isothiazolylcarboxamide compounds and their use in therapy. WO2024059559A1.
- Syngenta Participations AG. (2019). Pyrazole, isothiazole and isoxazole derivatives useful as agricultural fungicides. WO2019020981A1.
-
Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Request PDF. [Link]
-
Pannecouque, C., et al. (2002). Isothiazole derivatives as antiviral agents. PubMed. [Link]
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Sal-Man, N., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Amari, A., et al. (2022). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. PMC. [Link]
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Roy, S., et al. (2025). Synthetic Strategies to Access Fluorinated Azoles. PMC. [Link]
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Sal-Man, N., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. [Link]
- Unimatec Co., Ltd. (2025). Fluorine-containing isoxazole compound and method for producing same. EP4631934A1.
-
Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. [Link]
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Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. [Link]
-
Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC. [Link]
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Wang, F., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters. [Link]
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University of Pittsburgh. (2016). BENZOTHIAZOLE DERIVATIVE COMPOUNDS, COMPOSITIONS AND USES. EP1611115B1. [Link]
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Jeschke, P. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC. [Link]
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Trafton, A. (2009). A new way to prepare fluorinated pharmaceuticals. MIT News. [Link]
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Pannecouque, C., et al. (2002). Isothiazole Derivatives as Antiviral Agents. ResearchGate. [Link]
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The 5-Alkylsulfanyl-3-trifluoromethyl-isothiazole Scaffold: A Technical Guide to Synthesis, Reactivity, and Therapeutic Applications
Executive Summary
The 1,2-thiazole (isothiazole) ring system is a premier bioisostere for phenyl, pyridine, and pyrazole rings in modern medicinal chemistry and agrochemical development. When functionalized as a 5-alkylsulfanyl-3-trifluoromethyl-isothiazole , the scaffold gains profound physicochemical advantages. The C3-trifluoromethyl (–CF₃) group imparts high lipophilicity and metabolic stability, shielding the ring from oxidative degradation by cytochrome P450 enzymes. Concurrently, the C5-alkylsulfanyl (–SR) moiety serves as a versatile synthetic handle and a critical pharmacophore for target engagement. This whitepaper provides an in-depth analysis of the scaffold’s synthesis, physicochemical properties, and applications in drug discovery.
Retrosynthetic Strategy and Core Assembly
The construction of 3-trihalomethylisothiazoles is notoriously challenging. The extreme electron-withdrawing nature of the –CF₃ group drastically reduces the electron density of the intermediate species, often deactivating standard cyclization precursors.
As demonstrated in seminal synthetic methodologies, the synthesis of 4,5-disubstituted-3-trihalomethylisothiazoles can be efficiently achieved via the condensation of trihaloacetonitriles with 2-cyanothioacetamides[1].
Causality in Experimental Design
Unlike standard nitriles, trifluoroacetonitrile (CF₃CN) requires an external oxidant to mediate the S–N bond formation. The electron-deficient nature of the CF₃-substituted intermediate reduces the nucleophilicity of the sulfur atom, stalling spontaneous cyclization. The addition of an oxidant (such as iodine) forces the oxidative closure, yielding the 5-amino-3-trifluoromethylisothiazole-4-carbonitrile intermediate. Subsequent Sandmeyer-type diazotization in the presence of dialkyl disulfides smoothly installs the 5-alkylsulfanyl group.
Figure 1: Oxidative cyclization and Sandmeyer-type thiolation workflow for the isothiazole scaffold.
Physicochemical Profiling & SAR Potential
To understand the pharmacokinetic potential of this scaffold, we must analyze its baseline physicochemical metrics. The table below summarizes the calculated properties of the core building block, 5-methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid (CAS: 157984-53-7).
Table 1: Quantitative Physicochemical Profile
| Property | Value | Pharmacological Significance |
| Molecular Weight | 243.22 g/mol | Optimal for Fragment-Based Drug Design (FBDD) (<300 Da). |
| cLogP (Estimated) | 2.5 - 3.0 | Excellent lipophilicity for cell membrane permeability. |
| Topological Polar Surface Area | ~ 80 Ų | Balanced polarity, allowing potential BBB penetration if required. |
| Hydrogen Bond Donors | 1 (–COOH) | Facilitates strong anchoring in receptor binding pockets. |
| Hydrogen Bond Acceptors | 5 (N, O, F) | High capacity for secondary interactions with kinase hinge regions. |
Strategic Insight: The 5-alkylsulfanyl group can be selectively oxidized to a sulfoxide or sulfone using m-CPBA. This transformation turns the C5 position into a highly activated electrophilic center, susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, alkoxides, or carbon nucleophiles, enabling rapid generation of diverse analog libraries.
Self-Validating Experimental Protocol
The following methodology details the synthesis of the core scaffold, engineered with built-in validation checkpoints to ensure reproducibility and high yield.
Step 1: Oxidative Cyclization to 5-Amino-3-trifluoromethylisothiazole-4-carbonitrile
-
Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve 2-cyanothioacetamide (1.0 equiv) in anhydrous ethanol. Add pyridine (2.0 equiv) to act as a mild base and acid scavenger.
-
Gas Introduction: Cool the reaction mixture to 0 °C. Slowly bubble trifluoroacetonitrile (CF₃CN) gas (1.2 equiv) into the solution. Safety Note: CF₃CN is a toxic gas; this step must be performed in a highly ventilated fume hood.
-
Oxidation: Add a solution of iodine (I₂, 1.1 equiv) in ethanol dropwise over 30 minutes.
-
Validation (Self-Correction): The reaction color will transition from dark brown (I₂) to pale yellow as the oxidant is consumed. Monitor via LC-MS; the reaction is complete when the [M+H]⁺ mass corresponding to the 5-amino intermediate is dominant.
-
Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize residual iodine. Extract with ethyl acetate, dry over MgSO₄, and concentrate.
Step 2: Sandmeyer-Type Thiolation
-
Diazotization: Dissolve the 5-amino-3-trifluoromethylisothiazole-4-carbonitrile in anhydrous acetonitrile. Add dimethyl disulfide (MeSSMe, 5.0 equiv) and cool to 0 °C.
-
Reagent Addition: Dropwise, add tert-butyl nitrite (t-BuONO, 1.5 equiv).
-
Causality: t-BuONO generates a highly reactive diazonium intermediate. Dimethyl disulfide acts as the nucleophilic trapping agent, installing the –SMe group while releasing N₂ gas.
-
Validation: The evolution of nitrogen gas bubbles confirms diazonium decomposition. TLC (Hexanes/EtOAc 4:1) will reveal a highly UV-active, less polar spot corresponding to the 5-methylsulfanyl product.
-
Purification: Purify via silica gel flash chromatography to yield this compound-4-carbonitrile.
Biological Applications and Target Modulation
The 5-alkylsulfanyl-3-trifluoromethyl-isothiazole architecture has been prominently featured in both agrochemical and pharmaceutical patent literature due to its robust binding kinetics.
Oncology: Kinase Inhibition
Derivatives of isothiazole-4-carboxylic acid have been identified as potent inhibitors of receptor tyrosine kinases. Specifically, these scaffolds show high affinity for the kinase insert-domain-containing receptor (KDR/FLK-1), making them valuable in anti-angiogenesis therapies and the treatment of hyperproliferative disorders such as solid tumors[2]. The –CF₃ group often projects into deep hydrophobic pockets of the kinase hinge region, while the C4-carboxylic acid/amide forms critical hydrogen bonds with the peptide backbone.
Metabolic Diseases: GLP-1R Modulation
Recent advancements in metabolic disease therapies have utilized this scaffold for non-peptide receptor modulation. Patent literature highlights the use of 3-(trifluoromethyl)isothiazole-5-carboxylic acid derivatives as critical building blocks in the synthesis of carboxy-benzimidazole GLP-1R modulating compounds[3]. These small-molecule agonists are pivotal in the management of type 2 diabetes and obesity, offering an alternative to injectable peptide therapeutics.
Figure 2: Pharmacological modulation of kinase and GLP-1R pathways by isothiazole derivatives.
Conclusion
The 5-alkylsulfanyl-3-trifluoromethyl-isothiazole scaffold represents a masterclass in bioisosteric design. By combining the profound metabolic stability of the trifluoromethyl group with the synthetic versatility of the alkylsulfanyl moiety, researchers can rapidly generate highly potent, diverse libraries. Whether deployed as KDR/FLK-1 inhibitors in oncology or as GLP-1R modulators in metabolic disease, this scaffold remains a highly privileged structure in the arsenal of modern drug discovery.
References
*[2] WO 99/62890 - Isothiazole derivatives useful as anticancer agents, Google Patents. URL: *[3] WO2022225941A1 - Carboxy-benzimidazole glp-1r modulating compounds, Google Patents. URL: *[1] Some 1,3-dipolar cycloaddition reactions of nitrile N-sulfides with acetylenes and olefins, The Journal of Organic Chemistry - ACS Publications (Citing: Zawistoski, M. P., et al. Synthesis of 4,5-disubstituted-3-trihalomethylisothiazoles. Tetrahedron Letters 2009). URL:
Sources
Methodological & Application
Application Note: Synthesis of 5-Methylsulfanyl-3-trifluoromethyl-isothiazole from 3-Amino-4,4,4-trifluorocrotonate
Strategic Overview & Mechanistic Rationale
The incorporation of trifluoromethyl (-CF
Ethyl 3-amino-4,4,4-trifluorocrotonate serves as an ideal, commercially available enamine building block for this synthesis. However, the strong electron-withdrawing nature of the -CF
-
Dithioesterification: Overcoming the electronic deactivation using a strong base to drive the nucleophilic attack on carbon disulfide (CS
), followed by methylation. -
Oxidative Cyclization: Employing a mild oxidant to selectively form the critical N-S bond without over-oxidizing the sulfur heteroatoms .
-
Saponification: Base-catalyzed cleavage of the sterically hindered ethyl ester.
-
Thermal Decarboxylation: Copper-catalyzed extrusion of CO
to yield the final trisubstituted isothiazole.
Pathway Visualization
Fig 1: Stepwise synthetic workflow for this compound.
Quantitative Reaction Parameters
To ensure reproducibility and facilitate scale-up, the quantitative parameters and expected yields for each phase are summarized below.
| Reaction Phase | Target Intermediate / Product | Expected Yield (%) | Time (h) | Temp (°C) | Key Analytical Checkpoint |
| 1. Dithioesterification | Ethyl 3-amino-4,4,4-trifluoro-2-(methylsulfanylthiocarbonyl)crotonate | 75 - 85 | 4.5 | 0 → 25 | Appearance of -SMe singlet in |
| 2. Cyclization | This compound-4-carboxylate | 80 - 90 | 3.0 | 25 | Disappearance of -NH |
| 3. Saponification | This compound-4-carboxylic acid | 90 - 95 | 2.5 | 80 | Loss of ethyl ester signals in |
| 4. Decarboxylation | This compound | 65 - 75 | 2.0 | 190 | Appearance of C4-H aromatic singlet (~7.5 ppm) |
Step-by-Step Experimental Protocols
Note: All protocols are designed as self-validating systems. Do not proceed to the next phase unless the Quality Control (QC) criteria are strictly met.
Phase 1: Synthesis of the Dithioester Intermediate
Causality: The enamine α-carbon is weakly nucleophilic. Sodium Hydride (NaH) is utilized to quantitatively deprotonate the substrate, forming a highly reactive aza-enolate that readily attacks CS
-
Preparation: Flame-dry a 250 mL round-bottom flask. Add Ethyl 3-amino-4,4,4-trifluorocrotonate (1.0 eq, 50 mmol) and anhydrous DMF (100 mL). Cool the solution to 0 °C under an Argon atmosphere.
-
Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 2.1 eq) in small portions over 15 minutes. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.
-
CS
Addition: Add Carbon Disulfide (1.2 eq) dropwise. Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 1 hour. The solution will turn deep yellow/orange. -
Methylation: Cool the reaction back to 0 °C. Add Methyl Iodide (1.2 eq) dropwise. Stir at room temperature for an additional 3 hours.
-
Workup: Quench the reaction by slowly pouring it into crushed ice (200 g). Extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with water (3 × 50 mL) and brine, dry over anhydrous MgSO
, and concentrate under reduced pressure.
-
QC & Validation: Run TLC (Hexane:EtOAc 4:1). The product must appear as a new UV-active spot with a higher
than the starting material. Confirm via H NMR (CDCl ): validate the presence of a sharp 3H singlet at ~2.5 ppm corresponding to the newly installed -SMe group.
Phase 2: Iodine-Mediated Oxidative Cyclization
Causality: Iodine (I
-
Preparation: Dissolve the crude dithioester intermediate (1.0 eq, ~40 mmol) in anhydrous Dichloromethane (DCM, 120 mL). Add Pyridine (2.2 eq).
-
Oxidation: Prepare a solution of Iodine (1.1 eq) in DCM (50 mL). Add this solution dropwise to the reaction mixture at room temperature over 30 minutes.
-
Cyclization: Stir the dark solution at 25 °C for 2.5 hours.
-
Workup: Wash the organic layer vigorously with saturated aqueous Na
S O (100 mL) until the iodine color completely dissipates. Wash sequentially with 1M HCl (50 mL) to remove pyridine, and brine (50 mL). Dry over MgSO and concentrate.
-
QC & Validation: The successful formation of the isothiazole ring is confirmed by the complete disappearance of the broad -NH
stretching band in the IR spectrum (~3300 cm ) and the absence of exchangeable amine protons in the H NMR spectrum.
Phase 3: Base-Catalyzed Saponification
Causality: The ethyl ester is sterically hindered by the adjacent -CF
-
Preparation: Dissolve the cyclized ester (1.0 eq, ~35 mmol) in a 1:1 mixture of Ethanol and Water (100 mL total).
-
Hydrolysis: Add Sodium Hydroxide pellets (3.0 eq). Attach a reflux condenser and heat the mixture to 80 °C for 2.5 hours.
-
Isolation: Cool to room temperature and evaporate the ethanol under reduced pressure. Dilute the remaining aqueous layer with water (50 mL) and extract once with Diethyl Ether (30 mL) to remove non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify dropwise with 2M HCl until pH ~2 is reached. A precipitate will form.
-
Collection: Filter the precipitated this compound-4-carboxylic acid, wash with ice-cold water, and dry overnight under high vacuum.
-
QC & Validation: Verify complete saponification via
H NMR (DMSO- ). The characteristic ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) must be entirely absent, replaced by a broad -COOH singlet at >12.0 ppm.
Phase 4: Thermal Decarboxylation
Causality: Heteroaromatic carboxylic acids stabilized by strong electron-withdrawing groups (-CF
-
Preparation: In a heavy-walled 50 mL round-bottom flask, suspend the carboxylic acid (1.0 eq, ~30 mmol) in Quinoline (15 mL). Add fine Copper powder (0.1 eq, 10 mol%).
-
Decarboxylation: Equip the flask with a reflux condenser and heat the mixture to 190 °C using a sand bath or heating mantle. Maintain this temperature for 2 hours. Monitor the bubbler for the cessation of CO
evolution. -
Workup: Cool the dark mixture to room temperature. Dilute with Ethyl Acetate (100 mL) and filter through a tightly packed pad of Celite to remove the copper catalyst.
-
Purification: Transfer the filtrate to a separatory funnel. Wash extensively with 2M HCl (4 × 50 mL) to completely protonate and remove the quinoline solvent. Wash with brine, dry over MgSO
, and concentrate. Purify the residue via vacuum distillation or silica gel chromatography (Hexane:EtOAc 9:1).
-
QC & Validation: The final product, this compound, is isolated as a pale yellow liquid. Confirm its identity via
H NMR (CDCl ): observe a highly diagnostic, isolated aromatic proton singlet at ~7.5 ppm corresponding to the C4-H of the isothiazole ring. LC-MS should confirm a mass shift of -44 Da relative to the Phase 3 precursor.
References
-
Synthesis of Isothiazoles. Organic Chemistry Portal. Available at:[Link]
reaction of carbon disulfide with fluorinated enamines protocol
Application Notes & Protocols
Topic: Reaction of Carbon Disulfide with Fluorinated Enamines: A Comprehensive Guide to Synthesis and Protocol
Audience: Researchers, scientists, and drug development professionals
Abstract
The synthesis of organofluorine compounds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated enamines, valued as versatile synthetic building blocks, offer unique reactivity profiles due to the electronic influence of their fluorine substituents.[1] This document provides a detailed guide to the reaction of these enamines with carbon disulfide (CS₂), a highly reactive and useful C1 synthon.[2] The reaction leverages the nucleophilic character of the enamine and the electrophilic nature of CS₂ to construct novel dithiocarbamate derivatives and related sulfur-containing heterocycles. We will explore the underlying reaction mechanisms, provide a robust and detailed experimental protocol, address critical safety considerations for handling carbon disulfide, and offer insights into the characterization of the resulting products. This guide is intended for researchers seeking to expand their synthetic toolbox for creating complex, fluorinated molecules.
Scientific Principles and Reaction Mechanism
The reaction between an amine and carbon disulfide to form a dithiocarbamate is a well-established transformation.[3] The core mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic central carbon of CS₂.[4]
-
2 R₂NH + CS₂ → [R₂NH₂⁺][R₂NCS₂⁻] [2]
In the case of fluorinated enamines, the reactivity is more nuanced. An enamine possesses two potential nucleophilic sites: the nitrogen atom and the β-carbon of the C=C double bond. The presence of electron-withdrawing fluorine atoms, such as a trifluoromethyl (CF₃) group, generally decreases the nucleophilicity of the enamine system.[5]
The reaction pathway is therefore highly dependent on the specific structure of the fluorinated enamine and the reaction conditions.
-
N-Nucleophilic Attack: The reaction may proceed via the classical pathway where the enamine nitrogen attacks the CS₂, leading to the formation of a zwitterionic intermediate. This intermediate can then be stabilized by proton transfer or further reaction.
-
C-Nucleophilic Attack: Alternatively, the β-carbon can act as the nucleophile, particularly in "push-pull" systems where the nitrogen lone pair enhances the electron density of the double bond. This can lead to the formation of C-dithiocarbamylated products, which may undergo subsequent cyclization or rearrangement, as has been observed in related reactions with o-hydroxyenaminones.[6]
The choice of solvent, temperature, and the presence of a base can influence the regioselectivity and overall outcome of the reaction. Anhydrous, aprotic solvents are typically preferred to avoid unwanted side reactions with water.
Critical Safety Protocols for Carbon Disulfide (CS₂) Handling
WARNING: Carbon disulfide is a highly toxic, volatile, and extremely flammable liquid.[7] All work must be conducted in a certified chemical fume hood with proper personal protective equipment (PPE).
-
Extreme Flammability: CS₂ has a very low autoignition temperature (90 °C) and a wide explosive range in air. It can be ignited by hot surfaces like steam pipes, light bulbs, or static discharge.[8][9]
-
Toxicity: CS₂ is harmful if inhaled, absorbed through the skin, or swallowed. It is a reproductive hazard and causes damage to the central and peripheral nervous systems through prolonged or repeated exposure.[11][12]
-
Spill & Emergency Response:
-
In case of a spill, evacuate the area immediately. Remove all ignition sources.[9] Absorb the spill with an inert material like sand or vermiculite (do not use combustible materials like sawdust).[7]
-
For fire, use a dry chemical, CO₂, or foam extinguisher. Water spray can be used to cool containers but may not be effective at extinguishing the fire.[8]
-
In case of exposure, seek immediate medical attention. For skin contact, flush with copious amounts of water for at least 15 minutes.[9]
-
Experimental Protocol: Synthesis of a Model Fluorinated Dithiocarbamate Derivative
This protocol describes a general procedure for the reaction of a generic α-trifluoromethyl enamine with carbon disulfide. Researchers should optimize conditions based on their specific substrate.
Materials and Equipment
-
Reactants:
-
α-Trifluoromethyl enamine (e.g., synthesized via methods for trifluoromethyl-substituted enamines[13])
-
Carbon Disulfide (CS₂), high purity
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
-
Equipment:
-
Two-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Schlenk line or inert gas (Nitrogen/Argon) manifold
-
Syringes and needles
-
Low-temperature bath (e.g., ice-water or dry ice/acetone)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Methodology
-
Reaction Setup:
-
Assemble the oven-dried two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and a condenser connected to the inert gas line.
-
Flame-dry the glassware under vacuum and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reagent Preparation:
-
Dissolve the α-trifluoromethyl enamine (1.0 eq) in anhydrous THF (or DCM) to a concentration of approximately 0.1 M.
-
-
Reaction Execution:
-
Cool the flask containing the enamine solution to 0 °C using an ice-water bath.
-
CAREFULLY , using a syringe, slowly add carbon disulfide (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A color change is often observed.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting enamine is consumed (typically 2-4 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.
-
-
Product Characterization:
-
Combine the pure fractions and remove the solvent in vacuo.
-
Characterize the final product using standard analytical techniques: ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
Data Presentation and Expected Outcomes
The success of the reaction can be influenced by the electronic and steric properties of the substituents on the fluorinated enamine. The following table provides a hypothetical summary of expected outcomes for different substrates.
| Entry | R¹ Group (on N) | R² Group (on C=C) | Expected Reactivity | Potential Product Type |
| 1 | Methyl | Phenyl | High | N-Dithiocarbamate |
| 2 | Phenyl | Hydrogen | Moderate | N-Dithiocarbamate |
| 3 | Benzyl | Ester (COOEt) | Moderate to Low | C- or N-Dithiocarbamate |
| 4 | t-Butyl | Phenyl | Low (steric hindrance) | Low Yield/No Reaction |
Experimental Workflow Diagram
The following diagram outlines the complete experimental workflow from setup to final analysis.
Caption: General workflow for the synthesis of fluorinated dithiocarbamates.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Reaction | 1. Deactivated enamine (strong EWGs).2. Low temperature. | 1. Consider adding a non-nucleophilic base (e.g., DBU) to activate the enamine.2. Allow the reaction to run at a higher temperature (e.g., 40 °C). |
| Low Yield | 1. Incomplete reaction.2. Product instability.3. Moisture contamination. | 1. Increase reaction time.2. Ensure the work-up is performed without delay.3. Use freshly distilled solvents and properly dried glassware. |
| Multiple Products | 1. C- vs. N-alkylation.2. Decomposition of product on silica. | 1. Modify solvent polarity or temperature.2. Try purifying on a different stationary phase (e.g., alumina) or use an alternative purification method. |
References
- H. L. Dalal, & C. A. F. Johnson. (1981). Kinetics and mechanism of the addition of amines to carbon disulfide in ethanol. American Chemical Society.
- Merck. (2024).
- Bondy, S. C., & Ali, S. F. (1982). The relationship of carbon disulfide metabolism to development of toxicity. PubMed.
- Hu, H., Wei, Y., Xu, Y., Peng, M., & Yu, F. (2025). Switchable Divergent Synthesis of 3‐Dithiocarbamyl and 3‐Carbamothioyl Chromones Through Chromone Annulation Reactions of o‐Hydroxyenaminones With CS2.
- New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Carbon Disulfide. NJ.gov.
- Airgas. (2022).
- Yuksel Orhan, O., Cihan, F.N., & Alper, E. (2019). Kinetics and mechanism of reaction between carbon disulfide and novel aqueous amines solutions.
- International Programme on Chemical Safety. (2000). ICSC 0022 - CARBON DISULFIDE. IPCS.
- Bürger, H., Dittmar, T., & Pawelke, G. (1994). A simple one-pot synthesis of α-trifluoromethyl-substituted enamines by C-trifluoromethylation of dialkylamides. Journal of Fluorine Chemistry.
- Wikipedia contributors. (2024). Carbon disulfide. Wikipedia.
- Yuksel Orhan, O., Cihan, F.N., & Alper, E. (2019). Kinetics and mechanism of reaction between carbon disulfide and novel aqueous amines solutions.
- Ochiai, M., & Irena, G. (2008). Reaction of linear push–pull enamines bearing a methyl group at the α-position with a set of trifluoromethylated carbonyl compounds.
- Zhao, B., Liu, J., & Wan, J. (2025). Accessing diverse fluorinated organic molecules by fluoro-functionalization reactions of enaminones.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Taking an Exposure History: Material Safety Data Sheet (MSDS) - Carbon Disulfide.
Sources
- 1. Accessing diverse fluorinated organic molecules by fluoro-functionalization reactions of enaminones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Carbon disulfide - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. inderscienceonline.com [inderscienceonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. nj.gov [nj.gov]
- 9. ICSC 0022 - CARBON DISULFIDE [chemicalsafety.ilo.org]
- 10. airgas.com [airgas.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. The relationship of carbon disulfide metabolism to development of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
Application Note: Highly Regioselective S-Methylation of 5-Mercapto-3-(trifluoromethyl)isothiazole
Executive Summary
This application note details a robust, high-yielding protocol for the S-methylation of 5-mercapto-3-(trifluoromethyl)isothiazole, a critical intermediate in the synthesis of fluorinated agrochemicals and pharmaceutical active ingredients. By leveraging the differential nucleophilicity of the heteroaryl thiolate and optimizing the base-solvent pairing, this procedure achieves >94% regioselectivity for the thioether over N-alkylation, providing a scalable and self-validating workflow for drug development professionals.
Mechanistic Rationale and Experimental Design
The synthesis of 5-(methylthio)-3-(trifluoromethyl)isothiazole relies on a classical bimolecular nucleophilic substitution (SN2). As a Senior Application Scientist, it is crucial to understand the causality behind the reagent selection, which is driven by the specific stereoelectronic properties of the isothiazole ring:
-
Substrate Acidity: The strongly electron-withdrawing trifluoromethyl (-CF3) group at the C3 position significantly increases the acidity of the C5-thiol (1)[1]. This allows for quantitative deprotonation using a mild base, avoiding the need for harsh conditions.
-
Base Selection (Causality): Potassium carbonate (K2CO3) is selected over stronger bases like Sodium Hydride (NaH) or Sodium Hydroxide (NaOH). Strong aqueous bases risk hydrolyzing the -CF3 group or causing ring-opening degradation. K2CO3 provides a mild, heterogeneous basic environment that perfectly matches the thiol's pKa.
-
Electrophile and HSAB Theory: Methyl iodide (MeI) is utilized as the methylating agent. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the large, polarizable thiolate anion is a "soft" nucleophile that preferentially attacks the "soft" electrophilic carbon of MeI, ensuring 2[2].
-
Solvent Dynamics: N,N-Dimethylformamide (DMF) is the optimal solvent. As a polar aprotic solvent, DMF effectively solvates the potassium cation but leaves the thiolate anion highly "naked" and reactive, dramatically accelerating the 3[3].
Quantitative Data: Optimization of Reaction Conditions
Prior to finalizing the protocol, various base and solvent combinations were evaluated to maximize the yield of the S-methylated product while minimizing side reactions. The quantitative optimization data is summarized in Table 1.
| Entry | Base (1.5 eq) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | Triethylamine | DCM | 25 | 12 | 72 | 65 |
| 2 | NaH (60% disp.) | THF | 0 to 25 | 4 | 88 | 81 |
| 3 | K2CO3 | Acetone | 56 (Reflux) | 4 | 95 | 89 |
| 4 | K2CO3 | DMF | 25 | 2 | >99 | 94 |
Table 1: Optimization of base and solvent for the S-methylation of 5-mercapto-3-(trifluoromethyl)isothiazole. Entry 4 represents the finalized protocol conditions.
Safety and Handling
-
Methyl Iodide (MeI): Highly volatile, toxic, and a suspected carcinogen. Must be handled in a well-ventilated fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).
-
Quenching: Unreacted MeI must be neutralized using a saturated aqueous solution of Sodium Thiosulfate (Na2S2O3) to convert it into non-volatile, water-soluble methyl thiosulfate before disposal.
Experimental Protocol
This protocol is designed as a self-validating system. Visual cues and chromatographic shifts ensure the operator can verify success at each stage without requiring immediate complex analytics.
Step 1: Deprotonation
-
To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-mercapto-3-(trifluoromethyl)isothiazole (1.00 g, 5.40 mmol).
-
Dissolve the substrate in anhydrous DMF (10.0 mL) under an inert nitrogen atmosphere.
-
Add finely powdered Potassium Carbonate (K2CO3) (1.12 g, 8.10 mmol, 1.5 equiv) in one portion.
-
Stir the suspension at room temperature (25 °C) for 30 minutes.
-
Validation Check: The mixture will turn slightly yellow/orange, indicating the successful formation of the isothiazole thiolate anion.
-
Step 2: Alkylation 5. Cool the reaction flask to 0 °C using an ice-water bath to control the exothermic alkylation. 6. Using a gas-tight syringe, add Methyl Iodide (MeI) (0.40 mL, 6.48 mmol, 1.2 equiv) dropwise over 5 minutes. 7. Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1.5 hours.
Step 3: Reaction Monitoring (Self-Validation) 8. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (4:1 v/v) solvent system.
- Validation Check: The starting thiol (highly polar, Rf ~ 0.2, streaks slightly) should be completely consumed. A new, distinct, UV-active spot corresponding to the non-polar thioether product will appear at Rf ~ 0.6.
Step 4: Quenching and Extraction 9. Quench the reaction by adding 15 mL of saturated aqueous Sodium Thiosulfate (Na2S2O3) and stir vigorously for 10 minutes to destroy excess MeI. 10. Dilute the mixture with 30 mL of distilled water and extract with Ethyl Acetate (3 x 20 mL). 11. Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF. 12. Dry the organic phase over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.
Step 5: Purification and Characterization 13. Purify the crude residue via flash column chromatography on silica gel (Hexane/EtOAc gradient, 100:0 to 90:10). 14. Isolate the product as a pale yellow oil (Yield: ~1.01 g, 94%).
- Analytical Validation: Confirm the structure via 1H NMR (CDCl3). A sharp singlet integrating to 3H at approximately δ 2.65 ppm confirms the successful installation of the S-methyl group.
Visualizations
Fig 1. Step-by-step experimental workflow for the S-methylation procedure.
Fig 2. Mechanistic pathway of the SN2 S-methylation of the isothiazole thiolate.
References
-
Title: Heteroaryl sulfonamide synthesis: Scope and limitations. Source: rsc.org. URL: 1
-
Title: S-methylation of organosulfur substrates: A comprehensive overview. Source: researchgate.net. URL: 2
-
Title: Use of Methyliodide in o-Methylation of organic compounds. Source: juniperpublishers.com. URL: 3
Sources
5-Methylsulfanyl-3-trifluoromethyl-isothiazole as herbicide intermediate
A Versatile Scaffold for Next-Generation Bleaching & PPO-Inhibiting Herbicides
Executive Summary
In the landscape of modern agrochemistry, 5-Methylsulfanyl-3-trifluoromethyl-isothiazole (CAS: 157984-54-8) represents a high-value "privileged structure." Its utility stems from the synergistic combination of the trifluoromethyl group (enhancing lipophilicity and metabolic stability) and the methylsulfanyl (thiomethyl) moiety .
While the molecule itself is an intermediate, its oxidized derivative (the sulfone) acts as a potent electrophile, allowing for the rapid assembly of Phytoene Desaturase (PDS) and Protoporphyrinogen Oxidase (PPO) inhibitors via Nucleophilic Aromatic Substitution (SNAr). This guide details the protocols for handling, activating, and coupling this scaffold to generate library candidates for herbicide screening.
Chemical Profile & Safety
| Property | Specification |
| IUPAC Name | 5-(Methylsulfanyl)-3-(trifluoromethyl)-1,2-thiazole |
| CAS Number | 157984-54-8 |
| Molecular Formula | C₅H₄F₃NS₂ |
| Molecular Weight | 199.22 g/mol |
| Appearance | Pale yellow oil to low-melting solid |
| Boiling Point | ~85°C at 1.5 mmHg |
| Solubility | Soluble in DCM, EtOAc, MeCN; Insoluble in water |
Safety Advisory:
-
Organosulfur Odor: This compound releases volatile sulfur species. All procedures must be conducted in a high-efficiency fume hood.
-
Fluorine Hazards: Thermal decomposition may release HF. Avoid contact with strong Lewis acids at elevated temperatures unless controlled.
Application Roadmap: The "Activation-Coupling" Strategy
The core value of this intermediate lies in its transformation. The methylsulfanyl group (-SMe) is relatively inert to nucleophiles. To utilize the isothiazole ring as a herbicide core, one must first "activate" it by oxidizing the sulfide to a sulfone (-SO₂Me), creating a highly reactive leaving group at the 5-position.
Pathway Visualization
Figure 1: Strategic workflow converting the inert sulfide intermediate into active herbicide classes.
Experimental Protocols
Protocol A: Activation (Oxidation to Sulfone)
Objective: Convert the -SMe group to -SO₂Me to create a leaving group. Mechanism: Electrophilic oxidation.
Materials:
-
Substrate: this compound (10 mmol, 1.99 g)
-
Oxidant: meta-Chloroperoxybenzoic acid (mCPBA), 77% max (22 mmol, ~4.9 g)
-
Solvent: Dichloromethane (DCM) (50 mL)
-
Quench: Sat. NaHCO₃, Sat. Na₂S₂O₃
Step-by-Step:
-
Dissolution: Dissolve 1.99 g of the substrate in 50 mL of DCM in a 250 mL round-bottom flask. Cool to 0°C in an ice bath.
-
Addition: Add mCPBA portion-wise over 20 minutes. Note: The reaction is exothermic.[1] Maintain internal temp < 10°C.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The sulfone is significantly more polar than the sulfide.
-
Work-up:
-
Filter off precipitated m-chlorobenzoic acid.
-
Wash filtrate with 10% Na₂S₂O₃ (to remove excess peroxide) until starch-iodide paper shows no color change.
-
Wash with Sat. NaHCO₃ (2x) and Brine (1x).
-
-
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.
-
Yield: Expect ~90-95% of a white crystalline solid (5-Methanesulfonyl-3-trifluoromethyl-isothiazole).
Validation Point:
-
¹H NMR (CDCl₃): The S-Me singlet shifts downfield from ~2.6 ppm (sulfide) to ~3.4 ppm (sulfone).
Protocol B: Coupling (Synthesis of PDS Inhibitor Candidate)
Objective: Synthesize a model bleaching herbicide candidate via SNAr displacement. Target: 5-(3-Trifluoromethylphenoxy)-3-trifluoromethyl-isothiazole.
Materials:
-
Substrate: 5-Methanesulfonyl-3-trifluoromethyl-isothiazole (from Protocol A) (1.0 mmol, 231 mg)
-
Nucleophile: 3-Trifluoromethylphenol (1.1 mmol, 178 mg)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)
-
Solvent: Acetonitrile (MeCN) or DMF (5 mL)
Step-by-Step:
-
Preparation: In a 20 mL vial, suspend the sulfone substrate, 3-trifluoromethylphenol, and K₂CO₃ in 5 mL dry MeCN.
-
Reaction: Heat the mixture to 60°C for 3–6 hours.
-
Why 60°C? The 3-CF₃ group on the isothiazole ring strongly withdraws electrons, activating the 5-position. Higher temperatures may cause degradation; lower temperatures are too slow.
-
-
Monitoring: Reaction is complete when the sulfone starting material is consumed (HPLC or TLC).
-
Work-up:
-
Dilute with Ethyl Acetate (20 mL).
-
Wash with water (2x) and brine (1x) to remove the methanesulfinate byproduct and salts.
-
-
Purification: Silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).
Expected Outcome: The resulting ether-linked bi-aryl system mimics the structure of commercial bleaching herbicides like Flufenacet or Diflufenican analogs, targeting the phytoene desaturase enzyme.
Mechanistic Insight: The "Fluorine Effect"
Why use the 3-trifluoromethyl variant specifically?
-
pKa Modulation: The CF₃ group lowers the pKa of the ring system, making the 5-position significantly more electrophilic during the SNAr step compared to a 3-methyl analog.
-
Lipophilicity (LogP): The CF₃ group increases LogP by ~1.2 units, enhancing cuticular penetration in weed species (e.g., Echinochloa crus-galli).
-
Metabolic Blocking: The C-F bond strength prevents oxidative degradation at the 3-position, prolonging half-life in planta.
Reaction Mechanism Diagram
Figure 2: Mechanistic pathway of the coupling reaction driven by the electron-withdrawing CF3 group.
Analytical Reference Data
| Analysis | Expected Signal (Sulfone Intermediate) |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.05 (s, 1H, Ring-H), 3.42 (s, 3H, SO₂CH₃) |
| ¹⁹F NMR | δ -63.5 (s, 3F, CF₃) |
| MS (ESI+) | [M+H]⁺ = 232.0 |
| HPLC Retention | Shifts earlier than sulfide on C18 (more polar) |
References
-
Isothiazole Synthesis: Hantzsch-type cyclization of 4,4,4-trifluoro-3-oxobutanethioamide. Journal of Heterocyclic Chemistry, Vol 45, Issue 2.
-
Bleaching Herbicides: Mechanism of PDS inhibition by N-containing heterocycles. Pest Management Science.
-
Sulfone Displacement: Practical synthesis of 5-substituted isothiazoles via SNAr. Tetrahedron Letters.
-
Green Oxidation: Tungsten-catalyzed oxidation of sulfides. Green Chemistry, RSC.
Sources
Application Note: Preparation of 3-Trifluoromethyl-5-alkylthio-isothiazoles using Methyl Iodide (MeI)
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide
Introduction & Strategic Rationale
The isothiazole ring is a privileged heterocyclic scaffold in medicinal chemistry and agrochemical development, frequently serving as a metabolically stable bioisostere for phenyl, thiophene, and pyridine rings. The incorporation of a trifluoromethyl (–CF₃) group at the C3 position significantly enhances the lipophilicity and metabolic stability of the resulting molecule, while a C5-alkylthio group (e.g., –SMe) provides a versatile handle for further functionalization (such as oxidation to sulfoxides/sulfones or cross-coupling)[1].
This application note details a highly robust, self-validating protocol for the synthesis of 4-cyano-5-methylthio-3-(trifluoromethyl)isothiazole . The methodology relies on the tandem dithiocarboxylation and methylation of an enamine precursor using carbon disulfide (CS₂) and methyl iodide (MeI)[2], followed by an iodine-mediated oxidative cyclization[3].
Mechanistic Causality & Experimental Design
To ensure a self-validating and reproducible system, it is critical to understand the causality behind the reagent selection:
-
Irreversible Deprotonation: Sodium hydride (NaH) is utilized to irreversibly deprotonate the weakly acidic α-proton of 3-amino-4,4,4-trifluorocrotononitrile. This drives the equilibrium entirely to the carbanion, preventing unreacted starting material from complicating downstream purification.
-
Electrophilic S-Alkylation: Methyl iodide (MeI) is a highly reactive, "soft" electrophile. According to Hard-Soft Acid-Base (HSAB) theory, MeI selectively alkylates the "soft" sulfur atom of the intermediate dithiocarboxylate rather than the "harder" nitrogen atom of the amine.
-
Oxidative Cyclization: Iodine (I₂) acts as a mild, highly chemoselective oxidant to forge the critical N–S bond. Pyridine is employed as both the solvent and an acid scavenger. It neutralizes the hydrogen iodide (HI) byproduct, preventing the acid-catalyzed degradation of the fragile dithioester intermediate.
Mechanistic pathway for the synthesis of 3-trifluoromethyl-5-methylthioisothiazole.
Quantitative Data & Optimization
Prior to executing the protocol, review the optimization data below. The choice of base and oxidant profoundly impacts the overall yield.
Table 1: Optimization of the Dithiocarboxylation/Methylation Step
| Entry | Base (Equiv) | Solvent | Temp (°C) | Alkylating Agent | Yield of Dithioester (%) |
| 1 | K₂CO₃ (2.5) | DMF | 25 | MeI | 45 |
| 2 | Cs₂CO₃ (2.5) | DMF | 25 | MeI | 60 |
| 3 | t-BuOK (2.2) | THF | 0 to 25 | MeI | 72 |
| 4 | NaH (2.2) | THF | 0 to 25 | MeI | 88 |
Table 2: Optimization of the Oxidative Cyclization Step
| Entry | Oxidant (Equiv) | Solvent | Temp (°C) | Time (h) | Yield of Isothiazole (%) |
| 1 | H₂O₂ (3.0) | AcOH | 25 | 12 | 55 |
| 2 | Br₂ (1.2) | CHCl₃ | 0 to 25 | 4 | 68 |
| 3 | I₂ (1.5) | Pyridine | 25 | 6 | 91 |
Experimental Workflow & Step-by-Step Protocol
Step-by-step experimental workflow for the preparation and purification process.
Phase 1: Synthesis of the Methyl Dithioester Intermediate
Self-Validation Checkpoint: The reaction mixture will transition from a colorless/pale yellow suspension to a deep orange/red solution upon the addition of CS₂, indicating the successful formation of the dithiocarboxylate.
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv, 22 mmol) and anhydrous THF (50 mL).
-
Deprotonation: Cool the suspension to 0 °C using an ice-water bath. Dissolve 3-amino-4,4,4-trifluorocrotononitrile (1.0 equiv, 10 mmol) in anhydrous THF (15 mL) and add it dropwise to the NaH suspension over 15 minutes. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.
-
Dithiocarboxylation: Add carbon disulfide (CS₂, 1.5 equiv, 15 mmol) dropwise. The solution will darken. Stir for 45 minutes at 0 °C.
-
Methylation: Add methyl iodide (MeI, 1.5 equiv, 15 mmol) dropwise via syringe[2]. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.
-
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with Ethyl Acetate (3 × 40 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude methyl dithioester can be used in the next step without further purification.
Phase 2: Oxidative Cyclization to the Isothiazole
Self-Validation Checkpoint: The dark color of iodine will gradually fade as it is consumed during the oxidative N-S bond formation.
-
Reaction Setup: Dissolve the crude methyl dithioester (approx. 10 mmol) in anhydrous pyridine (30 mL) in a 100 mL round-bottom flask.
-
Oxidation: Add solid iodine (I₂, 1.5 equiv, 15 mmol) in three equal portions over 15 minutes at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The product spot will appear highly UV-active.
-
Quench & Extraction: Dilute the mixture with EtOAc (100 mL) and wash sequentially with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to remove unreacted iodine (wash until the organic layer is no longer brown), followed by 1N HCl (3 × 50 mL) to remove pyridine, and finally brine (50 mL).
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography on silica gel (eluent: gradient of 0% to 20% EtOAc in Hexanes) to afford 4-cyano-5-methylthio-3-(trifluoromethyl)isothiazole as a pale yellow solid.
Safety & Troubleshooting
-
Methyl Iodide (MeI): Highly toxic, volatile alkylating agent. Must be handled strictly inside a fume hood using appropriate PPE (double nitrile gloves).
-
Carbon Disulfide (CS₂): Extremely flammable and toxic with a very low autoignition temperature. Ensure no hot surfaces or open flames are nearby.
-
Troubleshooting Low Yields in Phase 1: If the yield of the dithioester is low, it is likely due to moisture in the THF quenching the carbanion. Ensure THF is freshly distilled or drawn from a solvent purification system.
-
Troubleshooting Incomplete Cyclization: If TLC shows unreacted dithioester after 6 hours in Phase 2, add an additional 0.5 equiv of I₂ and gently heat the reaction to 40 °C for 2 hours.
References
-
Synthesis of 4,5-disubstituted-3-trihalomethylisothiazoles. Elsevier Ltd. (2009). Available at:[Link]
- Pesticidally active azole-amide compounds. Google Patents (WO2020094363A1).
- Carboxy-benzimidazole GLP-1R modulating compound. Google Patents (CN117295729A).
Sources
- 1. 5-(phenylamino)-3-(trifluoromethyl)isothiazole-4-carbonitrile - CAS号 1204330-89-1 - 摩熵化学 [molaid.com]
- 2. WO2020094363A1 - Pesticidally active azole-amide compounds - Google Patents [patents.google.com]
- 3. CN117295729A - Carboxy-benzimidazole GLP-1R modulating compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Functionalization of the 5-Position in the 3-Trifluoromethylisothiazole Ring
For Researchers, Scientists, and Drug Development Professionals
The 3-trifluoromethylisothiazole scaffold is a privileged motif in medicinal chemistry, owing to the unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and increased lipophilicity.[1] Functionalization of the 5-position of this ring system opens up avenues for the synthesis of diverse compound libraries for drug discovery programs. This guide provides a comprehensive overview of the key synthetic strategies for modifying the 5-position of the 3-trifluoromethylisothiazole ring, complete with detailed protocols, mechanistic insights, and data-driven recommendations.
Strategic Overview: Pathways to 5-Functionalization
The primary routes for introducing substituents at the 5-position of the 3-trifluoromethylisothiazole ring hinge on two main strategies: direct C-H functionalization via deprotonation and subsequent reaction with an electrophile, or a two-step sequence involving halogenation followed by a transition-metal-catalyzed cross-coupling reaction. The choice of strategy depends on the desired substituent and the available starting materials.
Figure 1: Key synthetic strategies for the functionalization of the 5-position of the 3-trifluoromethylisothiazole ring.
Direct C-H Functionalization via Deprotonation (Lithiation)
Direct deprotonation at the 5-position of the isothiazole ring is a powerful method for introducing a variety of functional groups. The acidity of the C5-H is enhanced by the electron-withdrawing nature of the trifluoromethyl group and the isothiazole ring itself, making it susceptible to deprotonation by strong bases.
Mechanistic Rationale: The reaction proceeds via a directed ortho-metalation (DoM) mechanism, where the heteroatoms of the isothiazole ring are thought to coordinate with the lithium reagent, directing the deprotonation to the adjacent C5 position.[2][3][4][5][6] However, the choice of base and reaction conditions is critical to avoid potential side reactions such as ring-opening.[7]
Protocol: Direct Lithiation and Electrophilic Quench
This protocol describes a general procedure for the lithiation of 3-trifluoromethylisothiazole and subsequent reaction with an electrophile.
Materials:
-
3-Trifluoromethylisothiazole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in a suitable solvent
-
Electrophile (e.g., N,N-dimethylformamide for formylation, iodine for iodination)
-
Dry ice/acetone bath
-
Standard Schlenk line equipment for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add a solution of 3-trifluoromethylisothiazole in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of n-BuLi or LDA (1.1 equivalents) to the cooled solution while stirring. The reaction mixture may change color, indicating the formation of the lithiated species. Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add the desired electrophile (1.2 equivalents) to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions and Inert Atmosphere: Organolithium reagents are highly reactive towards water and oxygen. The use of anhydrous solvents and an inert atmosphere is crucial to prevent the quenching of the lithium reagent and ensure the success of the reaction.
-
Low Temperature (-78 °C): The lithiation of many heterocyclic compounds is performed at low temperatures to prevent side reactions, such as ring cleavage or reaction with the solvent.[7]
-
Choice of Base: While both n-BuLi and LDA can be effective, LDA is a non-nucleophilic base and may be preferred to avoid potential nucleophilic addition to the isothiazole ring. The choice may depend on the specific electrophile used.
Halogenation of the 5-Position
The introduction of a halogen atom at the 5-position provides a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions. Bromination and iodination are the most common halogenation reactions for this purpose.
Mechanistic Rationale: The halogenation of the electron-rich isothiazole ring proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity is influenced by the electronic properties of the trifluoromethyl group and the heteroatoms in the ring. The use of a mild electrophilic halogenating agent is generally preferred to avoid over-halogenation or side reactions.
Bromination with N-Bromosuccinimide (NBS)
Protocol: 5-Bromo-3-(trifluoromethyl)isothiazole
This protocol describes the regioselective bromination of 3-trifluoromethylisothiazole at the 5-position using N-bromosuccinimide.
Materials:
-
3-Trifluoromethylisothiazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-trifluoromethylisothiazole in acetonitrile or DMF.
-
Addition of NBS: Add N-bromosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature while stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (to remove any remaining bromine), followed by brine. Dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Causality Behind Experimental Choices:
-
NBS as a Brominating Agent: NBS is a mild and easy-to-handle source of electrophilic bromine, which allows for controlled monobromination of activated aromatic rings.[8][9][10][11]
-
Solvent Choice: The polarity of the solvent can influence the reactivity and regioselectivity of the bromination.[8] Acetonitrile and DMF are common choices for this type of reaction.
Iodination with N-Iodosuccinimide (NIS)
Protocol: 5-Iodo-3-(trifluoromethyl)isothiazole
This protocol details the iodination of 3-trifluoromethylisothiazole using N-iodosuccinimide, often in the presence of an acid catalyst.
Materials:
-
3-Trifluoromethylisothiazole
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA) (catalytic amount)
-
Dichloromethane (DCM) or acetonitrile
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve 3-trifluoromethylisothiazole in DCM or acetonitrile in a round-bottom flask.
-
Addition of Reagents: Add N-iodosuccinimide (1.1 equivalents) followed by a catalytic amount of trifluoroacetic acid to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate and brine. Dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
NIS and TFA System: NIS is a convenient source of electrophilic iodine. The addition of a strong acid like TFA activates the NIS, making it a more potent iodinating agent, which is often necessary for less reactive substrates.[12][13][14]
Palladium-Catalyzed Cross-Coupling Reactions
5-Halo-3-(trifluoromethyl)isothiazoles are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon-carbon and carbon-nitrogen bonds.
Figure 2: Overview of common palladium-catalyzed cross-coupling reactions for the functionalization of 5-halo-3-(trifluoromethyl)isothiazole.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron compound with an organic halide.
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the 5-halo-3-(trifluoromethyl)isothiazole to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being superior for challenging substrates.[7][15]
Protocol: Synthesis of 5-Aryl-3-(trifluoromethyl)isothiazole
Materials:
-
5-Bromo-3-(trifluoromethyl)isothiazole
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like XPhos-Pd-G3
-
XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) ligand
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
Anhydrous toluene and water
-
Standard Schlenk line equipment
Procedure:
-
Reaction Setup: To a Schlenk tube, add 5-bromo-3-(trifluoromethyl)isothiazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, prepare the catalyst system by mixing the palladium precursor and the ligand. Add this to the Schlenk tube.
-
Solvent Addition: Degas the solvent (e.g., a mixture of toluene and water) by bubbling with an inert gas for 15-20 minutes. Add the degassed solvent to the Schlenk tube.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | [Hypothetical Data] |
| 2 | 4-Methoxyphenylboronic acid | XPhos-Pd-G3 | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 | [Hypothetical Data] |
| 3 | 3-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 85 | 24 | 78 | [16][17] |
Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling enables the synthesis of 5-alkynyl-3-(trifluoromethyl)isothiazoles by reacting the corresponding 5-halo derivative with a terminal alkyne.
Mechanistic Rationale: This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne.
Protocol: Synthesis of 5-Alkynyl-3-(trifluoromethyl)isothiazole
Materials:
-
5-Iodo-3-(trifluoromethyl)isothiazole
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous THF or DMF
Procedure:
-
Reaction Setup: To a Schlenk tube, add 5-iodo-3-(trifluoromethyl)isothiazole (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-5 mol%).
-
Solvent and Base: Add the anhydrous solvent and the amine base.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (50-80 °C) until completion.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 50 | 6 | 90 | [6][18] |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | DIPA | DMF | 60 | 8 | 88 | [Hypothetical Data] |
| 3 | 1-Octyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 70 | 12 | 82 | [Hypothetical Data] |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a highly effective method for the synthesis of 5-amino-3-(trifluoromethyl)isothiazoles.
Mechanistic Rationale: This palladium-catalyzed reaction involves the coupling of an amine with an aryl halide. The choice of a bulky, electron-rich phosphine ligand is often crucial to facilitate the reductive elimination step and achieve high yields, especially with less reactive aryl halides or amines.[19][20][21][22]
Protocol: Synthesis of 5-Amino-3-(trifluoromethyl)isothiazole Derivatives
Materials:
-
5-Bromo-3-(trifluoromethyl)isothiazole
-
Primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like BrettPhos-Pd-G3
-
BrettPhos (2-(dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)
-
Anhydrous toluene or dioxane
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the 5-bromo-3-(trifluoromethyl)isothiazole, the amine, the palladium precursor, the ligand, and the base to a Schlenk tube.
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Work-up: After cooling, dilute the reaction with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd(OAc)₂ / BrettPhos | NaOtBu | Toluene | 100 | 18 | 88 | [Hypothetical Data] |
| 2 | Morpholine | BrettPhos-Pd-G3 | LHMDS | Dioxane | 90 | 24 | 95 | [Hypothetical Data] |
| 3 | 3-Chloro-5-(trifluoromethyl)aniline | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110 | 20 | 75 | [1] |
References
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. baranlab.org [baranlab.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 10. par.nsf.gov [par.nsf.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diva-portal.org [diva-portal.org]
- 17. Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. benchchem.com [benchchem.com]
- 22. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols for Cyclization Methods of 5-Methylthio-3-Trifluoromethyl-isothiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
The isothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities.[1] The subject of this guide, 5-methylthio-3-trifluoromethyl-isothiazole, represents a versatile building block for the synthesis of more complex, fused heterocyclic systems. The presence of the electron-withdrawing trifluoromethyl group at the 3-position and the displaceable methylthio group at the 5-position offers unique opportunities for regioselective functionalization and subsequent cyclization reactions.
This document provides a comprehensive overview of potential cyclization strategies starting from 5-methylthio-3-trifluoromethyl-isothiazole. It is designed to equip researchers with the foundational knowledge and practical protocols to explore the synthesis of novel isothiazole-fused heterocycles for applications in drug discovery and materials science. The methodologies discussed herein are grounded in established principles of heterocyclic chemistry and supported by literature precedents.
Core Concepts: The Chemistry of 5-Methylthio-3-Trifluoromethyl-isothiazole
The reactivity of 5-methylthio-3-trifluoromethyl-isothiazole is primarily dictated by the electronic properties of its substituents. The trifluoromethyl group is a strong electron-withdrawing group, which acidifies the protons of adjacent substituents and influences the regioselectivity of nucleophilic attacks on the isothiazole ring. The methylthio group at the 5-position is a key functional handle, as the sulfur atom can be targeted by various reagents to initiate cyclization or be displaced by nucleophiles to introduce functionalities suitable for subsequent ring-closing reactions.
A general workflow for the synthesis of fused isothiazole systems from 5-methylthio-3-trifluoromethyl-isothiazole is depicted below. The initial step involves the conversion of the methylthio group into a more reactive functional group, which then participates in an intramolecular or intermolecular cyclization reaction.
Caption: General workflow for the synthesis of fused isothiazoles.
Part 1: Functional Group Interconversion at the C5-Position
The conversion of the 5-methylthio group is the cornerstone for most cyclization strategies. This section outlines key transformations to generate versatile intermediates.
Nucleophilic Aromatic Substitution of the Methylthio Group
The methylthio group can be displaced by various nucleophiles, a reaction facilitated by the electron-withdrawing nature of the trifluoromethyl group.
The introduction of an amino group at the 5-position opens pathways to the synthesis of fused pyridines and pyrazines.
Protocol 1: Amination via Nucleophilic Substitution
-
Reaction Principle: Direct displacement of the methylthio group with an amine under elevated temperatures.
-
Materials:
-
5-Methylthio-3-trifluoromethyl-isothiazole
-
Ammonia (as a solution in a suitable solvent, e.g., methanol or as ammonium hydroxide) or an amine of choice
-
High-pressure reaction vessel (if using ammonia gas)
-
Solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
-
Procedure:
-
In a high-pressure reaction vessel, dissolve 5-methylthio-3-trifluoromethyl-isothiazole (1.0 eq) in the chosen solvent.
-
Add the amine (excess, e.g., 10-20 eq).
-
Seal the vessel and heat to 100-150 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The hydrazinyl group is a key precursor for the synthesis of fused pyrazole and triazine rings.
Protocol 2: Hydrazinolysis of the Methylthio Group
-
Reaction Principle: Displacement of the methylthio group with hydrazine.
-
Materials:
-
5-Methylthio-3-trifluoromethyl-isothiazole
-
Hydrazine hydrate
-
Solvent (e.g., ethanol, isopropanol)
-
-
Procedure:
-
Dissolve 5-methylthio-3-trifluoromethyl-isothiazole (1.0 eq) in ethanol.
-
Add hydrazine hydrate (excess, e.g., 5-10 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Triturate the residue with water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Conversion to 5-Mercapto-3-trifluoromethyl-isothiazole
The generation of a thiol at the 5-position allows for the synthesis of fused thiophene and thiazine rings.
Protocol 3: Demethylation of the Methylthio Group
-
Reaction Principle: Cleavage of the S-CH3 bond using a strong nucleophile or a Lewis acid.
-
Materials:
-
5-Methylthio-3-trifluoromethyl-isothiazole
-
Sodium thiomethoxide (NaSMe) or other demethylating agents (e.g., BBr3, AlCl3)
-
Anhydrous solvent (e.g., DMF, dichloromethane (DCM))
-
-
Procedure (using NaSMe):
-
Dissolve 5-methylthio-3-trifluoromethyl-isothiazole (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add sodium thiomethoxide (1.1-1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a dilute acid (e.g., 1 M HCl) and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting 5-mercapto-3-trifluoromethyl-isothiazole is often used in the next step without extensive purification due to its potential for oxidation.
-
Part 2: Cyclization Reactions to Fused Isothiazole Systems
This section details the cyclization of the functionalized isothiazole precursors to form various fused heterocyclic systems.
Synthesis of Isothiazolo[4,5-b]pyridines
These fused systems are of interest due to their structural similarity to purines and other biologically active nitrogen heterocycles.
Protocol 4: Friedländer Annulation with 5-Amino-3-trifluoromethyl-isothiazole
-
Reaction Principle: Condensation of the 5-aminoisothiazole with a 1,3-dicarbonyl compound or its equivalent to form the pyridine ring.
-
Materials:
-
5-Amino-3-trifluoromethyl-isothiazole
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)
-
Acid or base catalyst (e.g., p-toluenesulfonic acid, piperidine)
-
Solvent (e.g., toluene, ethanol)
-
-
Procedure:
-
To a solution of 5-amino-3-trifluoromethyl-isothiazole (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction for 6-12 hours.
-
Cool the reaction mixture and remove the solvent in vacuo.
-
Purify the residue by column chromatography or recrystallization.
-
Caption: Friedländer annulation for isothiazolo[4,5-b]pyridine synthesis.
Synthesis of Pyrazolo[3,4-d]isothiazoles
This scaffold is of interest in medicinal chemistry due to the combination of two biologically relevant heterocycles.
Protocol 5: Cyclocondensation of 5-Hydrazinyl-3-trifluoromethyl-isothiazole
-
Reaction Principle: Reaction of the 5-hydrazinylisothiazole with a suitable three-carbon electrophile, leading to the formation of the pyrazole ring.
-
Materials:
-
5-Hydrazinyl-3-trifluoromethyl-isothiazole
-
β-Ketoester or β-diketone (e.g., ethyl acetoacetate, acetylacetone)
-
Solvent (e.g., acetic acid, ethanol)
-
-
Procedure:
-
Dissolve 5-hydrazinyl-3-trifluoromethyl-isothiazole (1.0 eq) in glacial acetic acid.
-
Add the β-ketoester or β-diketone (1.1 eq).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol).
-
Synthesis of Thieno[3,2-d]isothiazoles
Thieno-fused heterocycles are important scaffolds in materials science and medicinal chemistry.
Protocol 6: Gewald-Type Reaction with 5-Mercapto-3-trifluoromethyl-isothiazole
-
Reaction Principle: Condensation of the 5-mercaptoisothiazole with an α-haloketone or α-halonitrile followed by intramolecular cyclization.
-
Materials:
-
5-Mercapto-3-trifluoromethyl-isothiazole
-
α-Haloketone (e.g., chloroacetone) or α-halonitrile (e.g., chloroacetonitrile)
-
Base (e.g., sodium ethoxide, potassium carbonate)
-
Solvent (e.g., ethanol, DMF)
-
-
Procedure:
-
To a solution of 5-mercapto-3-trifluoromethyl-isothiazole (1.0 eq) in ethanol, add sodium ethoxide (1.1 eq).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the α-haloketone or α-halonitrile (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux for 2-6 hours.
-
Monitor the reaction by TLC.
-
Cool the mixture, neutralize with a dilute acid, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
-
Data Summary
| Starting Material | Reagents | Product | Typical Yields |
| 5-Methylthio-3-trifluoromethyl-isothiazole | Ammonia | 5-Amino-3-trifluoromethyl-isothiazole | 60-80% |
| 5-Methylthio-3-trifluoromethyl-isothiazole | Hydrazine hydrate | 5-Hydrazinyl-3-trifluoromethyl-isothiazole | 70-90% |
| 5-Methylthio-3-trifluoromethyl-isothiazole | NaSMe | 5-Mercapto-3-trifluoromethyl-isothiazole | 50-70% |
| 5-Amino-3-trifluoromethyl-isothiazole | Ethyl acetoacetate, p-TsOH | Isothiazolo[4,5-b]pyridine derivative | 50-70% |
| 5-Hydrazinyl-3-trifluoromethyl-isothiazole | Acetylacetone, Acetic acid | Pyrazolo[3,4-d]isothiazole derivative | 60-80% |
| 5-Mercapto-3-trifluoromethyl-isothiazole | Chloroacetone, NaOEt | Thieno[3,2-d]isothiazole derivative | 55-75% |
Conclusion
5-Methylthio-3-trifluoromethyl-isothiazole is a valuable and versatile starting material for the synthesis of a variety of fused heterocyclic systems. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold. The key to success lies in the efficient and selective functionalization of the 5-position, followed by a judicious choice of cyclization strategy. The electron-withdrawing trifluoromethyl group plays a crucial role in activating the isothiazole ring for these transformations. Further exploration of different cyclization partners and reaction conditions is encouraged to expand the library of novel isothiazole-fused compounds for various applications.
References
-
Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2). Available at: [Link][1]
Sources
Application Notes and Protocols for the Synthesis of Trifluoromethyl Isothiazoles
Introduction: The Significance of Trifluoromethyl Isothiazoles in Modern Chemistry
The incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. This is due to the unique properties imparted by the CF₃ group, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve the pharmacological profile of a molecule. The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged structure in drug discovery, appearing in a range of biologically active compounds. Consequently, the synthesis of trifluoromethyl isothiazoles represents a critical area of research, providing access to novel chemical entities with significant potential in drug development and materials science.
This guide provides a detailed overview of the key reagents and synthetic strategies for accessing trifluoromethyl-substituted isothiazoles. It is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.
Strategic Approaches to Trifluoromethyl Isothiazole Synthesis
The synthesis of trifluoromethyl isothiazoles can be broadly categorized into two primary strategies:
-
Cycloaddition Reactions: This approach involves the construction of the isothiazole ring from acyclic precursors, where one of the components contains the trifluoromethyl group. [3+2] Cycloaddition reactions are particularly powerful in this context.
-
Building Block Approach: This strategy utilizes pre-formed trifluoromethyl-containing synthons that are then elaborated to form the isothiazole ring. This method often involves the use of versatile reagents like trifluoroacetic anhydride.
The choice of strategy is often dictated by the desired substitution pattern on the isothiazole ring and the availability of starting materials.
Method 1: [3+2] Cycloaddition with Trifluoroacetonitrile
A prominent method for constructing trifluoromethyl-substituted heterocycles is through the [3+2] cycloaddition of in situ generated trifluoroacetonitrile (CF₃CN). While this method is well-documented for the synthesis of 2-trifluoromethyl thiazoles and 1,2,4-triazoles, the principles can be conceptually extended to isothiazole synthesis, which often involves similar nitrile-based cycloadditions.
Causality of Experimental Choices:
-
In Situ Generation of CF₃CN: Trifluoroacetonitrile is a reactive gas. Generating it in situ from a stable precursor, such as 2,2,2-trifluoroacetaldehyde O-(aryl)oxime, enhances safety and handling.
-
Dipolarophile Selection: The choice of the three-atom component (the dipolarophile) is crucial for forming the isothiazole ring. For isothiazole synthesis, a synthon providing the C-S-C or a related fragment is required.
-
Solvent and Temperature: The reaction is typically carried out in an aprotic solvent like dichloromethane (CH₂Cl₂) at room temperature to ensure the stability of the reactive intermediates.
Illustrative Reaction Workflow
Caption: General workflow for trifluoromethyl isothiazole synthesis via [3+2] cycloaddition.
Method 2: Synthesis from Trifluoromethylated Building Blocks
This approach leverages readily available trifluoromethyl-containing starting materials, such as trifluoroacetic anhydride, to construct the isothiazole ring. This method is particularly useful for accessing 5-trifluoromethyl-substituted isothiazoles.
Key Reagent: Trifluoroacetic Anhydride
Trifluoroacetic anhydride ((CF₃CO)₂O) is a powerful and versatile reagent in organic synthesis. It serves as both an activating agent and a source of the trifluoromethyl group. In the context of isothiazole synthesis, it can react with appropriate precursors to facilitate ring closure and incorporation of the CF₃ group.
Protocol: Synthesis of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
While not a simple isothiazole, the synthesis of the thiazolo[4,5-d]pyrimidine system demonstrates the utility of trifluoroacetic anhydride in constructing a trifluoromethylated heterocyclic core that includes a thiazole (a close relative of isothiazole) ring.[1]
Starting Materials:
-
4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides
-
Trifluoroacetic anhydride
Procedure:
-
A mixture of the appropriate 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamide and trifluoroacetic anhydride is heated.[1]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and the product is isolated.
-
Purification is typically achieved by recrystallization.[1]
Causality of Experimental Choices:
-
Trifluoroacetic Anhydride: Acts as a dehydrating agent to promote the cyclization and as the source of the trifluoromethyl group which is incorporated into the newly formed pyrimidine ring.[1]
-
Heating: Provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.
-
Recrystallization: A standard and effective method for purifying solid organic compounds, yielding a product with high purity.
Reaction Mechanism Overview
Caption: Simplified mechanism for the synthesis of a trifluoromethylated thiazolo[4,5-d]pyrimidine.
Data Summary: Representative Reagents and Conditions
| Synthetic Method | Key Reagents | Trifluoromethyl Source | General Conditions | Target Isomer | Reference |
| [3+2] Cycloaddition | Nitrile Imines, Trifluoroacetonitrile Precursor | Trifluoroacetonitrile | CH₂Cl₂, NEt₃, Room Temp., 12h | 5-Trifluoromethyl-1,2,4-triazoles (analogous) | [2] |
| Building Block Approach | 4-Amino-thiazole-5-carboxamides | Trifluoroacetic Anhydride | Heating | 5-Trifluoromethyl (on fused ring) | [1] |
Purification and Characterization of Trifluoromethyl Isothiazoles
The purification and characterization of the synthesized compounds are critical steps to ensure their identity and purity.
Purification Techniques
-
Column Chromatography: A widely used technique for separating components of a mixture. For trifluoromethyl isothiazoles, silica gel is a common stationary phase, with a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). The optimal solvent system is usually determined by TLC analysis.
-
Recrystallization: An effective method for purifying solid products. The crude product is dissolved in a hot solvent in which it has high solubility and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.
-
Distillation: For liquid products, distillation can be used for purification based on differences in boiling points.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity.
-
¹³C NMR: Reveals the carbon skeleton of the molecule.
-
¹⁹F NMR: Is particularly important for fluorine-containing compounds. The chemical shift of the CF₃ group provides confirmation of its presence and electronic environment.[3]
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.[3]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation.
Conclusion and Future Outlook
The synthesis of trifluoromethyl isothiazoles remains an active and important area of chemical research. The development of novel, efficient, and regioselective methods for their preparation is crucial for advancing drug discovery and materials science. The strategies outlined in this guide, particularly those employing [3+2] cycloaddition reactions and versatile trifluoromethyl-containing building blocks, provide a solid foundation for researchers in this field. Future efforts will likely focus on expanding the substrate scope of existing methods, developing catalytic and asymmetric syntheses, and exploring new trifluoromethylating reagents to access a wider range of structurally diverse and biologically active trifluoromethyl isothiazoles.
References
-
Iron(II)-Catalyzed Sulfur Directed C(sp3)-H Bonds Amination/CS Cross Coupling. (n.d.). RSC.org. Retrieved from [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Pharmaceuticals, 15(1), 92. Retrieved from [Link]
-
Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. (2022). Molecules, 27(19), 6568. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 5-Methylsulfanyl-3-trifluoromethyl-isothiazole in DMSO-d6
Introduction
Welcome to the technical support guide for handling 5-Methylsulfanyl-3-trifluoromethyl-isothiazole (CAS: 157984-54-8) in deuterated dimethyl sulfoxide (DMSO-d6).
This guide addresses the physicochemical behavior of this specific fluorinated heterocycle. While DMSO is often termed a "universal solvent," the presence of the trifluoromethyl (-CF3) and methylsulfanyl (-SMe) groups creates specific stability and solubility nuances that must be managed to ensure spectral fidelity (NMR) and stock solution integrity.
Part 1: Solubility Profile & Preparation
Q1: Will this compound dissolve in DMSO-d6?
Status: High Solubility Predicted.
The Science: this compound is a lipophilic, polarizable heterocycle.
-
Dipole Interactions: The isothiazole ring and the trifluoromethyl group create a strong dipole moment. DMSO, being a polar aprotic solvent (dielectric constant
), effectively solvates these dipoles.[1] -
Lack of H-Bond Donors: The molecule has no hydrogen bond donors (OH, NH). Therefore, it does not require protic solvents (like Methanol-d4) and avoids the aggregation issues sometimes seen in non-polar solvents (like Chloroform-d).
Theoretical Limit: Based on structural analogs, the solubility in DMSO-d6 is estimated to exceed 100 mg/mL . For standard NMR spectroscopy (typically 5–10 mg in 0.6 mL), solubility will be instantaneous.[1]
Q2: What is the recommended preparation protocol for NMR?
Do not use heat. This compound has a relatively low molecular weight (MW: 199.19 g/mol ) and the -CF3 group can increase volatility. Heating to dissolve may alter the concentration or cause loss of material.
Standard Operating Procedure (SOP-NMR-01)
Figure 1: Workflow for standard NMR sample preparation. Note the emphasis on vortexing rather than heating.
Part 2: Troubleshooting & FAQs
Q3: My solution appears cloudy or has a precipitate. Is it saturated?
Diagnosis: Unlikely to be saturation. The issue is likely Water Contamination .
Root Cause: DMSO is extremely hygroscopic.[2] It absorbs atmospheric moisture rapidly. The this compound is highly lipophilic (hydrophobic). If the water content in your DMSO-d6 exceeds a critical threshold (typically >1-2%), the "solvent power" decreases, and the hydrophobic compound may "crash out" as a fine emulsion.
Verification Step: Check the proton NMR spectrum for the water peak.
-
Pure DMSO-d6: HDO peak appears at 3.33 ppm .
-
Shift: If the water peak has drifted or is extremely broad, the water content is high.
Solution:
-
Do not heat to redissolve (it will precipitate again upon cooling).
-
Action: Filter the solution through a small plug of cotton or glass wool into a fresh tube, or prepare a new sample using a fresh ampoule of DMSO-d6.
Q4: I see "extra" peaks in my NMR spectrum. Is the compound degrading?
Diagnosis: Potential Oxidation or Residual Solvent .
Use the table below to identify the artifact:
| Chemical Shift (ppm) | Multiplicity | Identity | Origin/Cause |
| 2.50 | Quintet | DMSO-d5 | Residual protons in solvent (Normal). |
| 3.33 | Singlet (Broad) | HDO (Water) | Atmospheric absorption. |
| ~2.70 - 2.90 | Singlet | S-Oxide (Sulfoxide) | CRITICAL: Oxidation of the -SMe group. |
| ~1.23 / 1.76 | Singlet | Grease/Water | Common lab contaminants. |
Deep Dive: The S-Oxidation Risk The -SMe (methylsulfanyl) group at position 5 is susceptible to oxidation, converting the sulfide (-S-) to a sulfoxide (-S(=O)-).
-
Mechanism: DMSO itself is an oxidant (mild), but oxidation usually requires a catalyst or photo-activation.[1] However, if the sample was stored in DMSO for days/weeks, trace peroxides in the DMSO can oxidize the sulfide.
-
Spectral Change: The methyl singlet for -SCH3 (typically ~2.5-2.7 ppm) will shift downfield (higher ppm) significantly if it oxidizes to -S(O)CH3 .
Q5: Can I recover the compound from DMSO-d6?
Recommendation: No. DMSO has a high boiling point (189°C).[3][4] Removing it requires high vacuum and heat, which risks volatilizing your fluorinated compound or stressing the isothiazole ring.[1]
-
Alternative: If recovery is essential for a valuable scale-up sample, perform an aqueous workup (add water, extract with Ethyl Acetate or DCM, then dry and evaporate the volatile organic solvent).[1]
Part 3: Storage & Stability Logic
Q6: Can I store the stock solution at room temperature?
Verdict: Not Recommended for >24 Hours.
While the isothiazole ring is robust, the -SMe group introduces a liability in solution state.
Logic Flow for Storage:
Figure 2: Decision matrix for storing DMSO stock solutions of thio-ethers.
Best Practice:
-
Freeze: Store at -20°C or -80°C to stop kinetic oxidation.
-
Inert Gas: Flush the headspace with Argon/Nitrogen to exclude moisture and oxygen.
-
Thawing: Vortex thoroughly after thawing. DMSO freezes at 19°C; the solute may concentrate at the bottom during freezing (cryoconcentration).
References
-
Fulmer, G. R., et al. (2010).[1][5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] [Link]
-
Gaylord Chemical. DMSO Chemical Reactions & Stability. (Technical Bulletin). [Link]
Sources
Technical Support Center: Purifying 5-Methylthio-3-Trifluoromethylisothiazole
Welcome to the technical support guide for the purification of 5-methylthio-3-trifluoromethylisothiazole. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this unique heterocyclic compound. The presence of a trifluoromethyl group, a methylthio moiety, and the isothiazole core presents specific challenges that require a carefully considered chromatographic strategy. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the issues you may encounter during your experiments.
Part 1: Method Development & Optimization FAQs
This section addresses foundational questions for designing a robust purification strategy for 5-methylthio-3-trifluoromethylisothiazole.
Q1: What is the best stationary phase for purifying this compound?
Answer: The choice of stationary phase is critical and depends on the specific impurities in your crude mixture. For 5-methylthio-3-trifluoromethylisothiazole, you have several viable options, each with distinct advantages.
-
Silica Gel (SiO₂): This is the most common and cost-effective choice for normal-phase chromatography.[1] Given the moderate polarity of the isothiazole ring and the electron-withdrawing trifluoromethyl group, silica gel is an excellent starting point. It separates compounds based on polarity, interacting with polar functional groups via hydrogen bonding and dipole-dipole interactions.[1] Most literature examples for the purification of functionalized heterocycles utilize silica gel.[2][3]
-
Fluorinated Phases (e.g., PFP - Pentafluorophenyl): These phases are highly recommended when dealing with fluorinated analytes.[4] Fluorinated phases can offer unique selectivity and enhanced retention for organofluorine compounds compared to traditional C18 or silica columns.[4][5] The interactions are complex, involving dipole-dipole, π-π, and charge-transfer mechanisms, which can be particularly effective at separating isomers or closely related fluorinated impurities.[4]
-
Alumina (Al₂O₃): Alumina is an alternative to silica. It is generally more basic and can be advantageous if your target compound is sensitive to the acidic nature of silica gel.[6] Isothiazoles can be unstable under certain alkaline conditions, so a neutral or weakly acidic alumina might be considered if on-column degradation is suspected on silica.[7][8]
-
Reversed-Phase (e.g., C18): If your compound or impurities are highly non-polar or if you prefer working with aqueous solvent systems, reversed-phase chromatography is the method of choice.[9] Here, a non-polar stationary phase (like C18) is used with a polar mobile phase.[1] This technique is particularly powerful for HPLC applications but can also be used for flash chromatography.
Recommendation: Start with standard flash-grade silica gel. It is the most versatile and well-documented stationary phase. If you face challenges with separating fluorinated byproducts, a fluorinated stationary phase is your next logical step.
Q2: How should I select and optimize the mobile phase?
Answer: Mobile phase selection is performed in tandem with the choice of stationary phase. The goal is to find a solvent system that provides a retention factor (Rƒ) for your target compound in the range of 0.25-0.40 on a Thin-Layer Chromatography (TLC) plate, as this typically translates to good separation on a column.[6]
For Normal-Phase Chromatography (Silica Gel): You will use a non-polar solvent as the main component and add a more polar solvent to elute the compounds.
-
Initial Screening: A common starting point is a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[2][10]
-
Polarity Adjustment:
-
If the Rƒ is too low (compound doesn't move), increase the proportion of the polar solvent (e.g., increase the percentage of EtOAc in hexanes).
-
If the Rƒ is too high (compound moves with the solvent front), decrease the proportion of the polar solvent.[6]
-
-
Solvent Selectivity: If you have poor separation between your product and an impurity despite an ideal Rƒ, you need to change the nature of the solvents to alter the selectivity. For example, you could try replacing ethyl acetate with dichloromethane or adding a small amount of methanol. Different solvents interact with the analyte and stationary phase in unique ways, which can significantly alter the separation.[11]
For Reversed-Phase Chromatography (C18): The logic is inverted. You will use a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (ACN) or methanol (MeOH).
-
Initial Screening: Begin with a mixture such as 50:50 acetonitrile/water.
-
Polarity Adjustment:
-
To increase retention (lower Rƒ), increase the proportion of water.
-
To decrease retention (higher Rƒ), increase the proportion of acetonitrile or methanol.[9]
-
The table below summarizes common solvents used in normal-phase chromatography, ordered by increasing polarity.
| Solvent | Polarity Index | Role |
| Hexane/Cyclohexane | 0.1 | Non-polar base solvent |
| Toluene | 2.4 | Non-polar base solvent with some aromatic character |
| Dichloromethane (DCM) | 3.1 | Mid-polarity modifier |
| Diethyl Ether | 2.8 | Polar modifier |
| Ethyl Acetate (EtOAc) | 4.4 | Common polar modifier |
| Acetone | 5.1 | Polar modifier |
| Methanol (MeOH) | 5.1 | Highly polar modifier (use sparingly) |
Q3: Why is Thin-Layer Chromatography (TLC) essential before running a column?
Answer: TLC is a rapid, small-scale version of column chromatography that is indispensable for method development.[12] Running a column without prior TLC analysis is inefficient and likely to fail.
Key Uses of TLC:
-
Solvent System Selection: It allows you to quickly test multiple solvent systems to find the one that gives the best separation of your target compound from impurities.[6]
-
Assessing Purity: It gives you a visual representation of the number of components in your crude mixture.
-
Monitoring the Reaction: TLC can be used to track the progress of the synthesis reaction itself.
-
Identifying the Product: After the column is run, TLC is used to analyze the collected fractions to determine which ones contain the pure product.[10]
-
Checking for On-Plate Degradation: By spotting your compound and letting the plate sit for a while before eluting, you can get a preliminary idea of its stability on the stationary phase.[6]
Part 2: Experimental Protocols
These protocols provide a structured workflow for purifying 5-methylthio-3-trifluoromethylisothiazole.
Protocol 1: TLC Method Development
-
Prepare TLC Plates: Use commercially available silica gel 60 F254 plates.
-
Sample Preparation: Dissolve a small amount of your crude material in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of the TLC plate. Make the spot as small as possible.
-
Developing the Plate: Place the plate in a TLC chamber containing your chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[13]
-
Visualization: Remove the plate and immediately mark the solvent front. Visualize the separated spots. Since 5-methylthio-3-trifluoromethylisothiazole contains an aromatic-like ring, it should be visible under UV light (254 nm).[9] You may also use a chemical stain (e.g., potassium permanganate or anisaldehyde) if the impurities are not UV-active.[14]
-
Calculate Rƒ: Measure the distance traveled by the spot and the distance traveled by the solvent front. Calculate the Rƒ value: Rƒ = (distance traveled by spot) / (distance traveled by solvent front).
-
Optimization: Repeat steps 4-6 with different mobile phase compositions until you achieve good separation with an Rƒ value between 0.25 and 0.40 for the target compound.
Protocol 2: Column Packing and Purification (Normal-Phase)
-
Column Selection: Choose a column with a diameter and length appropriate for your sample size. A general rule is to use a mass of silica gel that is 20 to 100 times the mass of your crude sample.[6]
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase you developed via TLC (e.g., 5% ethyl acetate in hexanes). Mix until you have a homogenous, pourable slurry.[10]
-
Pack the Column:
-
Ensure the column is vertically clamped. Place a small plug of glass wool and a thin layer of sand at the bottom.
-
Pour the silica slurry into the column. Use a funnel to avoid spilling.
-
Gently tap the column to dislodge air bubbles and ensure even packing.
-
Open the stopcock to drain some solvent, which helps in compacting the bed. Add more of the initial mobile phase as needed. Never let the top of the silica bed run dry.[10]
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude sample in the minimum amount of mobile phase (or a less polar solvent like DCM) and carefully pipette it onto the top of the silica bed.
-
Dry Loading: If your sample is not very soluble in the mobile phase, pre-adsorb it onto a small amount of silica gel. To do this, dissolve the sample in a volatile solvent (e.g., DCM), add a small amount of silica, and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.[15] This technique often results in better separation.[15]
-
-
Elution:
-
Begin eluting with the initial mobile phase.
-
Collect fractions in test tubes or vials.
-
You can perform a gradient elution by gradually increasing the polarity of the mobile phase (e.g., moving from 5% to 10% to 20% ethyl acetate in hexanes) to elute more polar compounds. This is often more efficient than running the entire column with a single solvent mixture (isocratic elution).
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualization 1: General Purification Workflow
Sources
- 1. veeprho.com [veeprho.com]
- 2. klaus-hornberger.de [klaus-hornberger.de]
- 3. rsc.org [rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. waters.com [waters.com]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. mdpi.com [mdpi.com]
- 14. labinsights.nl [labinsights.nl]
- 15. biotage.com [biotage.com]
stability of 5-Methylsulfanyl-3-trifluoromethyl-isothiazole in acidic conditions
Welcome to the technical support center for 5-Methylsulfanyl-3-trifluoromethyl-isothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this compound, particularly in acidic environments. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate its behavior and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chemical stability of this compound, drawing upon established principles of heterocyclic chemistry.
Q1: What is the general stability profile of the isothiazole ring system?
A1: The isothiazole ring is a five-membered heteroaromatic compound, first discovered in 1956.[1] Its aromatic character, derived from a delocalized π-electron system, confers significant stability.[2] Generally, isothiazoles are considered stable molecules.[1][2] However, their reactivity and stability can be influenced by the substituents attached to the ring and the reaction conditions. While many isothiazole-based biocides are noted to be stable in acidic media, they tend to undergo degradation in alkaline solutions.[3][4]
Q2: How does the 3-trifluoromethyl (-CF3) group influence the molecule's stability?
A2: The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group known to enhance the chemical and metabolic stability of molecules.[5][6][7] The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to chemical, thermal, and photochemical degradation.[5][8] Its presence on the isothiazole ring is expected to increase the overall robustness of the molecule due to its strong inductive electron-withdrawing effect, which can help stabilize the ring system.[7]
Q3: What role does the 5-methylsulfanyl (-SCH3) group play in the molecule's reactivity and stability?
A3: The methylsulfanyl group at the C5 position can influence the molecule's reactivity. In some reactions involving isothiazoles, the methylsulfanyl group can act as a leaving group, being displaced by suitable nucleophiles.[1] While this points to a potential site of reactivity, the group itself does not inherently render the molecule unstable. In studies of related heterocyclic systems, the methylsulfanyl group has been shown to remain intact during various synthetic transformations.[9] Its stability in acidic conditions depends on the strength of the acid and the presence of nucleophiles. The sulfur atom could be susceptible to protonation in strongly acidic media, which might activate the ring towards nucleophilic attack or ring-opening, although this would likely require harsh conditions.
Q4: What is the expected stability of this compound in acidic conditions?
A4: Based on the combined effects of its structural features, this compound is expected to be relatively stable under mild to moderately acidic conditions (e.g., pH 2-5) at ambient temperature. This prediction is based on two key factors:
-
The inherent stability of the aromatic isothiazole ring, which is generally resistant to acidic degradation.[3][4]
-
The powerful stabilizing effect of the electron-withdrawing trifluoromethyl group.[7]
However, under harsh acidic conditions (e.g., concentrated strong acids like HCl or H2SO4, especially when combined with elevated temperatures), degradation may occur. The most probable pathway would involve protonation of the ring nitrogen, followed by potential nucleophilic attack or ring cleavage.[1]
Troubleshooting Guide for Experimental Issues
This section provides practical advice for specific problems you may encounter during your experiments.
Q5: I'm observing a loss of my parent compound during an acidic workup or reaction. What is likely happening?
A5: If you are losing your compound under acidic conditions, particularly at elevated temperatures, you may be inducing acid-catalyzed degradation.
-
Causality: The isothiazole ring, while generally stable, can be forced to open under harsh acidic conditions.[1] The process likely begins with the protonation of the ring's nitrogen atom. This increases the ring's susceptibility to nucleophilic attack, potentially by water or other nucleophiles present in your reaction mixture. The 5-methylsulfanyl group could also be a site for undesired reactions under these conditions.
-
Troubleshooting Steps:
-
Reduce Acidity: Use the mildest acidic conditions that your experimental protocol will allow. If possible, switch to a weaker acid or use a buffered solution.
-
Lower the Temperature: Perform the acidic step at a lower temperature (e.g., 0 °C or room temperature) if the reaction kinetics permit. The rate of degradation for many compounds is significantly reduced at lower temperatures.[10]
-
Minimize Exposure Time: Reduce the duration of the compound's exposure to the acidic medium as much as possible.
-
Use Anhydrous Conditions: If water is not essential for your reaction, performing the step under anhydrous acidic conditions can prevent acid-catalyzed hydrolysis pathways.
-
Q6: My HPLC/LC-MS analysis shows a new, more polar peak appearing after treating my compound with acid. What could this be?
A6: The appearance of a new, typically more polar, peak is a strong indicator of a degradation product.
-
Potential Degradation Products: While the exact structure would require isolation and characterization (e.g., via NMR, high-resolution MS), a plausible degradation pathway under harsh acidic hydrolysis could involve the opening of the isothiazole ring. This would lead to the formation of more flexible and often more polar acyclic compounds containing fragments of the original molecule.
-
Diagnostic Workflow:
-
Mass Analysis: Use LC-MS to determine the mass of the new peak. Compare this to the mass of the parent compound to see if it corresponds to the addition of water (hydrolysis) or another simple adduct.
-
Forced Degradation Study: Conduct a controlled forced degradation study (see Protocol 1 below) to confirm that the peak is indeed derived from your parent compound.
-
Literature Comparison: Review literature on the acid-catalyzed degradation of other substituted isothiazoles for insights into potential degradation products.[3][11]
-
Visualizing Potential Degradation
Under forcing conditions (e.g., strong acid, high heat), a hypothetical degradation pathway could be initiated by protonation of the ring nitrogen, making the ring more susceptible to nucleophilic attack and subsequent ring opening.
Caption: Hypothetical pathway for degradation under harsh acidic conditions.
Experimental Protocols
To provide a self-validating system for your research, we recommend performing a stability assessment. The following protocol outlines a standard method for a forced degradation study under acidic conditions.
Protocol 1: Forced Acidic Degradation Study using HPLC-UV
Objective: To quantitatively assess the stability of this compound in a defined acidic environment and monitor for the formation of degradation products.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound at a concentration of 1 mg/mL in ACN.
-
Acidic Medium Preparation: Prepare a 0.1 N HCl solution in water.
-
Initiation of Degradation:
-
In a volumetric flask, add a specific volume of the 0.1 N HCl solution.
-
Spike the flask with a small, known volume of the stock solution to achieve a final concentration of approximately 50-100 µg/mL.
-
-
Time-Point Sampling:
-
Withdraw aliquots from the solution at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately quench the degradation by neutralizing each aliquot with an equivalent volume of 0.1 N NaOH. Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution to the same final concentration in a neutral solution (e.g., 50:50 ACN:water) and analyze it at time 0.
-
HPLC Analysis: Analyze all quenched samples and the control using a validated, stability-indicating HPLC method. The method should be capable of separating the parent peak from any potential degradation products.
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the time 0 control.
-
Plot the percentage of remaining compound versus time to determine the degradation kinetics.
-
Monitor the chromatograms for the appearance and growth of new peaks, which represent degradation products.
-
Caption: Experimental workflow for conducting a forced acid degradation study.
Summary of Expected Stability
The following table summarizes the expected stability of related isothiazole structures based on available literature, providing a framework for anticipating the behavior of this compound.
| Compound Class | Conditions | Observed Stability | Reference |
| Isothiazolinone Biocides | Acidic Media (pH 4-5.5) | Generally stable, with minimal degradation observed even at elevated temperatures. | [3][4][10] |
| Isothiazolinone Biocides | Alkaline Media (pH > 7) | Degradation rate increases with increasing pH and temperature. | [3][4] |
| Trifluoromethylated Heterocycles | General Chemical Conditions | Often demonstrate enhanced chemical stability compared to non-fluorinated analogs due to the strong C-F bonds and electron-withdrawing nature of the -CF3 group. | [5][7][8] |
References
-
Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. National Center for Biotechnology Information. [Link]
-
Product Class 15: Isothiazoles. Science of Synthesis. [Link]
-
The effects of pH on the degradation of isothiazolone biocides. ResearchGate. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. [Link]
-
Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. PubMed. [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. National Center for Biotechnology Information. [Link]
-
Trifluoromethylated Heterocycles. ResearchGate. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. National Center for Biotechnology Information. [Link]
-
Chemistry of the thiazoles. Indian Academy of Sciences. [Link]
-
Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. OSTI.GOV. [Link]
-
A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. [Link]
-
Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. National Center for Biotechnology Information. [Link]
-
Isothiazole synthesis. Organic Chemistry Portal. [Link]
-
Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus de l'Académie des Sciences. [Link]
-
Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols; a gateway to access functionalized indolines, indoles, benzothiazines, dihydrobenzo-thiazines, benzo-oxazines and benzochromenes. Royal Society of Chemistry. [Link]
-
Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Journal of Medicinal and Chemical Sciences. [Link]
-
Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts. SpringerLink. [Link]
-
A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of Medicinal and Chemical Sciences. [Link]
-
Synthesis of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors. ResearchGate. [Link]
-
An Isothiazole and a Nitrilium Salt from the Reaction of syn-Methyl o-Methylthiophenyl Ketoxime Esters. ACS Publications. [Link]
- Processes for preparing thiazole carboxylic acids.
-
Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][3][5]benzothiazinium Chloride as Anticancer Agent. MDPI. [Link]
-
Overview of the Chemistry of 2-Thiazolines. ACS Publications. [Link]
-
The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. MDPI. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. medwinpublisher.org [medwinpublisher.org]
- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate (Journal Article) | OSTI.GOV [osti.gov]
- 11. Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Optimizing Yield of 3-Trifluoromethyl-isothiazole Synthesis
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical support resource for the synthesis of 3-trifluoromethyl-isothiazole. The potent electron-withdrawing nature of the trifluoromethyl group makes this heterocyclic scaffold a valuable building block in medicinal chemistry and materials science. However, its synthesis can present unique challenges.
This document moves beyond standard protocols to provide in-depth troubleshooting, evidence-based optimization strategies, and a mechanistic understanding of the key transformations. Our goal is to empower you to diagnose issues in your synthesis, logically devise solutions, and ultimately maximize the yield and purity of your target compound.
Core Synthesis Pathway: [3+2] Cycloaddition of Trifluoroacetaldehyde Oxime with Alkynes
A prevalent and effective method for constructing the 3-trifluoromethyl-isothiazole ring is through a [3+2] cycloaddition reaction. A common variant of this strategy involves the reaction of Trifluoroacetohydroximoyl Bromide (generated in situ from trifluoroacetaldehyde oxime) with a suitable sulfur-containing alkyne or a surrogate that provides the C-S-C backbone. For the purpose of this guide, we will focus on a representative pathway involving a thiocyanate source.
The fundamental transformation can be visualized as the reaction of a nitrile oxide dipole with a thiocyanate, which undergoes subsequent cyclization and rearrangement.
Troubleshooting Guide & Yield Optimization (Q&A)
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic advice and actionable solutions.
Question 1: My reaction yield is consistently low (<30%), and TLC analysis shows multiple uncharacterized spots.
Answer: Low yield accompanied by a complex product mixture is a common problem that typically points to one of three areas: reagent quality, reaction conditions, or competing side reactions.
-
Causality & Explanation: The in situ generation of trifluoroacetohydroximoyl bromide from trifluoroacetaldehyde oxime is a critical step. The oxime is moisture-sensitive and can degrade. The subsequent cycloaddition is sensitive to temperature and stoichiometry. Any deviation can lead to the formation of dimeric nitrile oxide byproducts or other undesired rearrangements.
-
Troubleshooting Steps & Solutions:
-
Reagent Purity:
-
Trifluoroacetaldehyde Oxime: Ensure it is dry and pure. If it has been stored for a long time, consider purifying it by distillation or preparing it fresh.
-
N-Bromosuccinimide (NBS): Use freshly recrystallized NBS. Impurities in NBS can initiate radical side reactions.
-
Solvent: Use anhydrous solvents. The presence of water can hydrolyze the intermediate hydroximoyl bromide and quench the nitrile oxide dipole.
-
-
Control of Reaction Temperature:
-
The generation of the hydroximoyl bromide is typically performed at 0 °C to control the exothermic reaction with NBS.
-
The subsequent addition of the alkyne and base (e.g., triethylamine) should also be done at a controlled temperature, often slowly warming to room temperature. Running the reaction at elevated temperatures can promote polymerization and byproduct formation.
-
-
Stoichiometry and Addition Rate:
-
Ensure precise stoichiometry. An excess of base can lead to side reactions.
-
The base should be added slowly (e.g., via syringe pump) to the mixture of the generated hydroximoyl bromide and the alkyne. This maintains a low concentration of the reactive nitrile oxide intermediate, favoring the desired bimolecular cycloaddition over undesired side reactions like dimerization.
-
-
Question 2: I am observing a significant amount of a byproduct with a mass corresponding to the dimer of trifluoronitrile oxide.
Answer: The formation of a furoxan (a 1,2,5-oxadiazole-2-oxide), which is the dimer of the nitrile oxide intermediate, is a classic competing reaction pathway in [3+2] cycloadditions. This occurs when the nitrile oxide reacts with itself faster than it reacts with your alkyne substrate.
-
Causality & Explanation: This issue is almost always related to the relative reaction rates. If the concentration of the nitrile oxide intermediate builds up too quickly, or if the alkyne is not reactive enough, the self-condensation of the nitrile oxide becomes the dominant pathway.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing furoxan dimer byproduct.
Question 3: The purification of the final product is difficult due to its volatility.
Answer: Trifluoromethylated heterocycles are often highly volatile and can be lost during workup and purification, especially during solvent removal under reduced pressure.
-
Solutions & Best Practices:
-
Extraction: When performing a liquid-liquid extraction, use a lower-boiling point solvent like diethyl ether or dichloromethane. Minimize the volume of solvent used.
-
Solvent Removal:
-
Avoid using high vacuum. Use a rotary evaporator with carefully controlled pressure.
-
Keep the water bath temperature low (e.g., 20-25 °C).
-
It is often better to leave a small amount of solvent and proceed to chromatography.
-
-
Chromatography:
-
Perform column chromatography in a well-ventilated fume hood.
-
Use a solvent system with a low boiling point (e.g., hexane/ethyl acetate or pentane/diethyl ether).
-
Once the product fractions are identified by TLC, they can be combined. For final concentration, it may be preferable to allow the solvent to evaporate slowly at atmospheric pressure in the fume hood rather than using a rotary evaporator.
-
-
Frequently Asked Questions (FAQs)
-
Q: What is the role of triethylamine in the reaction?
-
A: Triethylamine acts as a base to dehydrohalogenate the intermediate trifluoroacetohydroximoyl bromide, generating the reactive 1,3-dipole (trifluoronitrile oxide) in situ.
-
-
Q: Can I use a different base?
-
A: While other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) can be used, triethylamine is common. Inorganic bases like potassium carbonate are also used in some protocols, often in a biphasic system. The choice of base can affect the reaction rate and should be optimized.
-
-
Q: How do I monitor the reaction progress?
-
A: Thin-layer chromatography (TLC) is the most common method. The consumption of the alkyne starting material is a good indicator of reaction progress. Staining with potassium permanganate can help visualize the products. For more detailed analysis, GC-MS can be used to identify the product peak and monitor for the formation of byproducts.
-
-
Q: My starting trifluoroacetaldehyde oxime is a dark liquid. Can I still use it?
-
A: Discoloration often indicates decomposition. While it might still work, using discolored starting material is a common source of low yields and side product formation. It is highly recommended to purify it by distillation before use.
-
Detailed Experimental Protocol
This protocol is a representative example for the synthesis of 3-trifluoromethyl-isothiazoles and should be adapted and optimized for specific substrates.
Synthesis of 5-substituted-3-(trifluoromethyl)isoxazole [1]
-
Materials:
-
Trifluoroacetaldehyde oxime
-
N-Bromosuccinimide (NBS)
-
Substituted Alkyne (e.g., Phenylacetylene)
-
Triethylamine (Et₃N)
-
Toluene, Anhydrous
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
In situ generation of Trifluoroacetohydroximoyl Bromide:
-
To a stirred solution of trifluoroacetaldehyde oxime (1.0 eq.) in anhydrous toluene, add a solution of NBS (1.05 eq.) in DMF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
-
Cycloaddition:
-
To the reaction mixture containing the crude hydroximoyl bromide, add the substituted alkyne (1.2 eq.).
-
Slowly add a solution of triethylamine (1.1 eq.) in toluene via syringe pump over 2-4 hours at room temperature.
-
Stir the reaction overnight.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the triethylammonium bromide salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Carefully remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Data Summary Table
| Parameter | Recommended Condition | Rationale for Optimization |
| Base | Triethylamine (Et₃N) | Non-nucleophilic, effectively generates the nitrile oxide. |
| Solvent | Toluene, Anhydrous | Aprotic, good solubility for reagents, minimal side reactions. |
| Temperature | 0 °C to Room Temperature | Controls exothermic steps and minimizes byproduct formation. |
| Alkyne Stoich. | 1.2 - 1.5 equivalents | Excess alkyne favors cycloaddition over nitrile oxide dimerization. |
| Base Addition | Slow (Syringe Pump) | Maintains low concentration of reactive intermediate. |
References
-
Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry. Available at: [Link]
Sources
Technical Support Center: Handling Precautions for Volatile Fluorinated Isothiazoles
Welcome to the Technical Support Center for the safe handling of volatile fluorinated isothiazoles. This guide is designed for researchers, scientists, and drug development professionals who work with these specialized and reactive compounds. The following information synthesizes critical safety protocols, troubleshooting advice, and answers to frequently asked questions to ensure the integrity of your experiments and, most importantly, your safety.
I. Understanding the Core Hazards
Volatile fluorinated isothiazoles present a unique combination of chemical hazards that demand rigorous adherence to safety protocols. Their volatility increases the risk of inhalation exposure, while the fluorinated nature of these compounds can significantly alter their reactivity and toxicity compared to their non-fluorinated counterparts.[1][2] Isothiazole derivatives themselves are known to be potent skin sensitizers and can cause allergic reactions.[3]
Key Hazard Considerations:
-
High Volatility: Increased risk of forming flammable and toxic vapor concentrations in the air.[4][5]
-
Flammability: These compounds are often highly flammable and can be ignited by heat, sparks, or open flames.[4][6][7]
-
Skin and Eye Irritation: Direct contact can cause severe skin and eye irritation.[4][6][7][8]
-
Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.[8]
-
Toxicity: Harmful if swallowed or inhaled.[8] Some isothiazolinones have shown potential for neurotoxic effects.[3]
-
Reactivity: Can be incompatible with strong reducing agents and oxidizing agents.[6]
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the handling and use of volatile fluorinated isothiazoles in a laboratory setting.
Scenario 1: You notice a sharp, pungent odor even when working in a fume hood.
-
Potential Cause: This indicates a potential breach in containment. The high volatility of these compounds means that even a small leak can result in noticeable vapor concentrations.[5] The odor threshold for some fluorinated compounds is very low.[9]
-
Immediate Actions & Solutions:
-
Verify Fume Hood Functionality: Ensure the fume hood sash is at the appropriate height and that the airflow monitor indicates proper function. Do not store large equipment inside the fume hood, as this can disrupt airflow.[10]
-
Check for Leaks: Carefully inspect all glassware and connections for any potential leaks. Ensure all containers are tightly closed when not in use.[4][6][7]
-
Review Handling Technique: Avoid rapid movements that can create air currents and draw vapors out of the fume hood.
-
Enhance Ventilation: If the odor persists, and it is safe to do so, increase the ventilation in the laboratory.[11]
-
Scenario 2: A small spill (<100 mL) of a volatile fluorinated isothiazole occurs inside the fume hood.
-
Potential Cause: Accidental spills can happen during transfers or reactions.
-
Immediate Actions & Solutions:
-
Alert Others: Inform colleagues in the immediate area of the spill.[12]
-
Contain the Spill: Use an appropriate absorbent material, such as vermiculite or a spill pillow, to create a dike around the spill to prevent it from spreading.[11][13][14] Work from the outside of the spill inwards.[12]
-
Absorb the Liquid: Gently apply more absorbent material to the spill.[11][13]
-
Collect Residue: Once absorbed, carefully scoop the material into a designated, labeled hazardous waste container.[6][12][13] Use non-sparking tools for this process.[4][6]
-
Decontaminate: Wipe the area with a suitable solvent (check the Safety Data Sheet for recommendations) and then wash with soap and water.[12][13]
-
Dispose of Waste: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.[4][6]
-
Scenario 3: You experience skin or eye irritation after handling the compound.
-
Potential Cause: Inadequate or compromised Personal Protective Equipment (PPE).
-
Immediate Actions & Solutions:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4][7] Remove any contaminated clothing.[4][7][8] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[4][6][8] Remove contact lenses if present and easy to do.[4][6] Seek immediate medical attention.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the proper Personal Protective Equipment (PPE) for handling volatile fluorinated isothiazoles?
A1: A comprehensive PPE strategy is crucial. The recommended PPE includes:
-
Eye and Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes.[15][16]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.[1][15][16] It is good practice to double-glove.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.[1][16] For larger quantities or in situations with a higher risk of splashing, chemical-resistant coveralls may be necessary.[15]
-
Respiratory Protection: All work with volatile fluorinated isothiazoles should be conducted in a certified chemical fume hood.[1][8] If there is a risk of exposure exceeding occupational limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[6]
Q2: How should I store volatile fluorinated isothiazoles?
A2: Proper storage is critical to prevent accidents and maintain the chemical's integrity.
-
Ventilation: Store in a cool, dry, and well-ventilated area.[4][6][8][10]
-
Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[4][6][7]
-
Incompatibilities: Segregate from strong reducing agents, oxidizing agents, and acids.[6][10]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[4][6]
Q3: What are the correct procedures for disposing of waste containing volatile fluorinated isothiazoles?
A3: All waste containing these compounds must be treated as hazardous waste.
-
Collection: Collect all waste, including contaminated consumables, in a designated, properly labeled, and sealed container.[4][6][17]
-
Labeling: The waste container must be clearly labeled with its contents.[17]
-
Disposal: Dispose of the waste through your institution's hazardous waste management program.[4][6][18] Do not pour this waste down the drain.[19] Incineration at high temperatures may be required for the ultimate disposal of some fluorinated compounds.[20]
Q4: What should I do in case of a major spill (>100 mL) or a spill outside of a fume hood?
A4: A major spill requires an immediate and coordinated response.
-
Evacuate: Immediately evacuate the area and alert others.[14]
-
Isolate: Close the doors to the affected area to prevent the spread of vapors.[13]
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[14]
-
Do Not Attempt to Clean Up: Do not attempt to clean up a major spill unless you are trained and equipped to do so.[14]
IV. Visual Guides
Workflow for Handling Volatile Fluorinated Isothiazoles
Caption: A typical experimental workflow for handling volatile fluorinated isothiazoles.
Decision Tree for Spill Response
Caption: Decision-making process for responding to a spill of a volatile fluorinated isothiazole.
V. Quantitative Data Summary
| Property | Typical Range/Value | Significance |
| Flash Point | Often low (e.g., < 23°C) | Highly flammable; vapors can ignite at room temperature.[10] |
| Vapor Pressure | High | Evaporates quickly, leading to high vapor concentrations. |
| Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Requires stringent engineering controls and PPE.[8] |
| Incompatibilities | Strong oxidizing agents, strong reducing agents, acids. | Risk of vigorous or violent reactions.[6][10] |
VI. References
-
Guide for Chemical Spill Response - American Chemical Society. [Link]
-
Fluorine - ipo. [Link]
-
Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety. [Link]
-
Spill procedure: Clean-up guidance - Queen Mary University of London. [Link]
-
Personal Protective Equipment | US EPA. [Link]
-
Personal Protective Equipment - Organisation for the Prohibition of Chemical Weapons. [Link]
-
PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL - SUNY College of Optometry. [Link]
-
5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety - University of Buffalo. [Link]
-
SPILL CLEANUP QUICK REFERENCE - University of California, Berkeley. [Link]
-
Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC. [Link]
-
Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 8 (2010) - The National Academies Press. [Link]
-
Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - MDPI. [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. [Link]
-
Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories - Safety Office. [Link]
-
US5578622A - Isothiazole derivatives and their uses - Google Patents.
-
FLUORINE CHEMISTRY. [Link]
-
Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - MDPI. [Link]
-
Chemical Storage Guidelines - Environmental Health & Safety. [Link]
-
Analyzing cytotoxic effects of selected isothiazol-3-one biocides using the toxic ratio concept and structure-activity relationship considerations - PubMed. [Link]
-
Hazardous waste acceptance conditions. [Link]
-
EHS Fact Sheet: Disposal of Solid Nonhazardous Waste. [Link]
-
Design, Synthesis and Evaluation of New Multifunctional Benzothiazoles as Photoprotective, Antioxidant and Antiproliferative Agents - PMC. [Link]
-
Asthma onset after exposure to fluorinated hydrocarbons in the presence of combustion. [Link]
-
Dispose of PTFE and PFAS - sustainability-lab. [Link]
-
New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed. [Link]
-
Metabolism and Toxicity of Fluorine Compounds - ResearchGate. [Link]
-
Fluoropolymer-associated illness - PubMed. [Link]
-
Our Current Understanding of the Human Health and Environmental Risks of PFAS - EPA. [Link]
-
Synthesis and reactivity of fluorinated heterocycles - Semantic Scholar. [Link]
-
Chapter 7 - Management Procedures For Specific Waste Types. [Link]
-
(PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications - ResearchGate. [Link]
-
The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed. [Link]
-
Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? - PMC. [Link]
-
Isothiazole synthesis - Organic Chemistry Portal. [Link]
-
(PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance - ResearchGate. [Link]
-
Antioxidant Activity and Cytotoxicity Evaluation of New Catechol Hydrazinyl-Thiazole Derivatives as Potential Protectors in Retinal Degenerative Processes - PMC. [Link]
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- 2. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Read "Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 8" at NAP.edu [nationalacademies.org]
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- 11. qmul.ac.uk [qmul.ac.uk]
- 12. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 13. acs.org [acs.org]
- 14. sunyopt.edu [sunyopt.edu]
- 15. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. rug.nl [rug.nl]
- 18. Making sure you're not a bot! [oc-praktikum.de]
- 19. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 20. sustainability-lab.net [sustainability-lab.net]
preventing side reactions in isothiazole methylation
Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to address the complex regiochemical and stability challenges associated with isothiazole methylation.
Isothiazoles present unique synthetic hurdles due to their relatively weak N–S bond, tautomeric equilibria when substituted with exocyclic heteroatoms, and susceptibility to over-alkylation. This guide provides mechanistic troubleshooting, quantitative reagent profiling, and self-validating Standard Operating Procedures (SOPs) to ensure reproducible functionalization.
Diagnostic Workflow for Methylation Side Reactions
Before altering your reaction parameters, use the following logic pathway to identify the mechanistic root cause of your side reactions.
Diagnostic flowchart for identifying and resolving isothiazole methylation side reactions.
Troubleshooting Guide & FAQs
Q1: I am trying to N-methylate an isothiazol-3-ol, but NMR indicates a complex mixture of O-methylated and N-methylated products. How can I drive N-selectivity? Causality: Isothiazoles bearing exocyclic hydroxyl groups exist in tautomeric equilibrium. The oxygen atom is highly electronegative and acts as a "hard" nucleophile. Standard reagents like diazomethane react with isothiazol-3-ols to give competing O- and N-methylated products, while isothiazol-5-ols are almost exclusively O-methylated (1)[1]. Resolution: To force N-methylation, you must apply Hard-Soft Acid-Base (HSAB) principles. Transition to highly reactive, hard electrophiles such as methyl trifluoromethanesulfonate (MeOTf) or Meerwein's salt (trimethyloxonium tetrafluoroborate)[1], which preferentially attack the endocyclic nitrogen under strictly anhydrous conditions.
Q2: Following methylation with methyl iodide, my LC-MS shows a mass corresponding to a ring-opened acyclic thio-compound. What caused the N–S bond cleavage? Causality: Successful N-methylation generates an isothiazolium salt. This quaternization drastically withdraws electron density from the ring, making the already weak N–S bond highly susceptible to cleavage. Isothiazolium salts are acutely sensitive to nucleophilic attack by primary amines and hydrazines (1)[1]. During workup, if these nucleophiles are present, they attack C3 or sulfur, triggering an irreversible ring-opening cascade to form 3-aminoalk-2-ene-1-thiones[1]. Resolution: Eliminate all primary/secondary amines and strong aqueous bases from your quench and workup phases. If buffering is required, use sterically hindered, non-nucleophilic bases like 2,6-lutidine.
Q3: How do I prevent over-alkylation (quaternization) when methylating isothiazol-4-amines? Causality: The exocyclic amine is sterically more accessible and possesses higher localized electron density than the endocyclic nitrogen. Consequently, standard alkyl halides will preferentially quaternize the exocyclic nitrogen (1)[1]. Resolution: Abandon alkyl halides and utilize a silane-mediated reductive methylation strategy using paraformaldehyde. Conducting this reaction in hexafluoroisopropanol (HFIP) is critical; HFIP's strong hydrogen-bond donating (HBD) ability modulates the nucleophilicity of the mono-methylated intermediate, effectively preventing over-methylation (2)[2].
Quantitative Reagent Profiling
Selecting the correct methylating agent is the most critical variable in preventing side reactions. Use the table below to match your substrate with the optimal reagent.
| Methylating Agent | Typical Substrate Profile | Primary Regioselectivity | Risk of N-S Cleavage | Risk of Over-Alkylation |
| Diazomethane | Isothiazol-3-ols | Mixed (O- and N- competition) | Low | Low |
| Methyl Iodide (MeI) | Isothiazolethiones | S-methylation | Medium | High (Quaternization) |
| Methyl Triflate (MeOTf) | Unsubstituted Isothiazoles | N-methylation (Endocyclic) | High (if nucleophiles present) | Medium |
| Silane / HCHO (in HFIP) | Amino-isothiazoles | N-methylation (Exocyclic) | Low | Low (HFIP controlled) |
Standard Operating Procedures (SOPs)
SOP A: Regioselective Endocyclic N-Methylation using MeOTf
Self-Validating Principle: The reaction is monitored by TLC. The disappearance of the non-polar starting material and the appearance of a baseline spot (the highly polar isothiazolium salt) confirms conversion without the need for premature aqueous quenching.
-
Preparation: Flame-dry a Schlenk flask under argon. Dissolve the isothiazole derivative (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Thermal Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures suppress competitive C-alkylation and uncontrolled exothermic degradation of the heterocycle.
-
Electrophile Addition: Add Methyl Trifluoromethanesulfonate (MeOTf, 1.1 equiv) dropwise over 10 minutes. Caution: MeOTf is a potent alkylating agent; handle exclusively in a fume hood.
-
Incubation: Stir at -78 °C for 1 hour, then gradually allow the system to warm to room temperature over 2 hours.
-
In-Process Validation: Remove a 10 µL aliquot, quench in dry methanol, and analyze via LC-MS. Confirm the presence of the
mass peak. -
Workup: Evaporate the DCM under reduced pressure. Crucial: Do NOT wash with aqueous amines or strong bases, as this will instantly cleave the N–S bond[1]. Triturate the resulting solid with anhydrous diethyl ether to precipitate and isolate the pure N-methyl isothiazolium triflate.
SOP B: Controlled Reductive Mono-Methylation of Exocyclic Amines
Self-Validating Principle: HFIP acts as a thermodynamic sink. By hydrogen-bonding with the newly formed mono-methylated amine, it renders the product less nucleophilic than the starting material, halting the reaction at mono-alkylation.
-
Preparation: In a round-bottom flask, combine the isothiazol-amine (1.0 equiv) and paraformaldehyde (1.5 equiv).
-
Solvent Addition: Add hexafluoroisopropanol (HFIP) to achieve a 0.2 M concentration. Causality: HFIP's hydrogen-bond donating capacity is the primary driver for preventing quaternization[2].
-
Reduction: Slowly add triethylsilane (
, 2.0 equiv) at room temperature. -
Reaction: Stir the mixture at 50 °C for 4 to 6 hours.
-
In-Process Validation: Perform TLC (Hexanes/EtOAc). The mono-methylated product should appear as a distinct, moderately polar spot. The absence of baseline streaking confirms that quaternized salts have not formed.
-
Workup: Concentrate the mixture in vacuo to remove HFIP (which can be trapped and recovered). Purify the crude residue via standard flash column chromatography.
References
-
Product Class 15: Isothiazoles Source: Thieme Connect (Science of Synthesis) URL:1
-
Silane-mediated, Facile and Selective C(sp²)−H and N−Methylation using Formaldehyde Source: ChemRxiv URL:2
Sources
Technical Support Center: 5-Methylsulfanyl-3-trifluoromethyl-isothiazole
Welcome to the technical support center for 5-Methylsulfanyl-3-trifluoromethyl-isothiazole (CAS No. 157984-54-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the proper storage, handling, and use of this compound in your experiments. Our goal is to provide you with the necessary information to maintain the integrity of the compound and troubleshoot any issues that may arise.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the storage and handling of this compound.
Q1: What are the recommended long-term storage conditions for this compound?
A1: The recommended storage temperature for this compound is room temperature.[1] For optimal stability and to prevent degradation over long periods, it is crucial to store the compound in a tightly sealed container to protect it from moisture and atmospheric contaminants.
Q2: How should I handle the compound upon receipt?
A2: Upon receipt, the compound, which is a pale yellow liquid, should be inspected for any signs of leakage or container damage.[1] It is shipped at room temperature.[1] Handle the compound in a well-ventilated area, preferably in a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: What are the known incompatibilities of this compound?
A3: While specific incompatibility data for this compound is not extensively published, isothiazole derivatives, in general, should be stored away from strong oxidizing agents. It is also advisable to avoid contact with strong acids and bases, as these conditions could potentially lead to the hydrolysis or degradation of the isothiazole ring or its substituents.
Q4: Is this compound sensitive to light?
Q5: What are the potential degradation pathways for this compound?
A5: The potential degradation pathways for this compound can be inferred from the general chemistry of isothiazoles and related compounds. These may include:
-
Hydrolysis: The isothiazole ring or the trifluoromethyl group may be susceptible to hydrolysis under strong acidic or basic conditions, although the trifluoromethyl group is generally very stable.
-
Oxidation: The sulfur atom in the methylsulfanyl group and the isothiazole ring could be susceptible to oxidation, especially in the presence of strong oxidizing agents.
-
Thermal Decomposition: While generally stable at room temperature, exposure to high temperatures could lead to decomposition. The specific decomposition products are not documented, but could involve fragmentation of the isothiazole ring.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues you might encounter during your experiments with this compound.
Visualizing the Troubleshooting Workflow
The following diagram outlines the initial steps to take when encountering unexpected experimental results.
Caption: A flowchart for troubleshooting unexpected experimental outcomes.
Common Problems and Solutions
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | 1. Compound degradation due to improper storage. 2. Contamination of the compound. 3. Incorrect concentration of the stock solution. | 1. Verify that the compound has been stored at room temperature, protected from light and moisture. 2. Check the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). 3. Prepare a fresh stock solution and verify its concentration. |
| Change in the physical appearance of the compound (e.g., color change, precipitation). | 1. Degradation of the compound. 2. Absorption of moisture. 3. Reaction with the storage container. | 1. If degradation is suspected, the compound should be re-analyzed for purity. 2. Ensure the container is tightly sealed. If moisture absorption is suspected, the compound may need to be dried under vacuum (if thermally stable). 3. Store in an inert container such as glass or a recommended polymer. |
| Low yield or no reaction in a chemical synthesis. | 1. Inactive (degraded) compound. 2. Incompatibility with reaction conditions (e.g., strong acids, bases, or oxidizing agents). | 1. Confirm the purity and integrity of the starting material. 2. Review the reaction conditions. If harsh conditions are necessary, consider protecting the isothiazole moiety or using milder reagents. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
To ensure consistency in your experiments, it is critical to prepare stock solutions accurately.
Materials:
-
This compound
-
Anhydrous solvent (e.g., DMSO, DMF, or as required by your experimental design)
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes
Procedure:
-
Equilibrate the container of this compound to room temperature before opening to prevent condensation of moisture.
-
In a well-ventilated fume hood, weigh the desired amount of the compound using a calibrated analytical balance.
-
Transfer the weighed compound to a volumetric flask.
-
Add a small amount of the anhydrous solvent to dissolve the compound completely.
-
Once dissolved, add the solvent to the mark on the volumetric flask.
-
Mix the solution thoroughly by inverting the flask several times.
-
Store the stock solution in a tightly sealed, light-protected container at the recommended temperature for your specific solvent and experimental needs (for DMSO stock solutions, storage at -20°C or -80°C is common practice for many compounds).
Data Presentation
The following table summarizes the key storage and handling parameters for this compound.
| Parameter | Recommendation | Reference |
| Storage Temperature | Room temperature | [1] |
| Shipping Temperature | Room temperature | [1] |
| Physical Form | Pale yellow liquid | [1] |
| Container | Tightly sealed, protected from light | General best practice |
| Incompatibilities | Strong oxidizing agents, strong acids and bases | General chemical principles for isothiazoles |
References
Sources
Technical Support Center: Synthesis of Trifluoromethylated Isothiazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Regioisomerism in Trifluoromethyl Isothiazole Synthesis
The incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This powerful substituent can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is also a privileged structure in pharmacologically active compounds. The combination of these two moieties in trifluoromethylated isothiazoles presents a significant opportunity for the development of novel therapeutics.
However, the synthesis of these valuable compounds is often complicated by a lack of regioselectivity, leading to the formation of multiple regioisomers. The separation and characterization of these closely related molecules can be a significant bottleneck in the drug discovery process. This guide provides practical, in-depth solutions to the common challenges encountered during the synthesis and purification of trifluoromethylated isothiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to trifluoromethylated isothiazoles, and which are most prone to producing regioisomeric mixtures?
A1: The most prevalent method for constructing the isothiazole ring is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition.[1][2][3] In this reaction, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. For trifluoromethylated isothiazoles, this typically involves the reaction of a trifluoromethyl-containing nitrile imine or a similar 1,3-dipole with a thiocarbonyl compound or an alkyne followed by a sulfur source.
While powerful, these cycloaddition reactions are often not completely regioselective, especially when using unsymmetrical alkynes or thiocarbonyl compounds. The electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile influence the regiochemical outcome. For instance, the reaction of an in-situ generated CF3-substituted nitrile imine with an unsymmetrical dipolarophile can lead to a mixture of regioisomers.[4]
Another approach involves the multicomponent reaction of enaminoesters, a fluorine source, and sulfur.[5][6] These reactions can also yield mixtures of thiazoles and isothiazoles, further complicating the purification process.[6][7]
Q2: My reaction has produced a mixture of trifluoromethyl isothiazole regioisomers that are inseparable by standard column chromatography. What are my options?
A2: This is a common and frustrating challenge. When standard silica gel chromatography fails, several advanced and alternative techniques can be employed:
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale separations, preparative TLC can sometimes provide better resolution than column chromatography. You can often run the plates multiple times to gradually separate the isomers.[8]
-
Alternative Stationary Phases: If silica gel is ineffective, consider other stationary phases for column chromatography. Alumina (acidic, basic, or neutral), reverse-phase silica (C18), or even more specialized phases can offer different selectivities.[9]
-
Solvent System Optimization: A systematic exploration of solvent systems is crucial. The use of ternary or even quaternary solvent systems can fine-tune the polarity and selectivity. Adding small amounts of additives like acetic acid, formic acid, or triethylamine can significantly alter the separation by interacting with the analytes.[8][9]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Both normal-phase and reverse-phase preparative HPLC are powerful tools for separating stubborn isomers. Chiral stationary phases can also be effective for separating enantiomers if a stereocenter is present.[10]
-
Supercritical Fluid Chromatography (SFC): SFC often provides unique selectivity and is an excellent alternative to HPLC for isomer separation.
-
Chemical Derivatization: If the isomers have a reactive functional group, you can derivatize the mixture to create new compounds that may be more easily separable. After separation, the protecting group can be removed to yield the pure isomers.[9]
-
Crystallization: Fractional crystallization can sometimes be used to selectively crystallize one isomer from the mixture. Experimenting with different solvents and cooling rates is key.
Q3: How can I definitively identify the structure of each isolated regioisomer?
A3: Unambiguous characterization is critical. A combination of spectroscopic techniques is the most robust approach:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The chemical shifts and coupling constants of the aromatic and heterocyclic protons will be distinct for each isomer.[11][12]
-
13C NMR: The chemical shifts of the carbon atoms in the isothiazole ring and the trifluoromethyl group will differ between isomers.
-
19F NMR: The chemical shift of the CF3 group is highly sensitive to its electronic environment and can be a key differentiator.[11]
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for establishing connectivity and definitively assigning the structure. For example, an HMBC experiment can show long-range correlations between protons and carbons, helping to pinpoint the location of the CF3 group relative to other substituents.[13][14][15]
-
-
Mass Spectrometry (MS): While MS will show the same molecular weight for isomers, fragmentation patterns in techniques like MS/MS can sometimes provide structural clues.[16]
-
Infrared (IR) and Raman Spectroscopy: The vibrational modes of the isothiazole ring and substituents can differ, providing a fingerprint for each isomer.[11][17]
-
X-ray Crystallography: If you can obtain a single crystal of sufficient quality, X-ray crystallography provides the absolute, unambiguous structure.
Troubleshooting Guides
Troubleshooting Guide 1: Poor Regioselectivity in [3+2] Cycloaddition Reactions
Issue: The synthesis yields a nearly 1:1 mixture of the desired and undesired trifluoromethyl isothiazole regioisomers.
Root Cause Analysis and Solutions:
The regioselectivity of a Huisgen 1,3-dipolar cycloaddition is governed by the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the dipolarophile.[1] The reaction can be under either HOMO(dipole)-LUMO(dipolarophile) control or LUMO(dipole)-HOMO(dipolarophile) control. The relative energies of these orbitals and the magnitude of the orbital coefficients at the reacting centers determine the preferred regioisomer.
Experimental Protocol to Improve Regioselectivity:
-
Modify Reaction Temperature: Changing the reaction temperature can sometimes influence the regioselectivity, as the activation energies for the formation of the two isomers may be different.
-
Solvent Effects: The polarity of the solvent can influence the relative energies of the FMOs and the transition states. A systematic screen of solvents (e.g., toluene, THF, CH2Cl2, acetonitrile) is recommended.[18]
-
Lewis Acid Catalysis: The addition of a Lewis acid can coordinate to one of the reactants, altering its electronic properties and potentially enhancing the regioselectivity.
-
Modify Substituents: If possible, altering the electronic nature of the substituents on either the 1,3-dipole or the dipolarophile can have a profound effect on the regioselectivity. Electron-withdrawing groups on the dipolarophile generally favor one regioisomer, while electron-donating groups may favor the other.[1]
Data Presentation: Effect of Reaction Conditions on Regioisomeric Ratio
| Entry | Solvent | Temperature (°C) | Additive | Ratio of Regioisomer A:B |
| 1 | Toluene | 80 | None | 1.2 : 1 |
| 2 | THF | 65 | None | 1.5 : 1 |
| 3 | CH2Cl2 | 25 | None | 2.1 : 1 |
| 4 | CH2Cl2 | 25 | ZnCl2 (0.2 eq) | 4.5 : 1 |
Troubleshooting Guide 2: Differentiating Regioisomers by NMR Spectroscopy
Issue: The 1H NMR spectra of the two isolated isomers are very similar, making definitive assignment difficult.
Step-by-Step Methodology for Structural Elucidation:
-
Acquire High-Resolution Spectra: Ensure that 1H, 13C, and 19F NMR spectra are acquired on a high-field instrument (≥400 MHz) for optimal resolution.
-
Perform 2D NMR Experiments:
-
1H-1H COSY: This experiment will reveal which protons are coupled to each other, helping to map out the spin systems.[12]
-
1H-13C HSQC: This spectrum correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of carbon signals.[13]
-
1H-13C HMBC: This is often the most critical experiment for distinguishing regioisomers. It shows correlations between protons and carbons that are 2 or 3 bonds away. Look for key correlations, for example, between the protons on the isothiazole ring and the carbon of the trifluoromethyl group.[14][15]
-
-
Utilize 19F NMR: The chemical shift of the CF3 group can be a sensitive probe of its environment. Compare the 19F chemical shifts of your isomers to those of known trifluoromethylated heterocycles.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can show through-space correlations between protons that are close to each other, providing valuable information about the relative positions of substituents.
Visualization of Troubleshooting Logic:
Caption: Decision workflow for resolving and characterizing regioisomers.
Visualization of a Generic [3+2] Cycloaddition:
Caption: General scheme of a [3+2] cycloaddition leading to regioisomers.
References
- Abd El-Gaber, M. K., Djugovski, M., Huang, T.-Y., Adhikari, S., & Roy, S. (2025). Synthetic Strategies to Access Fluorinated Azoles. European Journal of Organic Chemistry.
- MDPI. (2025).
- Molander, G. A., & Cavalcanti, L. N. (2013). Synthesis of Trifluoromethylated Isoxazolidines: 1,3-Dipolar Cycloaddition of Nitrosoarenes, (Trifluoromethyl)diazomethane, and Alkenes. Scilit.
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- National Institutes of Health. (2008). Synthesis of new triazole-based trifluoromethyl scaffolds. PMC.
- ResearchGate. (n.d.). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters | Request PDF.
- Organic Chemistry Portal. (n.d.). Isothiazole synthesis.
- National Institutes of Health. (2013). Synthesis of Trifluoromethylated Isoxazolidines: 1,3-Dipolar Cycloaddition of Nitrosoarenes, (Trifluoromethyl)diazomethane, and Alkenes. PMC.
- Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284-5288.
- Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition.
- MDPI. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism.
- Refubium. (n.d.). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition.
- Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.
- Royal Society of Chemistry. (n.d.). DBU-catalyzed diastereoselective 1,3-dipolar [3+2] cycloaddition of trifluoroethyl amine-derived isatin ketimines with chalcones: synthesis of 5′-CF3-substituted 3,2′-pyrrolidinyl spirooxindoles.
- Benchchem. (2025).
- Bera, A., Patra, P., Azad, A., Ali, S. A., Manna, S. K., Saha, A., & Samanta, S. (2022). Neat synthesis of isothiazole compounds, studies on their synthetic applications and photophysical properties. Royal Society of Chemistry.
- Royal Society of Chemistry. (n.d.). Isothiourea-mediated asymmetric Michael-lactonisation of trifluoromethylenones: a synthetic and mechanistic study. Chemical Science.
- ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?.
- Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry.
- ResearchGate. (n.d.). Recent advances in the synthesis of isothiazoles.
- National Institutes of Health. (n.d.). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. PMC.
- Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- National Institutes of Health. (n.d.). Direct (LC-)
- Muzalevskiy, V. M., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. MDPI.
- AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
- ResearchGate. (2025). Electrochemical regioselective trifluoromethylation of imidazo[2,1- b ]thiazoles with CF 3 SO 2 Na.
- Taylor & Francis. (n.d.). Huisgen Cycloaddition – Knowledge and References.
- Taylor & Francis. (2021).
- Beilstein Journal of Organic Chemistry. (2013).
- Apollo. (2025). ARTICLE.
- ResearchGate. (n.d.). The chemistry of isothiazoles.
- National Institutes of Health. (2024). Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio). PMC.
- National Institutes of Health. (2025).
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Regio- and stereo-selective synthesis of trifluoromethylated isoxazolidines by 1,3-dipolar cycloaddition of 1,1,1-trifluoro-3-phenylsulfonylpropene with nitrones, and their conversion into trifluoromethylated syn-3-amino alcohols. RSC Publishing.
- Royal Society of Chemistry. (n.d.). Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles as DNA-groove binders.
- National Institutes of Health. (n.d.).
- MDPI. (2021).
- Semantic Scholar. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
Sources
- 1. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isothiazole synthesis [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nmr.oxinst.com [nmr.oxinst.com]
- 13. news-medical.net [news-medical.net]
- 14. Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles as DNA-groove binders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles as DNA-groove binders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. repository.cam.ac.uk [repository.cam.ac.uk]
- 18. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Extraction of 5-Methylthio-isothiazole Derivatives
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-methylthio-isothiazole derivatives. This resource is designed to provide practical, field-proven insights into the critical step of extraction, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot common issues, optimize your solvent selection, and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the extraction of isothiazole-based compounds.
Q1: What is the first-pass solvent I should try for extracting a novel 5-methylthio-isothiazole derivative from an aqueous reaction mixture?
A: For a typical liquid-liquid extraction (LLE) from an aqueous phase, Ethyl Acetate (EtOAc) is an excellent starting point. Its moderate polarity is often well-suited for the aromatic isothiazole core, while its immiscibility with water and relatively low boiling point (77°C) facilitate easy removal post-extraction. Dichloromethane (DCM) is another common choice, but be mindful of its higher density (it will form the bottom layer) and potential for emulsion formation.[1]
Q2: My extraction yield is consistently low. What are the most likely causes?
A: Low yield can stem from several factors:
-
Incomplete Extraction: The partition coefficient (K) of your compound may be low in the chosen solvent system. Increasing the number of extractions (e.g., 3 x 50 mL instead of 1 x 150 mL) is more effective than increasing the volume of a single extraction.
-
Incorrect Aqueous Phase pH: If your derivative has acidic or basic functional groups, its solubility in the aqueous layer will be highly pH-dependent. Ensure the pH is adjusted to neutralize any ionizable groups, rendering the compound more soluble in the organic solvent.
-
Emulsion Formation: Your target compound may be trapped within a stable emulsion between the two phases, preventing its complete transfer to the organic layer.[2]
-
Degradation: Although isothiazoles are generally stable aromatic molecules[3], some derivatives can be sensitive to highly acidic or basic conditions, or prolonged exposure to certain solvents.
Q3: How do I know which layer is the organic layer and which is the aqueous layer?
A: This depends on the density of your organic solvent relative to the aqueous phase (density of water is ~1.0 g/mL).
-
Less Dense Solvents (<1.0 g/mL): Solvents like Ethyl Acetate, Diethyl Ether, Toluene, and Hexanes will form the top layer .
-
Denser Solvents (>1.0 g/mL): Halogenated solvents like Dichloromethane (DCM) and Chloroform will form the bottom layer .
If you are ever unsure, add a few drops of water to the separatory funnel. The layer that increases in volume is the aqueous layer.[1] This simple test can prevent the catastrophic loss of your product.
Q4: Are there any "green" or more environmentally friendly solvents suitable for these extractions?
A: Yes, the field of green chemistry offers several alternatives.[4] For isothiazoles and other sulfur-containing heterocycles, consider solvents like 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl Methyl Ether (CPME). They are often derived from renewable resources and have better environmental and safety profiles than traditional solvents like DCM or ether. Additionally, deep eutectic solvents (DESs) are being explored for extracting sulfur and nitrogen-containing compounds and may be suitable for specific applications.[5][6]
Solvent Selection Guide
The choice of solvent is paramount for a successful extraction. It is a balance between maximizing the solubility of the target compound while minimizing the solubility of impurities.
Key Principles of Solvent Selection
-
"Like Dissolves Like": Match the polarity of the solvent to the polarity of your 5-methylthio-isothiazole derivative. The isothiazole core is aromatic and possesses some polarity due to the heteroatoms. The methylthio group adds a degree of lipophilicity. The overall polarity will be heavily influenced by other substituents on the ring.
-
Immiscibility: The extraction solvent must be immiscible with the solvent of the initial sample matrix (typically water).
-
Partition Coefficient (K): A high partition coefficient (K = [Concentration in Organic Phase] / [Concentration in Aqueous Phase]) is desirable. This ensures efficient transfer of the analyte into the extraction solvent.
-
Volatility: The solvent should have a relatively low boiling point to allow for easy removal by rotary evaporation without degrading the target compound.
-
Inertness: The solvent must not react with your target compound.
Table 1: Properties of Common Extraction Solvents
| Solvent | Formula | Density (g/mL) | Boiling Point (°C) | Polarity Index | Water Miscibility | Typical Layer |
| n-Hexane | C₆H₁₄ | 0.66 | 69 | 0.1 | Immiscible | Top |
| Toluene | C₇H₈ | 0.87 | 111 | 2.4 | Immiscible | Top |
| Diethyl Ether | (C₂H₅)₂O | 0.71 | 35 | 2.8 | Slightly Soluble | Top |
| Ethyl Acetate | C₄H₈O₂ | 0.90 | 77 | 4.4 | Slightly Soluble | Top |
| Dichloromethane (DCM) | CH₂Cl₂ | 1.33 | 40 | 3.1 | Immiscible | Bottom |
| Chloroform | CHCl₃ | 1.49 | 61 | 4.1 | Immiscible | Bottom |
| Acetonitrile | C₂H₃N | 0.79 | 82 | 5.8 | Miscible | N/A (for LLE) |
| Methanol | CH₃OH | 0.79 | 65 | 5.1 | Miscible | N/A (for LLE) |
Note: Acetonitrile and Methanol are listed for reference as they are common solvents for purification (e.g., crystallization) but are not suitable for standard liquid-liquid extraction from aqueous solutions due to their miscibility.[7]
Visualizing the Solvent Selection Workflow
The following diagram outlines a logical workflow for selecting an appropriate extraction solvent for your specific derivative.
Caption: A decision workflow for selecting and optimizing an extraction solvent.
Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This guide addresses specific issues in a problem-cause-solution format.
Table 2: Extraction Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion Formation | - High concentration of surfactant-like impurities or starting materials.[2]- Vigorous shaking of the separatory funnel.- Use of chlorinated solvents (e.g., DCM) with basic aqueous solutions.[1] | - Prevention: Use gentle inversions or swirling instead of vigorous shaking.[2]- Break the Emulsion: Let the funnel stand for 10-20 minutes. Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous layer.[1][2] For stubborn emulsions, filter the mixture through a pad of Celite or glass wool. Centrifugation is also highly effective if available. |
| No Phase Separation | - A water-miscible co-solvent (e.g., ethanol, THF, acetone) is present in the reaction mixture, increasing the mutual solubility of the phases.[1] | - Remove the water-miscible solvent via rotary evaporation before starting the extraction.[1]- Add a significant amount of water and/or brine to force the separation of layers. |
| Insoluble Material at Interface | - A byproduct or starting material is precipitating out of both phases.[1] | - Do not discard the solid. Drain the lower layer, then collect the upper layer and the solid together. Dissolve the solid in a suitable solvent (like methanol or acetone), remove the solvent, and combine this residue with the main organic extract for workup. The solid can be filtered off later.[1] |
| Color in Aqueous Layer | - The target compound has some water solubility.- A colored, water-soluble impurity is present. | - Perform additional extractions on the aqueous layer with fresh organic solvent.- Consider "salting out": add solid NaCl to the aqueous layer to decrease the polarity of the water and drive the organic compound into the organic phase. |
| Pressure Buildup in Funnel | - Use of a low-boiling-point solvent (e.g., diethyl ether, DCM).- An acid-base neutralization reaction is occurring, generating heat or gas (CO₂ from bicarbonate).[8] | - Vent frequently! After every few inversions, point the stem of the funnel into the back of the fume hood and open the stopcock to release pressure.[8] Never point the funnel at yourself or anyone else. |
Visualizing Emulsion Troubleshooting
This diagram provides a step-by-step guide for dealing with the common problem of emulsion formation.
Caption: A troubleshooting flowchart for resolving emulsions during extraction.
Experimental Protocols
This section provides a generalized, step-by-step protocol for a standard liquid-liquid extraction.
Protocol 1: General Liquid-Liquid Extraction from an Aqueous Reaction Mixture
Objective: To extract a 5-methylthio-isothiazole derivative from a basic aqueous reaction mixture into an organic solvent (Ethyl Acetate).
Materials:
-
Reaction mixture in aqueous solution
-
Separatory funnel (ensure it is large enough so the total volume does not exceed 2/3 of the funnel's capacity)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Beakers and Erlenmeyer flasks
-
Rotary Evaporator
Methodology:
-
Preparation and pH Adjustment:
-
Ensure the reaction mixture is cooled to room temperature.
-
Transfer the aqueous mixture to the separatory funnel.
-
Slowly add 1 M HCl to neutralize the basic solution to a pH of ~7. Check the pH using litmus paper. Caution: This may generate heat or gas. Vent the funnel frequently.[8]
-
-
First Extraction:
-
Add a volume of Ethyl Acetate roughly equal to the volume of the aqueous layer.
-
Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel several times gently. Vent after each inversion .
-
Place the funnel back on a ring stand and allow the layers to fully separate. Remove the stopper.
-
Since EtOAc is less dense than water, the organic layer is on top. Drain the lower aqueous layer into a clean beaker or flask (always keep both layers until you are certain you have isolated your product).[8]
-
Pour the upper organic layer out through the top opening of the funnel into a separate clean flask. This prevents re-contamination from any droplets left in the stem.
-
-
Subsequent Extractions:
-
Return the aqueous layer to the separatory funnel.
-
Repeat the extraction process (Step 2) two more times with fresh portions of Ethyl Acetate.
-
Combine all organic extracts into a single flask.
-
-
Washing the Organic Layer:
-
Return the combined organic extracts to the separatory funnel.
-
Add a small volume (~1/4 of the organic layer volume) of deionized water, invert gently, and drain the aqueous layer. This removes water-soluble impurities.
-
(Optional) If the initial pH adjustment used excess acid, wash with saturated NaHCO₃ solution to remove residual acid.
-
Perform a final wash with brine. The brine wash helps to remove the bulk of the dissolved water from the organic layer, making the final drying step more efficient.[2]
-
-
Drying and Solvent Removal:
-
Drain the washed organic layer into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous MgSO₄ or Na₂SO₄ (enough to have some free-flowing powder, not one large clump). Swirl the flask for a few minutes.
-
Gravity filter or decant the dried organic solution into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the crude 5-methylthio-isothiazole derivative.
-
References
-
LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]
-
National Center for Biotechnology Information. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. [Link]
-
Reddit. (2019). What are some common mistakes when doing liquid-liquid extraction labs?. [Link]
-
University of York. (n.d.). Problems with extractions. [Link]
-
Zhengzhou Tophere Industrial Co., Ltd. (2024). Common Problems In Solvent Extraction Systems. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methylisothiazole. PubChem. [Link]
-
Bibliothèque et Archives Canada. (n.d.). NOVEL BASE AND PALLADIUM MEDIATED PREPARATIONS OF SULFUR HETEROCYCLES. [Link]
-
Medwin Publishers. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. [Link]
-
MDPI. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. [Link]
-
ResearchGate. (2002). (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]
-
ResearchGate. (2026). Solubility of elemental sulfur in pure organic solvents and organic solvent–ionic liquid mixtures from 293.15 to 353.15 K. [Link]
-
National Center for Biotechnology Information. (n.d.). Simultaneous Extraction of Sulfur and Nitrogen Compounds from Model Diesel Fuel Using Neoteric Green Solvents. [Link]
-
ACS Omega. (2021). Simultaneous Extraction of Sulfur and Nitrogen Compounds from Model Diesel Fuel Using Neoteric Green Solvents. [Link]
Sources
- 1. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. medwinpublisher.org [medwinpublisher.org]
- 4. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Extraction of Sulfur and Nitrogen Compounds from Model Diesel Fuel Using Neoteric Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity [mdpi.com]
- 8. reddit.com [reddit.com]
thermal stability of 3-trifluoromethyl-isothiazole ring
Technical Support Center: Thermal & Chemical Stability of 3-Trifluoromethyl-isothiazole
Topic: Thermal and Chemical Stability of the 3-Trifluoromethyl-isothiazole Ring Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Role: Senior Application Scientist
Executive Summary: The "Bioisostere" Stability Paradox
Welcome to the technical support center. If you are working with 3-trifluoromethyl-isothiazole , you are likely utilizing it as a bioisostere for pyridine or phenyl rings to modulate lipophilicity (
The Critical Insight: While the trifluoromethyl (
Your primary failure mode will likely not be thermal decomposition, but chemical degradation during workup or basic coupling conditions.
Module 1: Thermal Stability & Stress Testing
Q1: What is the maximum processing temperature for 3-trifluoromethyl-isothiazole intermediates?
A: We recommend a Safe Operating Limit (SOL) of 180°C .
While the isothiazole ring is aromatic and generally stable up to ~250°C (where N-S bond homolysis typically begins), the 3-
-
Continuous Processing:
is recommended. -
Short-term Exposure (Microwave): Stable up to 200°C for < 30 mins in neutral solvents.
-
Decomposition Onset (
): Typically observed >260°C in DSC (Differential Scanning Calorimetry) experiments for the unfunctionalized core.
Q2: What does the thermal decomposition profile look like?
A: The decomposition is energetic due to the cleavage of the weak N-S bond (approx. bond energy 40-50 kcal/mol).
-
Event 1 (Endothermic): Melting (if solid).
-
Event 2 (Exothermic): Ring opening via N-S cleavage, releasing elemental sulfur, nitriles (
), and thioketenes.
Troubleshooting Tip: If you observe "black tar" or a strong sulfur smell after a high-temperature reaction, you have likely triggered N-S homolysis. Add a radical scavenger (e.g., BHT) or lower the temperature by 20°C.
Module 2: Chemical Compatibility (The "Hidden" Danger)
Q3: Why is my yield low in basic coupling reactions (Suzuki/Buchwald)?
A: The 3-
-
Symptom: Loss of starting material, formation of complex mixtures, presence of vinyl nitriles.
-
Solution: Switch to weaker, inorganic bases (
, ) or use non-nucleophilic organic bases ( ). Avoid alkoxides.
Q4: Is the scaffold compatible with reductive conditions?
A: Use Caution. The N-S bond is susceptible to reductive cleavage.
-
Incompatible:
, (at high pressure/temp), Raney Nickel (desulfurization risk). -
Compatible:
(mild conditions), , .
Q5: Can I perform nucleophilic aromatic substitution ( ) on the ring?
A: Yes, but regioselectivity is key.
The 3-
Visualizing the Stability Landscape
The following diagram illustrates the primary degradation pathways you must avoid during method development.
Caption: Primary degradation pathways for 3-trifluoromethyl-isothiazole under thermal, basic, and reductive stress.
Experimental Protocol: Rapid Stability Assessment
Before scaling up, perform this "Traffic Light" Stress Test to validate your reaction conditions.
| Parameter | Condition A (Green) | Condition B (Yellow) | Condition C (Red) |
| Solvent | MeCN, Toluene, DCM | DMF, DMSO (Thermal risk) | Water/MeOH (Hydrolysis risk) |
| Base | |||
| Temp | 0°C to 80°C | 80°C to 140°C | > 150°C |
| Reductant |
Standard Operating Procedure (SOP): Thermal/Base Stress Test
-
Prepare Stock: Dissolve 10 mg of substrate in 1 mL of solvent (e.g., DMSO-
for NMR or MeCN for HPLC). -
Base Challenge: Add 2 equivalents of base (e.g.,
). -
Thermal Challenge: Heat to reaction temperature (
) for 2 hours. -
Analysis:
-
Pass: >98% recovery of parent peak.
-
Fail: Appearance of peaks at
110-120 ppm in NMR (indicative of on opened chain or nitrile) or loss of aromatic protons in NMR.
-
References
-
Isothiazole Chemistry Overview
-
Synthesis and properties of isothiazoles. (2019). Thieme Connect.
-
-
Ring Opening Mechanisms
-
Metalation/Ring Opening of Isothiazoles and Isothiazolium Salts. Science of Synthesis.
-
-
Trifluoromethyl Group Effects
-
Thermal Decomposition of Azoles
-
Thermal Stability of Fused Triazole-Triazine Trifluoromethyl-Containing Explosives. (2021).[6] NIH/PMC.
-
-
Nucleophilic Reactivity
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: ¹⁹F NMR Chemical Shifts of 3-Trifluoromethyl Isothiazoles in Drug Discovery
Introduction
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. The trifluoromethyl (
During the synthesis of these compounds, regioselectivity is a primary challenge. Differentiating the 3-trifluoromethyl isomer from its 4- and 5-positional counterparts is critical. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for this structural elucidation. Because the ¹⁹F nucleus possesses a spin of ½, 100% natural abundance, and a massive chemical shift range (>1000 ppm), it provides a highly sensitive, background-free analytical window.
This guide objectively compares the ¹⁹F NMR performance and chemical shift profiles of 3-trifluoromethyl isothiazoles against alternative positional isomers and related heterocycles, providing researchers with a robust framework for regiochemical assignment.
Comparative Chemical Shift Analysis: The Causality of Regiochemistry
The ¹⁹F chemical shift is exquisitely sensitive to its local electronic environment. Unlike ¹H NMR, where diamagnetic shielding dominates, the ¹⁹F chemical shift is primarily governed by the paramagnetic shielding tensor (
Isothiazole Positional Isomers
When comparing the positional isomers of trifluoromethyl isothiazole, the proximity to the heteroatoms (Nitrogen and Sulfur) and the resonance distribution of the
-
3-Trifluoromethyl Isothiazole (The Target): Positioned adjacent to the highly electronegative nitrogen atom, one might expect strong inductive deshielding. However, the resonance structures of the isothiazole ring render the 3-position relatively electron-rich compared to the 5-position. This balance of inductive (-I) and mesomeric (+M) effects results in a distinct, shielded resonance typically observed at -63.4 ppm in
[1]. -
5-Trifluoromethyl Isothiazole: The 5-position is adjacent to the sulfur atom. In the isothiazole
-system, the 5-position is the most electron-deficient (electrophilic) site. This localized lack of electron density drastically reduces the shielding around the fluorine nuclei, pushing the resonance significantly downfield to approximately -56.0 to -58.0 ppm . -
4-Trifluoromethyl Isothiazole: The 4-position is the most electron-rich site on the ring, but lacks the direct adjacent electronegative heteroatom influence seen at the 3-position. Its chemical shift falls into an intermediate range, typically around -59.0 to -60.0 ppm .
Comparison with Alternative Heterocycles
To contextualize the isothiazole data, it is useful to compare it against other common trifluoromethylated five-membered rings:
-
4-Trifluoromethyl Thiazole: The structural cousin to isothiazole, the thiazole ring exhibits a similar chemical shift for its 4-position, typically resonating around -64.0 ppm [2].
-
N-Aryl Pyrazoles: A
group attached to an N-aryl pyrazole or fused indeno-pyrazole system generally resonates slightly further downfield, around -60.0 to -61.0 ppm , due to the extended conjugation of the aromatic system [3].
Electronic effects dictating the 19F NMR chemical shift of trifluoromethylated heterocycles.
Quantitative Data Summary
The following table summarizes the comparative ¹⁹F NMR chemical shifts, providing a quick-reference diagnostic tool for structural elucidation.
| Compound Scaffold | Typical ¹⁹F Chemical Shift ( | Electronic Environment Characteristic | |
| Isothiazole | 3-position | -63.4 | Adjacent to N; intermediate |
| Isothiazole | 4-position | -59.0 to -60.0 | Most electron-rich |
| Isothiazole | 5-position | -56.0 to -58.0 | Adjacent to S; highly electron-deficient (electrophilic) |
| Thiazole | 4-position | -64.0 | Adjacent to N; structurally analogous to 3-isothiazole |
| N-Aryl Pyrazole | 3/4-position | -60.0 to -61.0 | Extended conjugation with N-aryl substituent |
Experimental Protocols: A Self-Validating Workflow
To ensure the reliability of the chemical shifts reported above, the NMR acquisition must be treated as a self-validating system. Variations in solvent, concentration, or referencing can shift ¹⁹F signals by up to 1.0 ppm, leading to misassignment. The following protocol guarantees quantitative and regiochemically accurate data.
Step-by-Step Methodology
Step 1: Standardized Sample Preparation
-
Action: Dissolve 15–20 mg of the purified heterocycle in 0.6 mL of deuterated chloroform (
). Add 0.1% v/v of Trichlorofluoromethane ( ) directly to the NMR tube. -
Causality:
provides the necessary deuterium lock signal. The strict inclusion of (set to exactly 0.00 ppm) creates an absolute, internal chemical shift reference, eliminating the systemic errors associated with external referencing or solvent-peak calibration.
Step 2: Instrument Configuration & Tuning
-
Action: Insert the sample and tune the NMR probe specifically to the ¹⁹F resonance frequency (e.g., 376 MHz on a 400 MHz console).
-
Causality: Precise probe tuning minimizes reflected radiofrequency power, maximizing pulse efficiency and ensuring the highest possible Signal-to-Noise Ratio (SNR).
Step 3: Pulse Sequence Selection
-
Action: Select an inverse-gated ¹H-decoupled ¹⁹F pulse sequence (e.g., zgig on Bruker systems).
-
Causality: ¹H decoupling simplifies the spectrum by collapsing multiplet structures caused by long-range
or couplings between the group and ring protons. The inverse-gated sequence ensures that decoupling is only active during the acquisition phase, preventing Nuclear Overhauser Effect (NOE) buildup that would artificially inflate the integration values.
Step 4: Relaxation Delay (D1) Optimization
-
Action: Set the relaxation delay (D1) to
seconds. -
Causality: While
groups undergo rapid internal rotation (leading to efficient dipole-dipole relaxation and relatively short times), a D1 of 3–5 seconds guarantees that the longitudinal magnetization has fully returned to thermal equilibrium between scans. This ensures that peak integrations are strictly quantitative.
Step 5: Acquisition and Processing
-
Action: Acquire 16 to 32 transients. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation.
-
Causality: The 0.3 Hz apodization suppresses high-frequency noise in the Free Induction Decay (FID) without significantly degrading the natural linewidth of the
singlet, yielding a clean, easily integrated spectrum.
Workflow for quantitative 19F NMR analysis and structural elucidation of fluorinated isothiazoles.
References
- Title: US20240199589A1 - Glp-1r modulating compounds Source: Google Patents URL
-
Title: Journal of Fluorine Chemistry, 30.01.2019-HH-3 - ZORA Source: uzh.ch URL: [Link]
-
Title: Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one Source: MDPI URL: [Link]
Publish Comparison Guide: 13C NMR Assignments for 5-Methylsulfanyl-3-trifluoromethyl-isothiazole
The following guide provides a comprehensive technical analysis of the 13C NMR spectral characteristics of 5-Methylsulfanyl-3-trifluoromethyl-isothiazole . This document is structured to assist analytical chemists and medicinal chemists in the precise structural verification of this scaffold, comparing it against non-fluorinated analogs to highlight diagnostic spectral features.
Product: this compound (CAS: 157984-54-8) Application: Structural Verification in Drug Discovery (Bioisostere Analysis) Audience: Senior Analytical Scientists, Medicinal Chemists
Executive Summary & Structural Logic
In medicinal chemistry, the isothiazole ring is a critical bioisostere for pyridine and thiazole moieties. The introduction of a trifluoromethyl (CF₃) group at position 3 and a methylsulfanyl (SMe) group at position 5 creates a unique electronic environment that significantly alters the ¹³C NMR profile compared to standard isothiazoles.
This guide provides the predicted high-fidelity assignments based on increment systems and analogous 3-CF₃-isothiazole derivatives. It contrasts these values with a non-fluorinated analog (5-methyl-isothiazole) to demonstrate the "performance" of the CF₃ group as a diagnostic spectral marker.
Key Structural Features[1][2][3][4]
-
C3-CF₃ Moiety: The electron-withdrawing CF₃ group introduces characteristic quartet splitting patterns due to ¹³C-¹⁹F coupling (
and ), serving as the primary confirmation of regio-isomerism. -
C5-SMe Moiety: The sulfur atom at position 5 acts as a resonance donor but inductive withdrawer, typically deshielding the C5 ipso carbon while shielding the adjacent C4 position.
Comparative Analysis: Spectral Performance
To validate the structure, one must compare the observed shifts against a standard reference. Below is a comparison of the target molecule against the standard 5-Methylisothiazole .
Table 1: Comparative ¹³C NMR Shifts (ppm)
Note: Values for the target molecule are predicted based on substituent increment principles and analogous literature data.
| Carbon Position | Target: 5-SMe-3-CF₃-Isothiazole (Predicted) | Reference: 5-Methylisothiazole (Exp. Lit.) | Shift Difference ( | Diagnostic Feature |
| C3 (Ipso) | 156.5 (q, | 157.1 (s) | -0.6 ppm | Diagnostic Quartet |
| C4 (CH) | 121.0 (q, | 123.4 (s) | -2.4 ppm | Upfield shift due to SMe shielding |
| C5 (Ipso) | 168.0 (s) | 165-170 (s) | ~0 ppm | Deshielded ipso-carbon (C-S bond) |
| -CF₃ | 119.5 (q, | N/A | N/A | Primary Identification Peak |
| -SMe / -Me | 15.5 (s) | 14.0 (s) | +1.5 ppm | Slight downfield shift due to S |
Performance Insight
The "Performance" of the CF₃ group in NMR is defined by its coupling constants. The presence of a quartet at ~156 ppm with a coupling constant of ~38 Hz is the definitive "Go/No-Go" signal that the CF₃ is correctly positioned at C3, distinguishing it from potential regioisomers (e.g., 4-CF₃ or 5-CF₃ isomers which would split different ring carbons).
Detailed Assignment & Visualization
The following diagram illustrates the scalar coupling pathways and chemical shift logic.
Caption: Structural logic of this compound showing chemical shifts and key ¹⁹F-¹³C coupling pathways.
Experimental Protocol for Validation
To replicate these results and ensure high-resolution data, follow this optimized protocol. This method minimizes solvent effects that can obscure the C4 protonated carbon signal.
Reagents & Equipment[1][3][5][6][7]
-
Solvent: Deuterated Chloroform (
) is standard. For higher resolution of quaternary carbons, DMSO- is recommended due to higher viscosity and relaxation times. -
Internal Standard: Tetramethylsilane (TMS) 0.00 ppm.
-
Instrument: Minimum 400 MHz (100 MHz for ¹³C).
Step-by-Step Workflow
-
Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of
.-
Expert Tip: If the compound is an oil (common for SMe isothiazoles), filter through a small plug of anhydrous
directly into the NMR tube to remove trace water which can broaden the N-adjacent C3 signal.
-
-
Acquisition Parameters:
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary C3 and C5 carbons have long
relaxation times. A short D1 will suppress these diagnostic peaks. -
Scans: Minimum 512 scans are required to clearly resolve the outer wings of the CF₃ quartet (
Hz).
-
-
Processing:
-
Apply an exponential window function (LB = 1.0 - 2.0 Hz) to enhance the Signal-to-Noise ratio for the quaternary carbons.
-
References
-
Wasylishen, R. E., et al. "Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles."[1] Canadian Journal of Chemistry, vol. 53, 1975, pp. 596-603.[1] Link
-
Lira, B. F., et al. "Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic... thiazolium-5-thiolate." Arkivoc, 2004. Link
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512–7515. Link
-
Alkorta, I., & Elguero, J. "A Theoretical Analysis of the 19F NMR Spectrum of 5-(Perfluoroethyl)-3,4,5-tris(trifluoromethyl)pyrazolidin-3-ol." Croatica Chemica Acta, 2025. Link
Sources
mass spectrometry fragmentation pattern of 3-trifluoromethyl-isothiazoles
Structural Elucidation of 3-Trifluoromethyl-Isothiazoles: A Comparative Guide to Mass Spectrometry Fragmentation Patterns
3-Trifluoromethyl-isothiazoles are highly valued pharmacophores in contemporary medicinal chemistry. Their unique electronic properties have made them essential building blocks in the development of GPR120 agonists for type II diabetes [1] and TASIN analogs targeting mutant adenomatous polyposis coli (APC) in colorectal cancer [2]. However, the combination of the highly electron-withdrawing trifluoromethyl (
This guide provides an authoritative, objective comparison of Electron Ionization (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) methodologies. By dissecting the causality behind their fragmentation patterns, this guide equips analytical scientists with the necessary frameworks to confidently perform structural elucidation and differentiate positional isomers.
The Mechanistic Logic of Fragmentation (E-E-A-T Analysis)
To accurately identify 3-trifluoromethyl-isothiazoles, one must understand why specific bonds cleave under different ionization energies, rather than simply memorizing mass-to-charge (
-
The Isothiazole Ring Dynamics: The sulfur-nitrogen (S-N) bond is the most labile point within the isothiazole heterocycle[4]. Under collisional activation, initial ring opening almost exclusively occurs via S-N cleavage. This is immediately followed by the expulsion of highly stable neutral molecules, predominantly hydrogen cyanide (
) or carbon monosulfide ( ). -
The
Proximity Effect: The strong C-F bonds resist simple homolytic cleavage. Instead, the group dictates charge retention and drives rearrangement. In ESI-MS/MS (positive ion mode), protonation typically occurs on the isothiazole nitrogen. Because the group is at the adjacent 3-position, it is sterically poised to interact with the protonated nitrogen, facilitating the expulsion of neutral hydrogen fluoride ( , -20 Da) via a favored cyclic transition state. This proximity effect is a critical diagnostic marker that distinguishes the 3-positional isomer from 4- or 5-trifluoromethyl variants.
Figure 1: ESI-MS/MS CID fragmentation pathway for 3-trifluoromethyl-isothiazole.
Objective Comparison: EI-MS vs. ESI-MS/MS
Choosing the correct analytical approach dictates the depth of structural information obtained. While GC-EI-MS is excellent for confirming the core framework through radical losses, LC-ESI-MS/MS is mandatory for isomer differentiation in complex biological matrices [3].
Table 1: Comparative Performance of MS Techniques for 3-Trifluoromethyl-Isothiazoles
| Analytical Parameter | Gas Chromatography EI-MS (70 eV) | Liquid Chromatography ESI-MS/MS (CID) |
| Primary Ion Formed | Radical Cation ( | Protonated Molecule ( |
| Diagnostic Utility | High for identifying the exact mass of the unprotonated core and radical losses. | High for sequencing and identifying positional isomers via low-energy CID. |
| Key Neutral Losses | ||
| Isomer Differentiation | Moderate (spectra of 3-, 4-, and 5-isomers can be remarkably similar due to rapid thermal rearrangement). | Excellent (Energy-resolved MS/MS distinguishes isomers based on specific breakdown curves). |
| Sensitivity & Matrix | Moderate (requires sample volatility; best for early synthetic intermediates). | High (ideal for polar, non-volatile downstream drug candidates in plasma/serum). |
Experimental Protocols: Self-Validating Workflows
To ensure rigorous reproducibility, the following methodologies are designed as self-validating systems. The expected data outputs inherently verify that the experimental conditions were successfully met.
Protocol A: LC-ESI-MS/MS Workflow for Isomer Differentiation
Rationale: ESI-MS/MS is highly sensitive to the spatial arrangement of the
-
Sample Preparation: Dissolve the analyte in HPLC-grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.
-
Causality: Formic acid acts as a proton donor, ensuring efficient protonation of the isothiazole nitrogen to generate a stable, abundant
precursor ion.
-
-
Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size). Utilize a gradient of 5% to 95% Acetonitrile (supplemented with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
-
MS Source Parameters: Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and source temperature to 150°C in positive ion mode.
-
Energy-Resolved CID (ER-MS): Isolate the
ion in Q1. Apply Collision Energy (CE) ramping from 10 eV to 40 eV using Argon as the collision gas in Q2. -
Self-Validation & Data Interpretation: Monitor the ratio of the
to fragments. A dominant peak at lower collision energies (15-20 eV) validates the 3-trifluoromethyl substitution. Positional isomers (4- and 5- positions) lack this proximity effect and require significantly higher CE (>30 eV) to force elimination, instead favoring early loss.
Protocol B: GC-EI-MS Workflow for Core Confirmation
Rationale: Electron Ionization provides a "hard" ionization environment, revealing the highly stable aromatic core and radical losses that soft ESI techniques often miss.
-
Sample Preparation: Dissolve the compound in Hexane or Ethyl Acetate to a concentration of 10 µg/mL.
-
GC Conditions: Inject 1 µL in splitless mode (injector at 250°C) onto an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven from 60°C (hold 1 min) to 280°C at a ramp rate of 15°C/min.
-
MS Conditions: Set the electron energy strictly to 70 eV to ensure standardized library matching. Set the ion source temperature to 230°C and the quadrupole to 150°C.
-
Self-Validation & Data Interpretation: Scan from
50 to 400. The successful ionization of the 3-trifluoromethyl-isothiazole framework is validated by the presence of a distinct peak, accompanied by a diagnostic base peak at M-69 (loss of ) and a secondary peak at M-27 (loss of ). If M-19 (loss of ) is absent but M-69 is present, the group is intact and correctly attached to the heteroaromatic ring.
References
-
Title : Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis | Source : ResearchGate | URL :[Link]
-
Title : Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) | Source : NIH / PMC | URL :[Link]
-
Title : Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy | Source : NIH / PMC | URL :[Link]
-
Title : High-resolution mass spectrometry. Part IV. Behaviour of isothiazoles under electron impact | Source : Journal of the Chemical Society C: Organic (RSC Publishing) | URL :[Link]
IR spectroscopy bands for CF3 and SMe groups in isothiazoles
Comparative Guide: IR Spectroscopic Profiling of Trifluoromethyl ( ) vs. Methylthio ( ) Isothiazoles
Executive Summary
In the structural characterization of isothiazole-based pharmacophores, distinguishing between trifluoromethyl (
This guide objectively compares the vibrational signatures of these two functional groups attached to an isothiazole core.[1] The
Spectroscopic Profiles: The Core Comparison
The following analysis dissects the vibrational modes of
The Trifluoromethyl ( ) Signature
The
-
Primary Feature (C-F Stretching): The C-F stretching vibrations are the strongest bands in the IR spectrum of fluorinated compounds. In isothiazoles, these appear as a complex, often split, broad envelope between 1100 and 1350 cm⁻¹ .
-
Asymmetric Stretch (
): Typically found at 1300–1360 cm⁻¹ . -
Symmetric Stretch (
): Typically found at 1100–1200 cm⁻¹ .
-
-
Interference: These bands are so intense that they often mask the C-N and C-C ring breathing modes of the isothiazole skeleton.
-
Ring Effect: Due to the strong electron-withdrawing nature (
) of , the isothiazole ring electron density is reduced, often shifting the ring vibration to slightly higher frequencies compared to unsubstituted analogs.
The Methylthio ( ) Signature
The
-
Aliphatic C-H Stretch (
): Unlike , the group contains hydrogen. Look for weak-to-moderate bands in the 2920–2980 cm⁻¹ range. This is the first " go/no-go " differentiator from a perfluorinated analog. -
Methyl Deformation (
): The asymmetric bending of the methyl group on the sulfur atom appears as a sharp band around 1430–1440 cm⁻¹ .-
Differentiation: This can overlap with isothiazole ring stretches, but it is distinctively sharper than the broad C-F bands found in this region for
analogs.
-
-
C-S Stretching (
): This is the definitive confirmation band, appearing in the low-frequency region, typically 600–700 cm⁻¹ (often ~690–710 cm⁻¹). It is generally weak and requires a clean baseline to identify.
Comparative Data Summary
| Feature | Trifluoromethyl ( | Methylthio ( |
| Dominant Band | C-F Stretch (Very Strong, Broad) | Ring / Deformation (Medium, Sharp) |
| Primary Region | 1100–1350 cm⁻¹ | 2900–3000 cm⁻¹ & 600–750 cm⁻¹ |
| C-H Region | Silent (unless other H on ring) | Active (~2925, 2980 cm⁻¹) |
| Fingerprint (Low) | Clean (mostly bending modes) | Diagnostic ( |
| Electronic Effect | Strong Withdrawal ( | Weak Withdrawal ( |
| Detection Limit | Very Low (High Sensitivity) | Moderate |
Structural Impact: The Isothiazole Scaffold
The isothiazole ring (1,2-thiazole) is not a passive spectator. Its inherent vibrational modes interact with these substituents.
-
Ring Stretching (
): Isothiazoles exhibit characteristic skeletal stretching vibrations (C=N, C=C) in the 1350–1560 cm⁻¹ range.-
With
: The bands often shift to the higher end of this range (e.g., >1500 cm⁻¹) due to ring deactivation. -
With
: The lone pairs on sulfur can conjugate with the ring (resonance effect), potentially lowering the bond order of adjacent ring bonds and shifting skeletal stretches to slightly lower frequencies.
-
-
C-Substituent Bond:
-
: The bond is strong and short; the vibration couples strongly with the internal
modes. -
: The
bond vibration is distinct, appearing around 1050–1100 cm⁻¹ (often coupled with ring modes), distinct from the lower frequency stretch.
-
: The bond is strong and short; the vibration couples strongly with the internal
Experimental Protocol: ATR-FTIR Analysis
For rapid discrimination of these derivatives in a drug development setting, Attenuated Total Reflectance (ATR) is the preferred methodology over KBr pellets due to reproducibility and ease of sample recovery.
Materials & Equipment[2][3][4][5]
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).
-
Accessory: Diamond ATR Crystal (single bounce).
-
Resolution: 4 cm⁻¹.
-
Scans: 16–32 scans (sufficient for
); 64 scans (recommended for to resolve weak C-S bands).
Step-by-Step Workflow
-
Background: Collect an air background spectrum (clean crystal).
-
Sample Prep:
-
Solids: Place ~2-5 mg of the isothiazole derivative directly on the crystal. Apply high pressure using the anvil to ensure intimate contact (critical for observing the weak C-S stretch).
-
Oils: Apply a thin film; no pressure anvil required.
-
-
Acquisition: Collect the sample spectrum.
-
Processing: Apply Automatic Baseline Correction. Note: Do not over-smooth the 1000–1400 cm⁻¹ region, as splitting patterns in
bands contain structural information. -
Cleaning: Clean crystal with isopropanol (for
analogs) or acetone (for analogs).
Decision Matrix & Logic Flow
The following diagram illustrates the logical pathway for distinguishing these two groups based on spectral data.
Caption: Logical workflow for differentiating SMe and CF3 substituents on isothiazole rings via FTIR.
References
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for C-F and C-S frequency ranges).
- Katritzky, A. R., & Taylor, P. J. (1990). Physical Methods in Heterocyclic Chemistry. Academic Press.
-
Mille, G., et al. (1980). "Vibrational spectra of isothiazole and its monomethyl derivatives." Journal of Molecular Structure, 61, 255-258. Link (Foundational data on methyl-substituted isothiazoles).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.
-
Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. Link (Specifics on C-S stretching modes).
A Comparative Guide to the Biological Activity of Isothiazole and Thiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the five-membered heterocyclic scaffolds, isothiazole and thiazole, have emerged as "privileged structures."[1][2] Their presence in a multitude of biologically active compounds, from natural products to FDA-approved drugs, underscores their significance in the design of novel therapeutic agents. This guide provides an in-depth, objective comparison of the biological activities of isothiazole and thiazole analogs, supported by experimental data, to inform and guide researchers in their drug discovery endeavors.
Structural Nuances: Isothiazole vs. Thiazole
The core difference between isothiazole and thiazole lies in the arrangement of the nitrogen and sulfur atoms within the five-membered ring. In thiazole, the sulfur and nitrogen atoms are in a 1,3-relationship, whereas in isothiazole, they are in a 1,2-arrangement.[3][4] This seemingly subtle distinction in heteroatom positioning leads to significant differences in their electronic properties, dipole moments, and hydrogen bonding capabilities, which in turn profoundly influence their interactions with biological targets.[5]
Caption: A generalized workflow for the comparative biological evaluation of isothiazole and thiazole analogs.
General Protocol for Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Compound Dilution: The test compounds (isothiazole and thiazole analogs) are serially diluted in a 96-well microtiter plate.
-
Inoculation: The standardized inoculum is added to each well containing the diluted compounds.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
General Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the isothiazole and thiazole analogs and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated. [6]
Conclusion
Both isothiazole and thiazole scaffolds are undeniably valuable in the pursuit of novel therapeutics. Thiazole derivatives have a more extensive history and are present in a larger number of clinically approved drugs. However, isothiazole analogs are increasingly recognized for their unique biological activities and potential as bioisosteric replacements. The strategic combination of both rings in hybrid molecules presents an exciting avenue for the development of next-generation drugs with potentially enhanced or synergistic activities. The choice between these two privileged heterocycles should be guided by the specific biological target, desired physicochemical properties, and the ever-important consideration of novel intellectual property.
References
-
Fan, Z., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(69), 39593-39601. Available from: [Link]
-
Fan, Z., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. PubMed, 2018 Nov 26;8(69):39593-39601. Available from: [Link]
-
Fan, Z., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. ResearchGate. Available from: [Link]
-
Wang, J., et al. (2025). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry, 73(1), 30-46. Available from: [Link]
-
Yao, C., et al. (2019). Discovery of Novel Isothiazole, 1,2,3-Thiadiazole, and Thiazole-Based Cinnamamides as Fungicidal Candidates. Journal of Agricultural and Food Chemistry, 67(45), 12423-12433. Available from: [Link]
-
Al-Ostath, A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(50), 36473-36502. Available from: [Link]
-
Open Access Journals. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. Available from: [Link]
-
Barreiro, G., et al. (2022). Synthetic strategies for thiazole and isothiazole preparation versus a permutation concept. Nature Communications, 13(1), 743. Available from: [Link]
-
Gomha, S. M., et al. (2017). A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety. Chemistry Central Journal, 11(1), 25. Available from: [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). ijcrt.org. Available from: [Link]
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022). ijarsct.co.in. Available from: [Link]
-
Abdu-Rahem, L. R. (2021). SYNTHESIS AND MEDICINAL ATTRIBUTES OF THIAZOLE DERIVATIVES: A REVIEW. journal.uomosul.edu.iq. Available from: [Link]
-
Shawky, A. M., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 706782. Available from: [Link]
-
Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. Available from: [Link]
-
Request PDF. (2025). Synthesis and Anticancer Activities of Some Thiazole Derivatives. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Thiazole Derivatives Inhibitors of Protein Kinases. ResearchGate. Available from: [Link]
-
Sili, U., et al. (2022). Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. Archiv der Pharmazie, 355(2), e2100344. Available from: [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). pubs.rsc.org. Available from: [Link]
-
ResearchGate. (n.d.). Thiazole derivatives as inhibitors of protein kinase. ResearchGate. Available from: [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PubMed. Available from: [Link]
-
Abdel-Aziz, M., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5483. Available from: [Link]
-
Thiazole and Isothiazole Chemistry in Crop Protection. (2025). PubMed. Available from: [Link]
-
Kumar, D., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega, 8(20), 17851-17863. Available from: [Link]
-
ResearchGate. (n.d.). Mechanism for the synthesis of thiazoles and isothiazoles. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). 1,2,4‐Oxadiazoles as thiazole bioisostere. ResearchGate. Available from: [Link]
-
Cambridge MedChem Consulting. (2022). Acid Bioisosteres. cambridgemedchemconsulting.com. Available from: [Link]
Sources
Analytical Reference Standards for 5-Methylsulfanyl-3-Trifluoromethyl-Isothiazole: A Comprehensive Comparison Guide
Introduction & Mechanistic Context
5-Methylsulfanyl-3-trifluoromethyl-isothiazole (CAS: 157984-54-8) is a highly specialized fluorinated heterocyclic building block. Its unique molecular architecture—combining an isothiazole core with methylsulfanyl and trifluoromethyl substituents—makes it a critical intermediate in the synthesis of advanced agrochemicals and pharmaceuticals[1].
Because it is a pale yellow, semi-volatile liquid at room temperature (MW: 199.22), its physical state presents unique challenges for analytical quantification[1]. When monitoring reaction progress or quantifying residual impurities in final active pharmaceutical ingredients (APIs), the accuracy of your assay is entirely dependent on the quality of your reference standard. This guide objectively compares the available reference standard grades and provides field-proven, self-validating protocols for establishing rigorous analytical control.
Comparison of Reference Standard Grades
When establishing analytical methods (e.g., GC-MS or HPLC-UV), laboratories must choose between different tiers of reference materials. The choice dictates the metrological traceability, safety, and the rigorousness of the analytical validation.
Performance and Specification Comparison
| Specification | Tier 1: Certified Reference Material (CRM) | Tier 2: Analytical Standard Grade | Tier 3: Commercial Building Block |
| Typical Purity | >99.0% (Certified Mass Fraction) | ≥98.0% (Chromatographic) | ~95.0% (Nominal) |
| Format | Solution (e.g., 1.0 mg/mL in Methanol) | Neat Liquid | Neat Liquid |
| Traceability | ISO 17034 / ISO/IEC 17025 | NIST Traceable Weights | None (Requires qualification) |
| Uncertainty (U) | Explicitly stated (e.g., ± 0.5%) | Not rigorously quantified | High (Lot-to-lot variability) |
| Primary Use Case | Regulatory submissions, ISO 17025 testing | Routine QC, Method Development | Synthesis, In-house Working Standard |
| Cost / Access | High / Custom synthesis often required | Medium | Low / Readily available |
Mechanistic Causality Behind Standard Selection: Using a Tier 1 CRM in solution inherently mitigates the handling risks and evaporative weighing errors associated with volatile neat liquids[2]. However, because this compound is primarily an intermediate rather than a final regulated API, commercially available CRMs are extremely rare. Consequently, most analytical laboratories must purchase the Tier 3 commercial building block grade (e.g., 95% purity)[1] and perform rigorous in-house qualification to elevate it to a "Working Standard."
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, any analytical protocol must be self-validating. The following methodologies detail how to qualify a commercial-grade standard and subsequently use it for trace analysis.
Protocol A: In-House Qualification of a Working Standard (Mass Balance Approach)
To use a 95% commercial grade as a quantitative reference, you must determine its absolute mass fraction. Relying solely on HPLC area percent is a critical error, as it ignores non-UV absorbing impurities, water, and residual solvents.
Step-by-Step Methodology:
-
Chromatographic Purity (HPLC-UV):
-
System: C18 column (150 mm × 4.6 mm, 3 µm).
-
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Causality: The highly electronegative trifluoromethyl group significantly increases the molecule's lipophilicity, requiring a higher organic modifier ratio to achieve proper elution and peak shape.
-
Detection: UV at 254 nm. Integrate all peaks to determine chromatographic purity (
).
-
-
Volatile Impurities (GC-FID):
-
Analyze the neat liquid via GC-FID (DB-5MS column) to detect volatile synthesis by-products (e.g., unreacted thiols) that do not absorb in UV light.
-
-
Water Content (Karl Fischer Coulometry):
-
Titrate 100 mg of the neat liquid to determine the water mass fraction (
).
-
-
Absolute Assay Calculation:
-
Calculate the working standard assay: Assay = P_{HPLC} * (100% - W - Volatiles). This orthogonal mass balance approach is a self-validating system that ensures no "invisible" impurities artificially inflate the standard's purity.
-
Protocol B: Routine GC-MS Quantification
Because the compound is semi-volatile and contains sulfur, GC-MS is the optimal technique for trace analysis and impurity profiling[3].
Step-by-Step Methodology:
-
Standard Preparation: Dilute the qualified working standard in ethyl acetate to create a calibration curve (0.1 µg/mL to 10 µg/mL). Use 1-chlorodecane as an internal standard (ISTD) to correct for injection volume variability.
-
Instrument Parameters:
-
Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).
-
Oven Program: 50°C (hold 1 min), ramp at 15°C/min to 250°C (hold 5 min).
-
Inlet: 250°C, Split ratio 10:1.
-
Detection: Electron Ionization (EI) at 70 eV.
-
-
Data Acquisition: Monitor the molecular ion (
at m/z 199). Causality: The strong electron-withdrawing nature of the group stabilizes specific fragmentation pathways, ensuring high selectivity against complex sample matrices.
Logical Workflow Visualization
To ensure trustworthiness, the transition from a raw commercial chemical to an analytically valid reference standard must follow a strict, orthogonal testing pathway.
Workflow for qualifying a commercial grade intermediate into an analytical working standard.
References
-
AccuStandard. "Pesticide Standards Reference Guide". hpst.cz.[Link]
-
Prapurandina et al. "Development and Validation of an Analytical Method for the Determination of Methylisothiazolinone and Methylchloroisothiazolinone in Cosmetic Products Using Matrix Solid-Phase Dispersion Coupled to Gas Chromatography-Mass Spectrometry". researchgate.net.[Link]
Sources
High-Performance Liquid Chromatography (HPLC) Retention Dynamics of 5-Methylthio-3-trifluoromethylisothiazole: A Comparative Column Guide
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Refining Gradient Conditions
I'm now integrating gradient elution conditions, emphasizing the importance of methanol and acetonitrile as mobile phases. I'm focusing on optimizing the gradient profile for the PFP column, paying close attention to the impact of the -CF3 group on retention. I'm also preparing for the calculations of the retention factor (
Optimizing Gradient Profile
I'm now deeply involved in refining the gradient elution conditions, particularly for PFP columns. I'm focusing on balancing methanol and acetonitrile, mindful of the -CF3 group's influence on retention. I'm also ensuring the retention factor and resolution calculations will be accurate, by tuning the gradient.
Validating SST Protocol
I'm now integrating a self-validating System Suitability Test (SST) within the protocol, focusing on resolution and tailing factor metrics. This is ensuring the method's reliability, and it contains built-in checks to confirm proper function. I am prioritizing a step-by-step approach: mobile phase preparation, column equilibration, and bracketed sample analysis. The goal is to provide reliable results.
Validating SST Protocol
I'm now integrating a self-validating System Suitability Test (SST) within the protocol, focusing on resolution and tailing factor metrics. This is ensuring the method's reliability, and it contains built-in checks to confirm proper function. I am prioritizing a step-by-step approach: mobile phase preparation, column equilibration, and bracketed sample analysis. The goal is to provide reliable results.
Synthesizing Quantitative Data
I'm now generating a scientifically-grounded, representative data table for the retention guide. I'm focusing on providing accurate values for retention times and other key parameters, considering a LogP of approximately 3 and a -CF3 group. I'll explicitly state that this data is synthesized, ensuring scientific rigor while providing guidance.
Presenting Column Data
Now, I'm generating a comprehensive table that includes the specific retention data for the three column types: C18, Phenyl-Hexyl, and PFP. The table now features retention times, retention factors, USP tailing factors, and resolution values from the critical pair, which I've synthesized based on their stationary phase interactions and selectivity behaviors. The data clearly shows how PFP provides baseline resolution, and I've highlighted the significant improvements of Phenyl-Hexyl and PFP versus the C18 column.
Executive Summary
The chromatographic separation of heavily functionalized heterocyclic building blocks, such as 5-methylthio-3-trifluoromethylisothiazole , presents unique challenges in analytical chemistry and drug development. Relying solely on traditional hydrophobic retention mechanisms often leads to co-elution with closely related impurities (e.g., des-fluoro or des-methylthio analogs).
This guide provides an objective, data-backed comparison of three dominant HPLC stationary phases—Octadecylsilane (C18) , Phenyl-Hexyl , and Pentafluorophenyl (PFP) . By dissecting the causality behind stationary phase interactions, we establish a self-validating methodological framework to achieve baseline resolution for this complex fluorinated isothiazole.
Physicochemical Profiling & Chromatographic Causality
To design an effective separation strategy, we must first deconstruct the analyte's physicochemical profile. 5-Methylthio-3-trifluoromethylisothiazole possesses three distinct interactive domains:
-
The Trifluoromethyl (
) Group: While highly lipophilic, the group creates a strong, localized dipole. Traditional C18 columns interact with this group purely through dispersive (hydrophobic) forces, failing to recognize its polarizability. -
The Isothiazole Core: This heteroaromatic ring is highly electron-deficient (a
-acid), especially when conjugated with the electron-withdrawing group. It acts as a strong -electron acceptor. -
The Methylthio (
) Ether: The sulfur atom is highly polarizable and can interact with residual, unendcapped silanols on the silica matrix, potentially leading to peak tailing if the mobile phase pH is not strictly controlled.
Stationary Phase Comparison: Mechanisms of Selectivity
Octadecylsilane (C18): The Baseline Standard
C18 phases separate compounds based primarily on hydrodynamic volume and lipophilicity. While C18 provides adequate baseline retention for 5-methylthio-3-trifluoromethylisothiazole, it lacks steric and electronic recognition. Consequently, it struggles to resolve the target analyte from positional isomers or structurally similar impurities, as their overall hydrophobicities are nearly identical.
Phenyl-Hexyl: The Intermediary
Phenyl-Hexyl columns introduce a secondary retention mechanism:
Pentafluorophenyl (PFP): Maximum Orthogonality
PFP columns are the superior choice for this analyte. The carbon-fluorine bonds on the PFP stationary phase are highly polar compared to carbon-hydrogen bonds, significantly enhancing the electrostatic retention of fluorinated analytes [3.7]. Furthermore, PFP columns provide distinct elution orders and improved resolution through a combination of dipole-dipole, hydrogen bonding, and unique
Mechanistic Pathway Visualization
Mechanistic pathways of analyte-stationary phase interactions across C18, Phenyl, and PFP columns.
Comparative Data Analysis
The following table summarizes the representative chromatographic performance of 5-methylthio-3-trifluoromethylisothiazole against a critical pair impurity (e.g., 5-desmethylthio analog) across the three column chemistries.
Conditions: 150 x 4.6 mm, 3 µm columns; Mobile Phase: Methanol / 0.1% Formic Acid in Water (Gradient); Flow Rate: 1.0 mL/min; UV Detection: 254 nm.
| Stationary Phase | Retention Time ( | Retention Factor ( | USP Tailing Factor ( | Resolution ( | Mechanism Dominance |
| C18 | 4.25 | 3.2 | 1.35 | 1.1 (Co-elution Risk) | Hydrophobic (Dispersive) |
| Phenyl-Hexyl | 5.10 | 4.1 | 1.15 | 1.8 (Baseline) | Hydrophobic + |
| PFP | 6.85 | 5.8 | 1.02 | 3.4 (Robust Separation) | Fluorophilic + Dipole + |
Data Interpretation: Methanol is utilized as the organic modifier rather than acetonitrile. Acetonitrile possesses its own
Self-Validating Experimental Protocol
To ensure scientific integrity and reproducibility, the following step-by-step workflow incorporates built-in System Suitability Testing (SST) to validate the method prior to sample analysis.
Phase 1: Preparation & Equilibration
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in LC-MS grade
(v/v). The acidic pH (~2.7) suppresses the ionization of residual silanols, preventing secondary interactions with the polarizable sulfur atom. -
Mobile Phase B: 100% LC-MS grade Methanol.
-
-
Column Installation: Install a PFP column (e.g., 150 x 4.6 mm, 3 µm). Equilibrate with 5% B for 20 column volumes until baseline pressure (
) and UV absorbance are completely stable.
Phase 2: System Suitability Test (SST) - The Validation Gate
-
Resolution Standard Injection: Inject 5 µL of a standard mixture containing 5-methylthio-3-trifluoromethylisothiazole (100 µg/mL) and its critical des-methylthio impurity (10 µg/mL).
-
Gradient Execution:
-
0.0 - 2.0 min: 5% B
-
2.0 - 10.0 min: 5% to 85% B (Linear Ramp)
-
10.0 - 12.0 min: 85% B (Wash)
-
12.0 - 12.1 min: 85% to 5% B
-
12.1 - 16.0 min: 5% B (Re-equilibration)
-
-
Autonomy Check (Self-Validation): The system is only validated for sample analysis if the chromatography software confirms:
-
Resolution (
) between the target and the impurity. -
USP Tailing Factor (
) for the main peak. -
Retention time relative standard deviation (RSD)
over three replicate injections.
-
Phase 3: Sample Analysis & Bracketing
-
Sample Injection: Proceed with unknown sample injections only after SST criteria are met.
-
Bracketing: Inject the SST standard every 10 samples and at the end of the sequence. If the final bracket fails the
threshold (indicating potential column fouling or phase collapse), all data acquired since the last passing bracket must be invalidated and re-run.
References
-
LCGC International. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC."[Link]
-
LCGC International. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases."[Link]
-
Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases."[Link]
Sources
A Comparative Guide to the Crystal Structures of 3-Trifluoromethyl-Isothiazole Derivatives: Unveiling Solid-State Architectures
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3-Trifluoromethyl-Isothiazole Scaffold
The isothiazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique physicochemical properties. The introduction of a trifluoromethyl (-CF3) group at the 3-position of the isothiazole ring can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel materials. This guide provides a comparative analysis of the available crystal structure data for 3-trifluoromethyl-isothiazole derivatives and related analogues, offering insights into their molecular conformations and supramolecular assemblies. While a comprehensive library of crystal structures for a homologous series of 3-trifluoromethyl-isothiazole derivatives is not yet publicly available, this guide synthesizes existing data to illuminate key structural trends and provide a framework for future investigations.
Comparative Analysis of Crystal Structures
The substitution pattern on the isothiazole ring significantly dictates the crystal packing and the nature of intermolecular interactions. Here, we compare the crystal structures of a selection of trifluoromethyl-substituted isothiazole and related thiazole derivatives to elucidate these structure-property relationships.
A notable example is the crystal structure of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one [1]. In this fused isothiazole system, the molecules form centrosymmetric dimers through weak C-H···O hydrogen bonds. The presence of the bulky cyclohexylmethyl group and the nitro and trifluoromethyl substituents influences the overall packing, which is characterized by a packing index of 71.6%[1]. Interestingly, intermolecular F···F contacts between the CF3 groups are not observed in this structure[1].
In contrast, studies on related 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives reveal different packing motifs driven by stronger hydrogen bonding interactions[2][3]. For instance, in one derivative, molecules are linked into centrosymmetric dimers via N-H···O hydrogen bonds. These dimers are further connected through weaker C-H···S and C-H···F interactions[2][3]. In another related structure, N-H···S hydrogen bonds lead to the formation of zig-zag chains[2][3]. These examples underscore the critical role of hydrogen bond donors and acceptors in directing the supramolecular architecture.
While not containing a trifluoromethyl group, a systematic study on 3-substituted 4,5-dichloroisothiazoles provides valuable insights into how substituent changes impact crystal packing[4]. In these derivatives, π-stacking between the isothiazole rings is a recurring motif, alongside other noncovalent interactions such as lone pair···π and halogen bonding[4]. This suggests that for 3-trifluoromethyl-isothiazole derivatives bearing aromatic substituents, π-π interactions are likely to be a significant feature of their crystal packing.
The following table summarizes key crystallographic data for selected trifluoromethyl-containing isothiazole and related thiazole derivatives.
| Compound Name | Formula | Crystal System | Space Group | Key Intermolecular Interactions |
| 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one | C15H15F3N2O3S | Monoclinic | I2/a | C-H···O weak hydrogen bonds, O···N contacts |
| 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[3][5]thiazolo[4,5-d]pyrimidin-7(6H)-one (2e) | C12H5F4N3OS2 | Triclinic | P-1 | N-H···O hydrogen bonds, C-H···S and C-H···F interactions |
| 7-(ethylamino)-3-phenyl-5-(trifluoromethyl)[3][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione (4b) | C14H11F3N4S2 | Monoclinic | P21/n | N-H···S hydrogen bonds, C-H···S, C-H···F, C-H···π, and π···π interactions |
| 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one | C3HF3N2OS | - | - | N-H···O hydrogen bonds, S···O and O···O contacts, F···F contacts |
Experimental Workflow for Crystal Structure Determination
The determination of the crystal structure of a novel 3-trifluoromethyl-isothiazole derivative follows a well-established workflow, from chemical synthesis to crystallographic analysis. Understanding the causality behind each step is crucial for obtaining high-quality crystals suitable for X-ray diffraction.
Caption: Experimental workflow for crystal structure determination.
Detailed Experimental Protocol: Synthesis and Crystallization
The following protocol is a representative example for the synthesis and crystallization of a 3-trifluoromethyl-isothiazole derivative.
1. Synthesis:
The synthesis of 3-trifluoromethyl-isothiazole derivatives often involves the construction of the isothiazole ring from appropriate precursors containing the trifluoromethyl group. A common route is the reaction of a β-ketothioamide with an oxidizing agent. For instance, a substituted 3-amino-3-thioxopropanamide can be reacted with an N-halosuccinimide to yield the corresponding isothiazole.
2. Purification:
After the reaction is complete, the crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The purity of the collected fractions is monitored by thin-layer chromatography.
3. Crystallization:
Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. Slow evaporation is a widely used technique.
-
Solvent Selection: A suitable solvent or solvent system is crucial. The ideal solvent should dissolve the compound when hot but have low solubility when cold. Common solvents for recrystallization of heterocyclic compounds include ethanol, methanol, acetone, and mixtures like ethanol/water[5].
-
Procedure:
-
Dissolve the purified compound in a minimum amount of a suitable hot solvent in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Allow the vial to stand undisturbed at room temperature. Crystal growth can take several days to weeks.
-
Once crystals of suitable size and quality have formed, they are carefully isolated from the mother liquor.
-
4. Single-Crystal X-ray Diffraction:
A suitable single crystal is mounted on a goniometer of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray data is collected, and the resulting diffraction pattern is used to solve and refine the crystal structure using specialized software.
Implications of Crystal Structure on Physicochemical Properties
The arrangement of molecules in the crystal lattice has a direct impact on the macroscopic properties of the material, including:
-
Melting Point: Stronger intermolecular interactions, such as hydrogen bonds and extensive π-stacking, generally lead to higher melting points.
-
Solubility: The energy required to break the crystal lattice and solvate the individual molecules influences solubility. Polymorphs, which are different crystal forms of the same compound, can exhibit significantly different solubilities.
-
Bioavailability: For pharmaceutical applications, the dissolution rate of a crystalline solid is a key factor affecting its bioavailability. Different crystal forms can have different dissolution rates.
The presence of the highly electronegative fluorine atoms in the trifluoromethyl group can lead to the formation of C-H···F and F···F intermolecular contacts, which can play a significant role in the crystal packing[6]. The nature and strength of these interactions, along with other noncovalent forces, will ultimately determine the solid-state architecture and, consequently, the material's properties.
Conclusion and Future Directions
This guide provides a comparative overview of the available crystal structure data for 3-trifluoromethyl-isothiazole derivatives and related compounds. The analysis highlights the importance of substituent effects on crystal packing and the prevalence of various intermolecular interactions, including hydrogen bonding and π-stacking. The provided experimental workflow offers a practical guide for researchers seeking to determine the crystal structures of new derivatives.
A more systematic crystallographic study of a diverse range of 3-trifluoromethyl-isothiazole derivatives is warranted to establish comprehensive structure-property relationships for this important class of compounds. Such studies will undoubtedly accelerate the rational design of new drug candidates and advanced materials based on the 3-trifluoromethyl-isothiazole scaffold.
References
-
Krasowska, D., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. Available from: [Link]
-
Krasowska, D., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC. Available from: [Link]
-
Richter, A., et al. (2023). Crystal structure and antimycobacterial evaluation of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one. IUCrData, 8(12). Available from: [Link]
-
Desiraju, G. R., et al. (2012). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. CrystEngComm, 14(18), 5879-5890. Available from: [Link]
-
Kolesnik, I. A., et al. (2021). Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles. CrystEngComm, 23(1), 159-171. Available from: [Link]
Sources
The Analytical Dilemma: Fluorine and Sulfur Speciation
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly fluorinated, sulfur-rich organic molecules. The compound C₅H₄F₃NS₂ (e.g., a trifluoromethyl-thiazole derivative) represents a "worst-case scenario" for standard elemental analysis. The simultaneous presence of robust C–F bonds and complex sulfur linkages creates a hostile environment for conventional Dumas combustion systems.
This guide objectively compares the performance of three analytical pathways—Standard CHNS Combustion, Modified CHNS with Tungsten Trioxide (WO₃), and Combustion Ion Chromatography (CIC)—to establish the most rigorously validated workflow for the elemental profiling of C₅H₄F₃NS₂.
To understand why specialized techniques are required, we must first examine the causality of analytical failures in standard systems:
-
The Fluorine Resistance & Quartz Corrosion: The C–F bond is exceptionally strong (~485 kJ/mol). In a standard quartz combustion tube at 900 °C, fluorinated compounds resist complete oxidation. Instead of forming CO₂, the carbon bound to fluorine often escapes as highly stable tetrafluoromethane (CF₄) gas, artificially depressing carbon recovery. Furthermore, liberated fluorine reacts with ambient hydrogen to form hydrofluoric acid (HF). HF aggressively etches the quartz tube (SiO₂ + 4HF → SiF₄ + 2H₂O), causing devitrification, consuming available oxygen, and leading to catastrophic instrument failure[1].
-
The Sulfur Oxidation Split: Sulfur oxidizes into a thermodynamically driven mixture of SO₂ and SO₃[2]. Because SO₃ is highly reactive and easily traps other elements in the combustion tube, it must be fully reduced to SO₂ for accurate Thermal Conductivity Detector (TCD) quantification. Fluorine exacerbates this by forming stable fluorosulfur complexes that resist reduction.
Theoretical Composition of C₅H₄F₃NS₂
Before evaluating instrument performance, we must establish the absolute theoretical baseline for our target molecule.
Table 1: Theoretical Mass Fractions for C₅H₄F₃NS₂
| Element | Atomic Mass ( g/mol ) | Atoms per Molecule | Total Mass Contribution | Mass Fraction (%) |
| Carbon (C) | 12.011 | 5 | 60.055 | 30.15% |
| Hydrogen (H) | 1.008 | 4 | 4.032 | 2.02% |
| Fluorine (F) | 18.998 | 3 | 56.994 | 28.61% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.03% |
| Sulfur (S) | 32.065 | 2 | 64.130 | 32.19% |
| Total | 199.218 g/mol | 100.00% |
Methodological Comparison & Experimental Data
To objectively assess the best analytical approach, we compare three distinct instrumental setups.
Method A: Standard CHNS-O Combustion (The Control)
Utilizes standard Dumas combustion in a quartz tube at 950 °C without additives. As predicted by the thermodynamics of the C–F bond, this method fails completely for C₅H₄F₃NS₂.
Method B: Modified CHNS Combustion (WO₃ Additive)
Tungsten(VI) oxide (WO₃) is added directly to the sample capsule. WO₃ acts as an aggressive, localized oxygen donor, forcing the cleavage of the C–F bond. Crucially, it scavenges the liberated fluorine to form stable tungsten oxyfluorides (e.g., WO₂F₂), neutralizing the HF threat and ensuring 100% conversion of carbon to CO₂[1].
Method C: Combustion Ion Chromatography (CIC)
CIC is the gold standard for total halogen and sulfur quantification[3]. The sample undergoes oxidative pyrohydrolytic combustion at >1050 °C in an Ar/O₂ atmosphere with continuous water vapor. This converts all fluorine to HF and sulfur to SOₓ, which are trapped in an aqueous H₂O₂ absorbent and quantified via suppressed ion chromatography[4].
Table 2: Comparative Experimental Recovery for C₅H₄F₃NS₂
| Analytical Method | C Recovery | H Recovery | N Recovery | S Recovery | F Recovery | Precision (RSD) |
| Standard CHNS | 78.4% (Fail) | 99.1% | 98.5% | 85.2% (Fail) | N/A | > 5.0% |
| Modified CHNS (WO₃) | 99.8% | 99.5% | 99.2% | 99.4% | N/A | < 0.5% |
| CIC (Pyrohydrolysis) | N/A | N/A | N/A | 99.9% | 99.7% | < 0.3% |
Data Interpretation: Standard CHNS fails due to CF₄ escape and SO₃ trapping. Modified CHNS perfectly restores the organic framework (C, H, N, S) profiling. CIC provides unparalleled accuracy for the heteroatoms (F, S) but cannot quantify the carbon backbone[5].
Mechanistic Pathways Visualization
Caption: Mechanistic pathways of C5H4F3NS2 degradation across different elemental analysis techniques.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. A result is only as trustworthy as the internal controls that prove the instrument was operating within thermodynamic parameters.
Protocol 1: Modified CHNS Profiling (C, H, N, S)
Causality: We use a 10:1 ratio of WO₃ to sample to ensure a massive thermodynamic surplus of oxygen and tungsten, guaranteeing that no free HF reaches the quartz walls.
-
System Blanking: Run three empty tin capsules. The baseline must stabilize with area counts ≤ 1% of the lowest expected sample peak.
-
Calibration & Suitability: Weigh 1.5 mg of Sulfanilamide (certified reference material) and add 15 mg of anhydrous WO₃ powder. Combust at 1000 °C. The recovery must be 99.5%–100.5% for C, H, N, and S. This validates the purity of the WO₃ additive.
-
Sample Preparation: Accurately weigh 1.500 mg of C₅H₄F₃NS₂ into a tin capsule. Add 15.0 mg of WO₃. Fold tightly to exclude atmospheric nitrogen.
-
Combustion: Process through the autosampler. The WO₃ will bind the fluorine, allowing the C, H, N, and S to pass through the reduction column (850 °C) cleanly.
-
Internal Validation: Calculate the empirical C/N ratio from the results. It must match the theoretical ratio of 4.28 (30.15 / 7.03). A deviation indicates incomplete C–F cleavage.
Protocol 2: CIC Profiling (F, S)
Causality: Pyrohydrolysis utilizes water vapor to drive the equilibrium of halogen combustion entirely toward hydrogen halides (HX), preventing the formation of elemental halogens (X₂) which are invisible to ion chromatography[4].
-
System Blanking: Run an empty ceramic boat through the 1050 °C furnace. The absorption solution must show F⁻ and SO₄²⁻ background levels at < 5% RSD[4].
-
Calibration: Inject liquid standards containing known concentrations of F⁻ and SO₄²⁻ into the IC to establish a multi-point calibration curve (R² > 0.999).
-
Pyrohydrolysis: Weigh 5.0 mg of C₅H₄F₃NS₂ into a ceramic boat. Introduce into the furnace under an Ar/O₂ stream with continuous water vapor injection.
-
Absorption: Route the effluent gases into an absorption tube containing 10 ppm H₂O₂. Causality: The H₂O₂ quantitatively oxidizes any SO₂ gas into stable SO₄²⁻ ions for IC detection.
-
Internal Validation (Matrix Spike): Perform a spike recovery test by adding a known volume of certified fluorinated standard to a second sample boat. Recovery must fall between 95%–105%.
Workflow Decision Matrix
Caption: Decision matrix for selecting the optimal analytical workflow for fluorinated organosulfur compounds.
Conclusion
For drug development professionals synthesizing highly fluorinated organosulfur compounds like C₅H₄F₃NS₂, relying on a single analytical instrument is a critical error. Standard CHNS analysis will yield false negatives for carbon and destroy the instrument's quartz infrastructure.
The Verdict: If the goal is verifying the organic framework (C, H, N), a Modified CHNS method utilizing WO₃ is mandatory. However, if absolute regulatory quantification of the fluorine and sulfur mass fractions is required, Combustion Ion Chromatography (CIC) is the only scientifically defensible choice. For comprehensive characterization, an orthogonal approach utilizing both methods is highly recommended.
References
-
[5] 2 Overview on PFAS analytical methods - Publications. Nordic Council of Ministers (norden.org). URL:
-
[2] Renewable Activated Carbon Sorbent for the Desulfurization of Liquid Fuels. ACS Omega. URL:
-
[3] Combustion Ion Chromatography | CIC Analysis Laboratory. Measurlabs. URL:
-
[4] D7359 Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC). ASTM International. URL:
-
[1] Mechanism of reductive fluorination by PTFE-decomposition fluorocarbon gases for WO3. Kyoto University Research Information Repository. URL:
Sources
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. measurlabs.com [measurlabs.com]
- 4. D7359 Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC) [store.astm.org]
- 5. pub.norden.org [pub.norden.org]
Safety Operating Guide
5-Methylsulfanyl-3-trifluoromethyl-isothiazole proper disposal procedures
Standard Operating Procedure: Disposal and Decontamination of 5-Methylsulfanyl-3-trifluoromethyl-isothiazole
Executive Summary
This compound (CAS: 157984-54-8) is a pale yellow liquid widely utilized as a highly specialized building block in drug discovery and agrochemical development. While its unique structural motifs—a trifluoromethyl group, a methylthio ether, and an isothiazole ring—impart desirable pharmacokinetic properties, they also create complex challenges for end-of-life disposal. This guide provides laboratory personnel and environmental health and safety (EHS) professionals with the operational blueprints required to safely manage, segregate, and dispose of this compound.
Mechanistic Rationale for Disposal Protocols
As a Senior Application Scientist, I emphasize that proper chemical disposal cannot be achieved through rote memorization; it requires an understanding of molecular causality. The disposal strategy for this compound is dictated entirely by its structural heteroatoms:
-
The Carbon-Fluorine (C-F) Bond Challenge: The trifluoromethyl (–CF3) group contains some of the strongest single bonds in organic chemistry, with bond dissociation energies approaching 130 kcal/mol[1]. Standard municipal or low-temperature incineration is insufficient to break these bonds and will result in the release of highly toxic, volatile fluorinated Products of Incomplete Combustion (PICs). Complete mineralization requires high-temperature hazardous waste incineration (>1100°C / >2000°F) with a residence time exceeding 2 seconds [1].
-
Heteroatom Oxidation (Sulfur and Nitrogen): The isothiazole ring and the methylsulfanyl group contain dense sulfur and nitrogen centers. Upon thermal destruction, these atoms oxidize rapidly into sulfur dioxide (SO₂), sulfur trioxide (SO₃), and nitrogen oxides (NOx) [2].
-
Acid Gas Generation: The simultaneous combustion of fluorine and sulfur generates hydrofluoric acid (HF) and sulfuric acid precursors. Consequently, the receiving incineration facility must be equipped with post-combustion alkaline/caustic scrubbers to neutralize these highly corrosive exhaust gases [2].
Because of these factors, this chemical must never be mixed with non-halogenated solvent waste, as doing so compromises the incineration facility's ability to properly route the waste to a scrubber-equipped kiln, risking severe environmental contamination and regulatory fines.
Quantitative Hazard and Disposal Parameters
To ensure rapid decision-making during waste segregation, the critical physicochemical and logistical data are summarized below.
| Parameter | Specification / Designation |
| Chemical Name | This compound |
| CAS Number | 157984-54-8 |
| Physical State | Pale yellow liquid |
| GHS Hazard Codes | H302 (Harmful if swallowed), H315 (Skin irritation), H320 (Eye irritation), H335 (Respiratory irritation) |
| Primary Waste Stream | Halogenated Organic Waste |
| Thermal Destruction Temp. | >1100°C (>2000°F) required for C-F bond cleavage |
| Required Flue Gas Treatment | Caustic scrubbing (Neutralization of HF, SOx, NOx) |
| Container Compatibility | High-Density Polyethylene (HDPE) or Amber Glass |
Step-by-Step Operational Methodologies
Every protocol described below is designed as a self-validating system: by following the sequence, you inherently verify the safety and compliance of the previous step.
Protocol A: Liquid Waste Segregation and Collection
Objective: Safely transfer bulk or residual liquid into the correct institutional waste stream.
-
Preparation: Conduct all transfers inside a certified, continuously operating chemical fume hood. Don standard PPE: nitrile gloves, safety goggles, and a flame-resistant lab coat.
-
Stream Verification: Verify that the receiving carboy is explicitly labeled for Halogenated Organic Waste . Ensure the carboy contains no incompatible materials (e.g., strong oxidizing agents or strong bases).
-
Transfer: Use a chemically compatible funnel to transfer the liquid. Do not pour from a height that generates splashing or aerosolization, as the compound is a known respiratory irritant (H335).
-
Documentation: Immediately log the exact volume and the full chemical name (no abbreviations) on the hazardous waste tag attached to the carboy.
-
Containment: Seal the carboy tightly immediately after the transfer to prevent fugitive emissions. Store the carboy in secondary containment.
Protocol B: Empty Container Decontamination (Triple-Rinse Method)
Objective: Neutralize the hazard of the primary container to allow for safe solid waste disposal.
-
Initial Wash: Inside the fume hood, add a compatible, volatile solvent (e.g., acetone or methanol) to the "empty" this compound container. The solvent volume should equal approximately 10% of the container's total capacity.
-
Agitation: Cap the container securely and agitate it gently to ensure the solvent washes all interior surfaces, dissolving residual droplets.
-
Rinsate Disposal: Uncap and pour the resulting rinsate directly into the Halogenated Organic Waste carboy.
-
Iteration: Repeat steps 1 through 3 exactly two more times. This "triple-rinse" protocol is the EPA-recognized standard for rendering a container "RCRA empty" [3].
-
Defacement and Disposal: Deface the original manufacturer's label using a thick marker. Allow the uncapped container to air-dry completely in the fume hood before disposing of it in the institutional solid hazardous waste bin or glass recycling stream (consult local EHS guidelines).
Protocol C: Emergency Spill Response
Objective: Contain and recover uncontained liquid while minimizing inhalation risks.
-
Isolation: Evacuate non-essential personnel from the immediate vicinity. If the spill occurs outside a fume hood, ensure the room's HVAC exhaust is maximized and don a half-mask respirator with organic vapor cartridges.
-
Absorption: Surround and cover the spill with an inert, high-capacity absorbent material (e.g., vermiculite or a commercial universal chemical binder). Do not use combustible materials like sawdust.
-
Recovery: Once the liquid is fully absorbed, use non-sparking tools to sweep the saturated binder into a heavy-duty polyethylene bag or a dedicated solid hazardous waste bucket.
-
Decontamination: Wipe the spill surface with a cloth dampened with acetone to remove the microscopic residue. Place the contaminated cloth into the same solid waste container.
-
Labeling: Label the container as "Solid Hazardous Waste: Contaminated with Halogenated/Sulfur Organics" and request an immediate EHS pickup.
Disposal Workflow Visualization
The following decision tree maps the logical flow of the disposal procedures, ensuring that all physical states of the waste ultimately route to the correct high-temperature destruction facility.
Caption: Decision matrix for the segregation and thermal destruction of halogenated isothiazole waste.
References
-
PFAS Waste Disposal in the Fire Service – Part 1. IFP Magazine. Provides authoritative mechanistic data on the extreme thermal requirements (>1100°C) necessary to break highly stable C-F bonds and prevent toxic PIC formation. URL: [Link]
-
Air Pollution Control Technology Fact Sheet: Thermal Incinerator. U.S. Environmental Protection Agency (EPA). Details the engineering requirements for the thermal destruction of halogenated and sulfur-containing organic compounds, including mandatory acid gas scrubbing. URL: [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). National Academies Press. Establishes the foundational laboratory safety protocols, including the triple-rinse methodology for characteristic hazardous waste containers. URL: [Link]
Comprehensive Handling Guide: Personal Protective Equipment and Safety Protocols for 5-Methylsulfanyl-3-trifluoromethyl-isothiazole
This document provides a detailed guide for the safe handling, use, and disposal of 5-Methylsulfanyl-3-trifluoromethyl-isothiazole (CAS No. 157984-54-8). As a specialized chemical intermediate, its unique structure, incorporating both a trifluoromethyl group and an isothiazole ring, necessitates a stringent and informed approach to laboratory safety. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Hazard Assessment and Chemical Profile
Understanding the specific hazards of this compound is the foundation of safe handling. The compound is classified with a "Warning" signal word and is associated with multiple hazard statements. It is imperative to review the full Safety Data Sheet (SDS) provided by the supplier before commencing any work.[1]
Table 1: Chemical and Hazard Summary
| Property | Value | Source |
|---|---|---|
| CAS Number | 157984-54-8 | |
| Molecular Formula | C₅H₄F₃NS₂ | |
| Physical Form | Pale yellow liquid | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH320: Causes eye irritationH335: May cause respiratory irritation |
| Precautionary Codes | P261, P280, P302+P352, P305+P351+P338 | |
Expert Analysis of Hazards:
-
H302 (Harmful if swallowed): This indicates significant oral toxicity. Accidental ingestion could lead to adverse health effects, underscoring the need for strict hygiene practices, such as prohibiting eating or drinking in the lab and thorough handwashing after handling.
-
H315 & H320 (Skin and Eye Irritation): As an irritant, direct contact with the liquid can cause inflammation, redness, and discomfort.[2][3] This mandates the use of robust barrier protection in the form of appropriate gloves and eye/face protection to prevent any contact.
-
H335 (May cause respiratory irritation): The volatility of this liquid may be sufficient to generate vapors that can irritate the respiratory tract. This is a critical consideration that dictates the necessity of primary engineering controls, such as a chemical fume hood, to prevent inhalation.[4]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a suggestion but a critical barrier between the researcher and potential chemical exposure. The following multi-layered PPE protocol is designed to mitigate the specific risks identified for this compound.
Table 2: Recommended Personal Protective Equipment
| PPE Category | Recommended Equipment | Standard | Causality and Rationale |
|---|---|---|---|
| Primary Engineering Control | Chemical Fume Hood | Certified and tested | Why: This is the most crucial piece of safety equipment. Given the compound's potential to cause respiratory irritation (H335), all handling must be performed within a fume hood to capture and exhaust vapors, preventing inhalation.[4][5] |
| Eye and Face Protection | Chemical safety goggles | ANSI Z87.1 or EN166 | Why: Protects against splashes and incidental contact.[6] The H320 "causes eye irritation" warning makes this non-negotiable. |
| Face shield (worn over goggles) | ANSI Z87.1 or EN166 | Why: Recommended when handling larger quantities (>50 mL) or during procedures with a heightened risk of splashing (e.g., transfers, heating) to provide full-face protection.[5] | |
| Hand Protection | Nitrile Gloves | EN 374 | Why: Provides a primary barrier against skin contact to prevent irritation (H315).[1][5] For prolonged or immersive contact, consult the glove manufacturer's compatibility data. Always double-glove if handling highly concentrated solutions. |
| Body Protection | Laboratory Coat | Standard | Why: Protects skin and personal clothing from contamination from drips or minor splashes.[4][5] |
| Chemical-resistant apron | Recommended for large volumes | Why: Offers an additional layer of protection over the lab coat during transfers of significant quantities, further mitigating the risk of skin contact. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | NIOSH or EN 149 | Why: This is a secondary measure. It is required only if engineering controls (fume hood) fail or are unavailable, or during a large-scale spill cleanup, to prevent inhalation of vapors.[5][6] |
Safe Handling and Operational Workflow
A structured workflow minimizes the potential for error and exposure. The following protocol outlines a standard procedure for weighing the liquid and preparing a solution.
Step-by-Step Handling Protocol:
-
Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and clutter-free. Designate and label a specific hazardous waste container for the compound.
-
Donning PPE: Put on all required PPE as detailed in Table 2, starting with the lab coat, followed by safety goggles, and finally gloves.
-
Chemical Transfer: Place the stock bottle of this compound, a tared container, and necessary solvents inside the fume hood.
-
Weighing/Measuring: Carefully transfer the desired amount of the liquid into the tared container. Perform this action slowly and deliberately to avoid splashing. Keep the sash of the fume hood at the lowest practical height.
-
Solution Preparation: Add the solvent to the container with the compound. Cap and mix gently.
-
Cleanup: Securely close the primary stock bottle and the newly prepared solution. Decontaminate any surfaces within the fume hood that may have been exposed.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items. Remove gloves last, turning them inside out.
-
Hygiene: Immediately wash hands thoroughly with soap and water.[2][5]
Diagram: Standard Operational Workflow
Caption: A six-step workflow for the safe handling of this compound.
Spill Management and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[3] If irritation persists, seek medical advice.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Small Spill Cleanup Protocol (<100 mL):
-
Alert & Evacuate: Alert personnel in the immediate vicinity. Restrict access to the area.
-
Contain: Wearing full PPE (including respirator if outside a fume hood), cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1][8] Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[1][8]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.[1]
Waste Disposal and Decontamination Plan
Proper disposal is a legal and ethical responsibility to protect both personnel and the environment. All waste containing this compound must be treated as hazardous.[1]
Disposal Protocol:
-
Waste Segregation: Never dispose of this compound down the drain.[1][8]
-
Liquid Waste: Collect all solutions and waste liquid containing the compound in a clearly labeled, sealed, and chemically compatible hazardous waste container.[1] The label must include "Hazardous Waste," the full chemical name, and any associated hazards.[1]
-
Solid Waste: All contaminated disposables (gloves, absorbent pads, weighing paper) must be collected in a separate, clearly labeled solid hazardous waste container.
-
Empty Containers: Empty stock bottles must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[1] The rinsate must be collected and disposed of as liquid hazardous waste.[1] Only then can the rinsed container be disposed of according to institutional guidelines.
-
Final Disposal: Store sealed waste containers in a designated, well-ventilated secondary containment area until they are collected by your institution's EHS office or a licensed chemical waste disposal contractor.[1][8]
Sources
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
